molecular formula C2H7O3P<br>C2H6O3P- B1257649 Dimethyl phosphonate CAS No. 868-85-9

Dimethyl phosphonate

Cat. No.: B1257649
CAS No.: 868-85-9
M. Wt: 109.04 g/mol
InChI Key: CZHYKKAKFWLGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999)
Dimethyl hydrogen phosphite is an organooxygen compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFBFPXKTIQSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[P+](=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020493, DTXSID10953634
Record name Dimethyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxy(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17812
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosphonic acid, dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl hydrogen phosphite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4949
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

338 to 340 °F at 760 mmHg (NTP, 1992), 170.5, 171 °C
Record name DIMETHYL HYDROGEN PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17812
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

85 °F (NTP, 1992), 70 °C, 70 °C (Closed cup), 70 °C c.c.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17812
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl hydrogen phosphite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4949
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992), Soluble in water; miscible with most organic solvents, In water, >10 g/100 mL at 20 °C, Solubility in water, g/100ml at 20 °C: >10
Record name DIMETHYL HYDROGEN PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17812
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.2 (USCG, 1999) - Denser than water; will sink, 1.2002 g/cu cm at 20 °C, Relative density (water = 1): 1.2
Record name DIMETHYL HYDROGEN PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17812
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

7.9 (Air = 1)
Record name DIMETHYL HYDROGEN PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1 mmHg at 77 °F ; 8 mmHg at 122 °F; 32 mmHg at 158 °F (NTP, 1992), 4.52 [mmHg], 1.5 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.135
Record name DIMETHYL HYDROGEN PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17812
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl hydrogen phosphite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4949
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Mobile, colorless liquid

CAS No.

96-36-6; 868-85-9, 133082-25-4, 868-85-9, 31682-64-1
Record name DIMETHYL HYDROGEN PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17812
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phosphorus(1+), dimethoxyoxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133082-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl hydrogen phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinyl radical, dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031682641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl phosphite
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/dimethyl-phosphite-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Phosphonic acid, dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxy(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4TBO000H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL HYDROGEN PHOSPHITE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

29 °C
Record name DIMETHYL HYDROGEN PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Dimethyl Phosphonate (CAS 868-85-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dimethyl phosphonate (DMP), a versatile organophosphorus compound with significant applications in various scientific and industrial fields. This document consolidates essential data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and key reactions, and presents its metabolic pathway.

Core Chemical and Physical Properties

This compound is a colorless liquid with a mild odor. It is a dialkyl phosphite ester that exists in equilibrium with its tautomeric form, dimethyl hydrogen phosphite. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Physical Properties
PropertyValueReference
Molecular Formula C₂H₇O₃P[1]
Molecular Weight 110.05 g/mol [1]
Appearance Colorless liquid[1][2][3]
Boiling Point 170-171 °C[3][4]
Melting Point < -60 °C[2]
Density 1.2002 g/cm³ at 20 °C[1][3]
Refractive Index n20/D 1.402[4]
Vapor Pressure 1.35 hPa at 20 °C[2]
Solubility Soluble in water (> 100 g/L at 19.5 °C); miscible with most organic solvents.[1][2][3]
Flash Point 71 °C[4]
Log Kₒw -1.2[2]
Spectral Data
SpectroscopyData Reference
¹H NMR Sadtler, Aldrich [864C]
¹³C NMR Sadtler[5]
³¹P NMR Not explicitly found in search results.
Infrared (IR) Sadtler[6], Aldrich [549D]
Mass Spectrometry (MS) NIST/EPA/MSDC Mass Spectral Database

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reaction of phosphorus trichloride with methanol or sodium methoxide.[3] Below are detailed experimental protocols for its synthesis and its application in the synthesis of α-aminophosphonates, a class of compounds with significant biological activity.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, the general manufacturing process involves the reaction of phosphorus trichloride with methanol.[3] A generalized laboratory-scale procedure based on this reaction is as follows:

Reaction: PCl₃ + 3CH₃OH → (CH₃O)₂P(O)H + CH₃Cl + 2HCl

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with an appropriate solvent (e.g., dichloromethane).

  • The flask is cooled in an ice-water bath.

  • Phosphorus trichloride is slowly added to the solvent.

  • Methanol is added dropwise from the dropping funnel to the stirred solution of phosphorus trichloride at a controlled rate to manage the exothermic reaction and the evolution of HCl gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The reaction mixture is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Three-Component Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

This compound is a key reagent in the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates.

Reaction Workflow:

G Aldehyde Aldehyde/Ketone Intermediate Iminium Intermediate Aldehyde->Intermediate Amine Amine Amine->Intermediate DMP This compound Product α-Aminophosphonate DMP->Product Catalyst Catalyst (e.g., Mg(ClO4)2, Orange Peel Powder) Catalyst->Intermediate Intermediate->Product G DMP This compound (CH3O)2P(O)H MMP Monomethyl Hydrogen Phosphite (CH3O)(HO)P(O)H DMP->MMP Demethylation Formaldehyde Formaldehyde HCHO DMP->Formaldehyde Metabolism (in vitro) CO2 Carbon Dioxide CO2 MMP->CO2 Further Oxidation Urine Excretion in Urine MMP->Urine

References

molecular formula and weight of dimethyl phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl phosphonate (DMHP), a versatile organophosphorus compound with significant applications in chemical synthesis and materials science. This document details its core physicochemical properties, synthesis protocols, and analytical characterization methods, tailored for professionals in research and development.

Core Properties of this compound

This compound is a colorless liquid that serves as a critical intermediate and building block for a wide range of phosphorus-containing compounds.[1] Its identity and fundamental properties are summarized below.

PropertyValue
Molecular Formula C₂H₇O₃P[1][2]
Molecular Weight 110.05 g/mol [1][3]
CAS Number 868-85-9[1][2]
Synonyms Dimethyl hydrogen phosphite (DMHP), Phosphonic acid dimethyl ester[1][2]
Appearance Clear, colorless liquid[1]
Odor Mild ester-like aroma[1]
Density 1.20 g/cm³ at 20°C
Boiling Point 170-175°C[1]
Melting Point < -60 °C
Flash Point 93°C (Closed cup)[1]
Refractive Index (n²⁰/D) 1.408-1.412[1]
Solubility Miscible with water and most organic solvents[1]
Vapor Pressure 1.35 hPa at 20°C

Chemical Structure and Tautomerism

A key feature of this compound is its existence in a tautomeric equilibrium with its trivalent phosphorus form, dimethyl phosphite. The equilibrium overwhelmingly favors the pentavalent phosphonate form, which contains a stable phosphorus-oxygen double bond (P=O). This tautomerism is fundamental to its reactivity.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and drug development.

Synthesis of this compound

This compound can be synthesized via several routes. A common and effective laboratory-scale method involves the reaction of phosphorus trichloride with methanol. This reaction should be performed with caution due to the evolution of HCl gas.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Anhydrous Methanol (CH₃OH)

  • Inert solvent (e.g., dichloromethane or diethyl ether)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser with a gas outlet to a trap (e.g., sodium hydroxide solution)

  • Distillation apparatus

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a three-necked round-bottom flask with anhydrous methanol and the inert solvent.

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly add phosphorus trichloride dropwise from the addition funnel to the stirred methanol solution. The reaction is exothermic and produces hydrogen chloride and methyl chloride gas, which should be safely vented. The reaction stoichiometry is: PCl₃ + 3 CH₃OH → (CH₃O)₂P(O)H + CH₃Cl + 2 HCl.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for confirming the structure and purity of this compound.

  • Sample Preparation: Dissolve a small amount of the sample (10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: The spectrum will show a doublet for the methoxy protons (O-CH₃) due to coupling with the phosphorus atom. A distinct doublet will also be observed for the proton directly bonded to the phosphorus (P-H), exhibiting a large coupling constant (JP-H).

  • ³¹P NMR: The proton-coupled ³¹P NMR spectrum will show a doublet of septets (or a complex multiplet) due to coupling with the P-H proton and the six methoxy protons. A proton-decoupled spectrum will show a single sharp singlet.

  • ¹³C NMR: The spectrum will display a single signal for the two equivalent methoxy carbons, which will appear as a doublet due to coupling with the phosphorus atom.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Technique: Electron Ionization (EI) is commonly used.

  • Sample Introduction: The sample can be introduced directly or via Gas Chromatography (GC-MS).

  • Expected Spectrum: The molecular ion peak [M]⁺ at m/z = 110 should be observable. Common fragment ions correspond to the loss of methoxy groups or other characteristic fragments. Energy-resolved mass spectrometry can be used to distinguish between the phosphonate and phosphite tautomers.

Experimental and Synthetic Workflow

The overall process from synthesis to final application involves several key stages, including reaction, purification, and subsequent use in further chemical transformations like the Michaelis-Arbuzov or Kabachnik-Fields reactions.

workflow cluster_synthesis Synthesis & Purification cluster_application Applications in Synthesis reactants PCl₃ + Methanol reaction Reaction at 0°C to RT (Inert Atmosphere) reactants->reaction purification Fractional Distillation (Reduced Pressure) reaction->purification product Pure this compound purification->product arbuzov Michaelis-Arbuzov Reaction product->arbuzov Forms C-P Bonds kabachnik Kabachnik-Fields Reaction product->kabachnik Forms α-Aminophosphonates pudovik Pudovik Reaction product->pudovik Forms α-Hydroxyphosphonates

Caption: General workflow for the synthesis and application of this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in organic synthesis. Due to its reactivity, it participates in a large number of chemical reactions. It is primarily used as an intermediate for manufacturing:

  • Water treatment chemicals: Such as corrosion inhibitors.

  • Pesticides and pharmaceuticals: Serving as a key building block for various bioactive molecules.

  • Flame retardants: For polymers and textiles.[1]

  • Specialty chemicals: Including textile finishing products.

The phosphonate moiety is a well-known phosphate mimic, making phosphonate-containing compounds valuable candidates for enzyme inhibitors and other therapeutic agents in drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phosphonate (DMP), also known as dimethyl hydrogen phosphite, is an organophosphorus compound with the chemical formula (CH₃O)₂P(O)H. It is a colorless liquid with a mild odor, finding significant application as an intermediate in the synthesis of various organophosphorus compounds, including flame retardants and pesticides.[1][2] Its reactivity, particularly at the P-H bond, makes it a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and spectral data for its characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂H₇O₃P[1]
Molecular Weight 110.05 g/mol [1]
CAS Number 868-85-9[1]
Appearance Clear, colorless liquid[1]
Odor Mild, ester-like[1]
Boiling Point 170-175 °C[1]
Melting Point < -60 °C[3]
Density 1.20-1.25 g/cm³ at 20°C[1]
Refractive Index (n²⁰/D) 1.408-1.412[1]
Vapor Pressure 1.35 hPa at 20 °C[3]
Flash Point 93 °C (Closed cup)[1]
Viscosity (dynamic) 1.4 mPa·s at 20°C
Table 2: Solubility and Partition Coefficient of this compound
PropertyValueReference(s)
Solubility in Water Miscible (> 100 g/L at 19.5 °C)[3]
Solubility in Organic Solvents Miscible with most organic solvents[1]
Log K_ow_ (Octanol-Water Partition Coefficient) -1.2 (calculated)[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of phosphorus trichloride with methanol.[1][2]

Reaction: PCl₃ + 3CH₃OH → (CH₃O)₂P(O)H + CH₃Cl + 2HCl

Materials:

  • Phosphorus trichloride (PCl₃)

  • Methanol (CH₃OH), anhydrous

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel with a stirrer, dropping funnel, condenser, and gas outlet

  • Distillation apparatus

Procedure:

  • Under an inert atmosphere, charge the reaction vessel with anhydrous methanol.

  • Cool the methanol in an ice bath.

  • Slowly add phosphorus trichloride dropwise to the cooled methanol with vigorous stirring. The molar ratio of methanol to phosphorus trichloride should be approximately 3:1.[2]

  • Control the reaction temperature between 48-52°C by adjusting the addition rate of phosphorus trichloride, as the reaction is highly exothermic.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.

  • The resulting crude this compound will be acidic due to the formation of hydrochloric acid.

Purification of this compound

The crude product is typically purified by distillation.[3]

Procedure:

  • Neutralize the acidic crude product. This can be achieved by washing with a mild base, such as a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

G cluster_synthesis Synthesis cluster_purification Purification PCl3 Phosphorus Trichloride Reaction Reaction Vessel (Inert Atmosphere, Cooling) PCl3->Reaction MeOH Methanol MeOH->Reaction Crude_DMP Crude this compound Reaction->Crude_DMP Neutralization Neutralization & Washing Crude_DMP->Neutralization Drying Drying Neutralization->Drying Distillation Fractional Distillation Drying->Distillation Pure_DMP Pure this compound Distillation->Pure_DMP

Figure 1. Experimental workflow for the synthesis and purification of this compound.
Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be employed for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient or isocratic mixture of acetonitrile and water. For mass spectrometry detection, formic acid can be used as an additive instead of phosphoric acid.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the substance in the mobile phase.

  • Filter both standard and sample solutions through a 0.45 µm syringe filter.

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solution to determine the retention time and response factor.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the detection and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., a wax-type column)

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare the sample solution.

  • Set the GC oven temperature program, injector temperature, and detector temperature.

  • Inject the standard solution to determine the retention time and obtain the mass spectrum.

  • Inject the sample solution.

  • Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.

  • Quantification can be performed using a calibration curve or an internal standard method.

G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample_Prep_HPLC Sample Preparation (Dissolution & Filtration) HPLC HPLC System (C18 Column) Sample_Prep_HPLC->HPLC Data_Analysis_HPLC Data Analysis (Retention Time, Peak Area) HPLC->Data_Analysis_HPLC end Data_Analysis_HPLC->end Sample_Prep_GCMS Sample Preparation GCMS GC-MS System (Capillary Column) Sample_Prep_GCMS->GCMS Data_Analysis_GCMS Data Analysis (Retention Time, Mass Spectrum) GCMS->Data_Analysis_GCMS Data_Analysis_GCMS->end start start->Sample_Prep_HPLC start->Sample_Prep_GCMS

Figure 2. General experimental workflow for the analysis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • δ ~3.8 ppm (doublet, J ≈ 11-12 Hz, 6H): This signal corresponds to the six protons of the two equivalent methoxy groups (-OCH₃). The doublet splitting is due to coupling with the phosphorus nucleus (²J_PH_).

  • δ ~6.8 ppm (doublet, J ≈ 700 Hz, 1H): This signal is characteristic of the proton directly bonded to the phosphorus atom (P-H). The large coupling constant (¹J_PH_) is a key feature.

¹³C NMR (Carbon-13 NMR):

  • δ ~53 ppm (doublet, J ≈ 4 Hz): This signal is assigned to the two equivalent carbons of the methoxy groups (-OCH₃). The small doublet splitting is due to two-bond coupling with the phosphorus nucleus (²J_PC_).

³¹P NMR (Phosphorus-31 NMR):

  • The ³¹P NMR spectrum of this compound typically shows a signal in the range of δ +7 to +11 ppm (referenced to 85% H₃PO₄). The signal is a complex multiplet due to coupling with the methoxy protons and the proton directly attached to the phosphorus. If proton-decoupled, the spectrum simplifies to a singlet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibration
~2440 cm⁻¹ P-H stretching
~1260 cm⁻¹ P=O stretching (phosphoryl group)
~1030 cm⁻¹ P-O-C stretching
~2960, ~2850 cm⁻¹ C-H stretching (methyl groups)

Chemical Reactivity and Stability

  • Hydrolysis: this compound hydrolyzes in aqueous solutions. The rate of hydrolysis is pH-dependent, being faster under basic conditions. The hydrolysis products are monomethyl phosphonate, phosphorous acid, and methanol.

  • Tautomerism: this compound exists in tautomeric equilibrium with dimethyl phosphite, with the phosphonate form being predominant.

  • Reactivity: The P-H bond is reactive and can participate in various reactions, such as addition to carbonyl compounds and alkenes. It is a key intermediate in the Michaelis-Arbuzov reaction.

  • Thermal Stability: this compound is relatively stable but will decompose at high temperatures.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence to suggest that this compound is directly involved in specific biological signaling pathways in the context of drug development research. Its biological effects are primarily related to its toxicity at high concentrations and its role as a metabolite of certain organophosphorus pesticides. Phosphonate-containing compounds, in general, have been studied for a wide range of biological activities, but this compound itself is not typically a lead compound in drug discovery.[4]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with practical experimental protocols for its synthesis, purification, and analysis. The comprehensive data presented, including spectral information, will be a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize this important organophosphorus compound in their work.

References

dimethyl phosphonate hydrolysis mechanism and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrolysis of Dimethyl Phosphonate: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DMP), a dialkyl phosphonate ester, undergoes hydrolysis to form monomethyl phosphonate (MMP) and subsequently phosphorous acid. This degradation process is of significant interest in various fields, including environmental science, toxicology, and drug development, where the stability of phosphonate-containing moieties is crucial. The rate of DMP hydrolysis is highly dependent on pH, with significantly accelerated degradation observed under basic conditions. This guide provides a comprehensive overview of the hydrolysis mechanisms, quantitative kinetic data, and detailed experimental protocols for studying this reaction.

Hydrolysis Mechanism

The hydrolysis of this compound proceeds via a two-step consecutive reaction, with the first hydrolysis to monomethyl phosphonate being the rate-determining step under many conditions. The reaction can be catalyzed by acid or base, or proceed neutrally, with the nucleophilic attack of water or hydroxide ion at the electrophilic phosphorus center being the key mechanistic feature.

Base-Catalyzed Hydrolysis

Under alkaline conditions, the hydrolysis of this compound is rapid. The mechanism involves a direct nucleophilic attack of a hydroxide ion on the phosphorus atom. This is generally considered a bimolecular nucleophilic substitution (SN2) type reaction at the phosphorus center. The reaction is first-order in both the phosphonate and the hydroxide ion concentration.[1]

A diagram of the base-catalyzed hydrolysis mechanism is shown below:

Base_Catalyzed_Hydrolysis Base-Catalyzed Hydrolysis of this compound DMP This compound (CH₃O)₂P(O)H TS Trigonal Bipyramidal Intermediate/Transition State DMP->TS + OH⁻ OH_minus OH⁻ MMP_ion Monomethyl Phosphonate Anion CH₃O(O⁻)P(O)H TS->MMP_ion - CH₃OH Methanol Methanol CH₃OH

Caption: Base-catalyzed hydrolysis of this compound.

Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis is considerably slower than in basic conditions. The mechanism is believed to involve the initial protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. For related phosphonate esters, the AAc2 mechanism (bimolecular, acyl-oxygen cleavage) is a major route.[2][3]

A diagram of the acid-catalyzed hydrolysis mechanism is presented below:

Acid_Catalyzed_Hydrolysis Acid-Catalyzed Hydrolysis of this compound DMP This compound (CH₃O)₂P(O)H Protonated_DMP Protonated DMP DMP->Protonated_DMP + H₃O⁺ - H₂O H3O_plus H₃O⁺ Intermediate Pentacoordinate Intermediate Protonated_DMP->Intermediate + H₂O MMP Monomethyl Phosphonate CH₃O(OH)P(O)H Intermediate->MMP - CH₃OH - H⁺ Methanol Methanol CH₃OH

Caption: Acid-catalyzed hydrolysis of this compound.

Neutral Hydrolysis

At neutral pH, hydrolysis still occurs, albeit at a moderate rate, through the nucleophilic attack of water. This process is generally slower than both acid- and base-catalyzed pathways. The products of hydrolysis are monomethyl phosphonate (MMP) and methanol, with subsequent hydrolysis of MMP yielding phosphorous acid.[4]

Hydrolysis Kinetics

The hydrolysis of this compound follows pseudo-first-order kinetics under constant pH conditions. The rate of hydrolysis is highly sensitive to pH and temperature.

Quantitative Kinetic Data

The following table summarizes the available quantitative data for the hydrolysis of this compound.

ParameterValueConditionsReference
Half-life (t½) ~470 hourspH 4[4]
~3 hourspH 7[4]
< 0.3 hours (< 18 minutes)pH 9[4]
Arrhenius Parameters
Pre-exponential Factor (A)10¹⁰.¹⁰ s⁻¹ (as log A)pH unspecified[4]
Activation Energy (Ea)22.1 kcal/mol (92.5 kJ/mol)pH unspecified[4]
17.6 kcal/mol (73.6 kJ/mol)For dimethyl acetylphosphonate[1]
Reaction Products Monomethyl phosphonate (MMP), Methanol, and subsequently Phosphorous acidAqueous solution[4]
Rate Law

The overall observed pseudo-first-order rate constant (kobs) at a given pH and temperature can be expressed as:

kobs = kH⁺[H⁺] + kOH⁻[OH⁻] + kH₂O

where:

  • kH⁺ is the second-order rate constant for acid-catalyzed hydrolysis.

  • kOH⁻ is the second-order rate constant for base-catalyzed hydrolysis.

  • kH₂O is the first-order rate constant for neutral hydrolysis.

Based on the provided half-life data, the dominance of the kOH⁻ term at higher pH is evident.

Experimental Protocols

Detailed methodologies are crucial for accurately determining the hydrolysis kinetics of this compound.

General Experimental Workflow

A typical experimental workflow for studying the hydrolysis of this compound is outlined below.

Experimental_Workflow Experimental Workflow for DMP Hydrolysis Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Prepare Buffer Solutions (Constant pH and Ionic Strength) Thermostat Thermostat Reaction Vessel (Constant Temperature) Buffer_Prep->Thermostat DMP_Stock Prepare DMP Stock Solution Initiate_Reaction Initiate Reaction (Add DMP to Buffer) DMP_Stock->Initiate_Reaction Thermostat->Initiate_Reaction Sampling Collect Aliquots at Timed Intervals Initiate_Reaction->Sampling Quench Quench Reaction (e.g., acidification/neutralization) Sampling->Quench Analysis Analyze Samples (GC, HPLC, or NMR) Quench->Analysis Concentration_Time Plot [DMP] vs. Time Analysis->Concentration_Time Rate_Constant Determine Pseudo-First-Order Rate Constant (k_obs) Concentration_Time->Rate_Constant

Caption: General workflow for DMP hydrolysis kinetic studies.

Detailed Methodology for Kinetic Measurement

Objective: To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of this compound at a specific pH and temperature.

Materials:

  • This compound (DMP)

  • Buffer solutions of desired pH (e.g., phosphate, borate)

  • High-purity water

  • Reagents for quenching the reaction if necessary (e.g., strong acid)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Thermostatted reaction vessel (e.g., water bath or reaction block)

  • Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph with a UV or Mass Spectrometry detector (HPLC-UV/MS)).[4][5][6]

Procedure:

  • Preparation:

    • Prepare a series of buffer solutions at the desired pH values, ensuring a constant ionic strength across all solutions by adding a salt like KCl.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water, depending on the analytical method).

  • Reaction:

    • Place a known volume of the buffer solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature.

    • Initiate the hydrolysis reaction by adding a small, known volume of the DMP stock solution to the buffer to achieve the desired initial concentration.

    • Start a timer immediately upon addition of the DMP.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • If necessary, quench the reaction in the aliquot immediately to stop further hydrolysis. This can be achieved by rapidly changing the pH (e.g., by adding a small amount of strong acid if the hydrolysis is base-catalyzed).

    • Analyze the concentration of the remaining this compound in each aliquot using a pre-calibrated analytical method such as GC-FID or HPLC.[4][6][7] The disappearance of DMP or the appearance of MMP can be monitored.[4]

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration (ln[DMP]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line.

    • The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

    • Repeat the experiment at different pH values and temperatures to determine the pH-rate profile and Arrhenius parameters.

Analytical Methods

The choice of analytical method is critical for accurate kinetic studies.

  • Gas Chromatography (GC): GC, particularly with a flame photometric detector (FPD) which is selective for phosphorus-containing compounds, or a flame ionization detector (FID), is a robust method for quantifying the volatile this compound.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify both the parent this compound and its less volatile hydrolysis products, monomethyl phosphonate and phosphorous acid.[4][8] A mass spectrometer (MS) or a refractive index detector (RID) may be necessary for detection as these compounds often lack a strong UV chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR and ¹H NMR spectroscopy can be used to monitor the reaction in situ or by analyzing quenched aliquots.[4] ³¹P NMR is particularly useful as it allows for the simultaneous monitoring of the disappearance of the DMP signal and the appearance of the MMP and phosphorous acid signals, each having a distinct chemical shift.

Conclusion

The hydrolysis of this compound is a well-characterized process that is highly influenced by the pH of the medium. The reaction proceeds through nucleophilic attack on the phosphorus center, leading to the sequential formation of monomethyl phosphonate and phosphorous acid. Understanding the kinetics and mechanisms of this hydrolysis is essential for predicting the environmental fate of phosphonate-containing compounds and for the rational design of phosphonate-based drugs with desired stability profiles. The experimental protocols outlined in this guide provide a framework for conducting rigorous kinetic studies to further elucidate the nuances of this important reaction.

References

The Tautomeric Landscape of Dimethyl Phosphonate in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl phosphonate, a key organophosphorus compound, exists in a dynamic equilibrium between two tautomeric forms: the pentavalent phosphonate and the trivalent phosphite. This technical guide provides an in-depth analysis of this tautomerization in solution, a phenomenon of critical importance in synthetic chemistry, drug development, and materials science. While the equilibrium overwhelmingly favors the thermodynamically stable phosphonate form, understanding the factors governing the presence and reactivity of the minor phosphite tautomer is crucial for reaction mechanism elucidation and the design of novel phosphorus-containing molecules. This document summarizes the thermodynamic and kinetic data, primarily derived from computational studies, and provides detailed experimental protocols for the investigation of this tautomeric system.

The Tautomeric Equilibrium: Phosphonate vs. Phosphite

The tautomerization of this compound involves the migration of a proton between the phosphorus and oxygen atoms, as depicted below. The pentavalent species, (CH₃O)₂P(O)H, is referred to as this compound, while the trivalent form, (CH₃O)₂P(OH), is known as dimethyl phosphite.

Tautomerization Phosphonate This compound (P(V) 'keto' form) Phosphite Dimethyl Phosphite (P(III) 'enol' form) Phosphonate->Phosphite Tautomerization

Caption: Tautomeric equilibrium between this compound and dimethyl phosphite.

Experimental and computational studies have consistently shown that the equilibrium lies heavily towards the this compound form.[1][2] The greater stability of the P=O bond compared to the P-OH bond is the primary driving force for this preference.

Thermodynamic Landscape

The thermodynamics of the this compound tautomerization have been extensively studied using computational methods. The Gibbs free energy difference (ΔG) between the two tautomers is a key parameter for understanding the position of the equilibrium.

Gas Phase and Solvent Effects

In the gas phase, the phosphonate tautomer is significantly more stable than the phosphite form. The polarity of the solvent can influence the relative stability of the two tautomers, although the phosphonate form remains dominant in all cases.

Table 1: Calculated Gibbs Free Energy Difference (ΔG) for the Tautomerization of this compound to Dimethyl Phosphite in Various Media

MediumComputational MethodΔG (kcal/mol)Reference
Gas PhaseCBS-Q> 5[2]
Gas PhaseB3LYP/6-31+G(d,p)224.9 (Activation Energy)[1]
DichloromethaneB3LYP/6-31+G(d,p)~20-40 (ΔG difference range)[1]
WaterIEFPCM~20 (relative stability increase)[1]

Note: The values presented are indicative and can vary depending on the computational level of theory and basis set used.

The data consistently show a large positive Gibbs free energy change for the conversion of the phosphonate to the phosphite, confirming the prevalence of the phosphonate tautomer. Solvation tends to slightly reduce the energy difference, but not enough to shift the equilibrium significantly.[1]

Kinetic Considerations and Reaction Pathways

The uncatalyzed tautomerization of this compound is characterized by a high activation energy barrier, making the interconversion a slow process under neutral conditions.

ReactionPathways cluster_main Tautomerization Mechanisms cluster_intra Intramolecular cluster_inter Intermolecular (Catalyzed) Phosphonate This compound TS_intra High Energy Transition State Phosphonate->TS_intra High Ea Dimer Dimeric Complex Phosphonate->Dimer Lower Ea Phosphite Dimethyl Phosphite TS_intra->Phosphite Dimer->Phosphite

Caption: Simplified reaction pathways for this compound tautomerization.

Uncatalyzed Intramolecular Pathway

Computational studies have shown that the direct intramolecular 1,3-proton shift from phosphorus to oxygen has a very high activation barrier, on the order of 62 kcal/mol in the gas phase.[1] This makes the uncatalyzed reaction kinetically unfavorable.

Intermolecular and Catalyzed Pathways

The tautomerization can be facilitated by intermolecular proton transfer, often involving solvent molecules or other species that can act as proton relays. Dimeric or trimeric aggregates of this compound have been proposed as lower-energy pathways for the tautomerization.[1] In these scenarios, one molecule acts as a proton donor while the other acts as a proton acceptor, significantly reducing the activation energy compared to the intramolecular route. Acidic or basic catalysts can also accelerate the rate of tautomerization.

Experimental Protocols for Studying Tautomerization

Due to the low abundance of the dimethyl phosphite tautomer in solution, direct experimental characterization is challenging. However, a combination of spectroscopic and computational techniques can provide valuable insights into this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for studying phosphorus-containing compounds.[3] The chemical shifts of the phosphonate and phosphite tautomers are expected to be significantly different.

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare this compound solution in deuterated solvent (e.g., CDCl3, DMSO-d6) with an internal standard (e.g., triphenyl phosphate). Acquire_P31 Acquire quantitative ³¹P NMR spectrum. (Inverse-gated ¹H decoupling, sufficient relaxation delay) Prep->Acquire_P31 Acquire_VT Perform Variable Temperature (VT) NMR to investigate thermodynamic parameters. Prep->Acquire_VT Integrate Integrate signals corresponding to phosphonate and (if detectable) phosphite tautomers. Acquire_P31->Integrate Thermodynamics Analyze VT NMR data to determine enthalpy (ΔH) and entropy (ΔS). Acquire_VT->Thermodynamics Calculate Calculate equilibrium constant (Keq) and Gibbs free energy (ΔG). Integrate->Calculate

Caption: Workflow for the NMR spectroscopic analysis of this compound tautomerization.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of high-purity this compound (e.g., 0.1 M) in a deuterated solvent of choice (e.g., chloroform-d, DMSO-d₆).

    • Add a known concentration of an internal standard that does not interfere with the signals of interest (e.g., triphenyl phosphate).

  • ³¹P NMR Spectroscopy:

    • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Quantitative ³¹P NMR.

    • Parameters:

      • Use inverse-gated ¹H decoupling to suppress the nuclear Overhauser effect (NOE) for accurate integration.

      • Employ a long relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei) to ensure full relaxation between scans.

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for detecting the minor tautomer.

    • Data Analysis:

      • Reference the spectrum using an external standard (e.g., 85% H₃PO₄).

      • Carefully integrate the signals corresponding to the this compound and, if observed, the dimethyl phosphite tautomers.

      • Calculate the equilibrium constant (Keq = [Phosphite]/[Phosphonate]) from the integral ratio.

      • Calculate the Gibbs free energy difference using the equation: ΔG = -RT ln(Keq).

  • Variable Temperature (VT) NMR:

    • Acquire quantitative ³¹P NMR spectra at a range of temperatures (e.g., from 298 K to 373 K).

    • Calculate Keq at each temperature.

    • Construct a van 't Hoff plot (ln(Keq) vs. 1/T).

    • Determine the enthalpy (ΔH) and entropy (ΔS) of the tautomerization from the slope (-ΔH/R) and intercept (ΔS/R) of the plot, respectively.

Mass Spectrometry

Mass spectrometry (MS) is well-suited for identifying the two tautomers in the gas phase.

Detailed Protocol:

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

  • Ionization: Generate ions of both tautomers. The ionization conditions can be optimized to favor the detection of both species.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the parent ion corresponding to the mass of the protonated or deprotonated this compound.

    • Induce fragmentation through collision-induced dissociation (CID).

    • Analyze the fragmentation patterns. The phosphonate and phosphite tautomers are expected to yield distinct fragment ions, allowing for their differentiation.

Conclusion

The tautomerization of this compound in solution is a fundamental process with significant implications for its reactivity and applications. While the equilibrium strongly favors the pentavalent phosphonate form, the transient existence of the trivalent phosphite tautomer can be crucial in certain chemical transformations. This guide has provided a comprehensive overview of the thermodynamic and kinetic aspects of this equilibrium, drawing primarily on computational studies due to the experimental challenges. The detailed experimental protocols for NMR and mass spectrometry offer a roadmap for researchers seeking to probe this and similar tautomeric systems. A thorough understanding of the factors influencing this equilibrium is essential for the rational design of new catalysts, pharmaceuticals, and functional materials based on organophosphorus chemistry.

References

Spectroscopic Analysis of Dimethyl Phosphonate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of dimethyl phosphonate derivatives. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis, analysis, and application of these compounds, particularly within the context of drug development and materials science. This document details the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by structured data tables and detailed experimental protocols. Furthermore, it visualizes a key biological pathway influenced by phosphonate compounds, offering insights into their mechanism of action.

Introduction to Spectroscopic Characterization

This compound derivatives are a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two methoxy groups, and single-bonded to a carbon atom of a variable organic moiety. The versatility of the organic substituent allows for a wide range of chemical properties and biological activities, making these compounds valuable in fields such as medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and are routinely achieved through a combination of spectroscopic methods. This guide focuses on the practical application and interpretation of NMR, IR, and MS for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of this compound derivatives, providing detailed information about the carbon skeleton, proton environments, and, crucially, the phosphorus nucleus itself.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectra of this compound derivatives, the methoxy protons (-OCH₃) typically appear as a characteristic doublet due to coupling with the phosphorus nucleus (³JHP). The chemical shift of these protons is generally found in the range of 3.7-4.0 ppm. The protons on the carbon adjacent to the phosphorus atom also show coupling to phosphorus (²JHP), with the coupling constant being sensitive to the substitution pattern.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework. The methoxy carbons (-OCH₃) exhibit coupling to the phosphorus nucleus (²JCP) and typically resonate around 52-56 ppm. The carbon atom directly bonded to the phosphorus (C-P) shows a larger coupling constant (¹JCP) and its chemical shift is highly dependent on the nature of the organic substituent.

Phosphorus-³¹ (³¹P) NMR Spectroscopy

³¹P NMR is a highly specific and sensitive technique for organophosphorus compounds. For this compound derivatives, the ³¹P chemical shifts are typically observed in a range of +10 to +30 ppm relative to an 85% H₃PO₄ standard. The exact chemical shift is influenced by the electronic environment of the phosphorus atom, which is determined by the nature of the R group. Proton decoupling is commonly employed to simplify the spectra to a single peak for each unique phosphorus environment.

Quantitative NMR Data

The following tables summarize typical NMR spectroscopic data for a selection of this compound derivatives.

Table 1: ¹H NMR Data for Selected this compound Derivatives (in CDCl₃)

DerivativeR-Groupδ (OCH₃) (ppm)³JHP (Hz)Other Key Signals (ppm)
Dimethyl methylphosphonate-CH₃~3.75 (d)~11~1.5 (d, ²JHP ≈ 18 Hz, P-CH₃)
Dimethyl (trichloromethyl)phosphonate-CCl₃~4.07 (d)10.7-
Dimethyl (5-nitroisoquinolin-1-yl)phosphonate5-nitroisoquinolin-1-yl~3.98 (d)11.0Aromatic signals: 7.83-9.39
Dimethyl (8-methoxyquinolin-2-yl)phosphonate8-methoxyquinolin-2-yl~3.96 (d)10.9Aromatic signals: 7.10-8.23; OCH₃: 4.07 (s)

Table 2: ¹³C NMR Data for Selected this compound Derivatives (in CDCl₃)

DerivativeR-Groupδ (OCH₃) (ppm)²JCP (Hz)δ (C-P) (ppm)¹JCP (Hz)Other Key Signals (ppm)
Dimethyl methylphosphonate-CH₃~52.76.6~10.8144.2-
Dimethyl (5-nitroisoquinolin-1-yl)phosphonate5-nitroisoquinolin-1-yl~54.16.6~153.0225.2Aromatic signals: 118.6-145.4
Dimethyl (8-methoxyquinolin-2-yl)phosphonate8-methoxyquinolin-2-yl~53.76.3~150.4229.3Aromatic signals: 108.6-156.1; OCH₃: 56.19

Table 3: ³¹P NMR Data for Selected this compound Derivatives (in CDCl₃)

DerivativeR-Groupδ (³¹P) (ppm)
Dimethyl methylphosphonate-CH₃~29.4
Dimethyl phosphite-H~11.1
Dimethyl (5-nitroisoquinolin-1-yl)phosphonate5-nitroisoquinolin-1-yl~11.1
Dimethyl (8-methoxyquinolin-2-yl)phosphonate8-methoxyquinolin-2-yl~12.8
Methyl paraoxon-O-C₆H₄-NO₂~-4.3

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups in this compound derivatives. The most prominent and diagnostic absorption bands are those associated with the P=O and P-O-C bonds.

  • P=O Stretch: A strong and sharp absorption band typically appears in the region of 1230-1280 cm⁻¹. The exact frequency can be influenced by the electronegativity of the substituents on the phosphorus atom.

  • P-O-C Stretch: Strong absorptions corresponding to the P-O-C stretching vibrations are usually observed in the 1020-1060 cm⁻¹ region.[1]

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
P=O (Phosphoryl)1230 - 1280Strong, SharpA key diagnostic peak for phosphonates.
P-O-C (Alkyl)1020 - 1060StrongOften appears as a broad, intense band.
C-H (Aliphatic)2850 - 3000MediumC-H stretching vibrations of the methyl and other alkyl groups.

For instance, in dimethyl methylphosphonate vapor, the P=O and P-O-C bond-related absorption bands are peaked at 1275.76 cm⁻¹ and 1050.01 cm⁻¹, respectively.[2]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is commonly used for the analysis of this compound derivatives. The fragmentation patterns can provide valuable information for structural confirmation.

  • Molecular Ion (M⁺•): The molecular ion peak may be observed, but its intensity can vary depending on the stability of the compound.

  • Fragmentation: Common fragmentation pathways include the loss of a methoxy group (-OCH₃), a methoxy radical (•OCH₃), or the entire this compound moiety. Rearrangement reactions are also common in the fragmentation of organophosphorus compounds. For example, in the fragmentation of protonated dimethyl methylphosphonate, the elimination of formaldehyde has been observed.[3]

Table 5: Key Fragments in the EI-MS of a Generic this compound Derivative (R-PO(OCH₃)₂)

m/zIdentityFragmentation Pathway
M[R-PO(OCH₃)₂]⁺•Molecular Ion
M-31[R-PO(OCH₃)(OH)]⁺•Loss of •OCH₃
109[PO(OCH₃)₂]⁺Cleavage of the R-P bond
94[PO₂(OCH₃)]⁺•Loss of CH₃ from m/z 109
79[PO₃]⁺Further fragmentation

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • ¹H and ¹³C NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Typical acquisition times may range from minutes for ¹H to several hours for ¹³C, depending on the sample concentration.

  • ³¹P NMR Acquisition:

    • Tune the spectrometer to the ³¹P frequency.

    • Use an external standard of 85% H₃PO₄ for referencing the chemical shifts to 0 ppm.[4]

    • Acquire the ³¹P spectrum, typically with proton decoupling to obtain sharp singlets.

    • Inverse-gated decoupling can be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).[5]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method for Liquids/Solids):

    • If the sample is a liquid, place a small drop directly between two salt plates (e.g., NaCl or KBr).

    • If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • IR Spectrum Acquisition:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty salt plates.

    • Record the sample spectrum. The spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The data is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for pure solids or liquids, or through a gas chromatograph (GC) for volatile compounds in a mixture.

    • The sample is vaporized in the ion source.

  • Ionization and Analysis:

    • The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV).[6]

    • This causes the molecules to ionize and fragment.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition:

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of a Key Signaling Pathway

Phosphonate derivatives, particularly bisphosphonates, are known for their therapeutic effects in bone diseases, which are mediated through the inhibition of the mevalonate pathway in osteoclasts.[7][8] This pathway is crucial for the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins required for osteoclast function and survival.

Mevalonate_Pathway_Inhibition cluster_pathway Mevalonate Pathway cluster_prenylation Protein Prenylation cluster_osteoclast Osteoclast Function HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps FPPS Farnesyl Pyrophosphate Synthase (FPPS) GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Small_GTPases Small GTPases (e.g., Ras, Rho, Rab) FPP->Small_GTPases GGPP->Small_GTPases Prenylated_Proteins Prenylated Proteins Small_GTPases->Prenylated_Proteins Farnesyl/Geranylgeranyl Transferase Function Cytoskeletal Organization Ruffled Border Formation Vesicular Trafficking Prenylated_Proteins->Function Apoptosis Osteoclast Apoptosis Function->Apoptosis Bone_Resorption Decreased Bone Resorption Apoptosis->Bone_Resorption Phosphonates Nitrogen-Containing Bisphosphonates Phosphonates->FPPS Inhibition

Caption: Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_application Application Start Starting Materials React Chemical Reaction Start->React Purify Purification (e.g., Chromatography) React->Purify Sample Purified Derivative Purify->Sample NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Application Drug Development, Materials Science, etc. Structure->Application Purity->Application

Caption: General workflow for the synthesis and spectroscopic analysis of this compound derivatives.

References

interpreting the 1H NMR spectrum of dimethyl phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl Phosphonate

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed interpretation of the ¹H NMR spectrum of this compound, a common organophosphorus compound.

Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methoxy protons and the proton directly bonded to the phosphorus atom. The key parameters are summarized in the table below.

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Methoxy (CH₃O)~3.74Doublet³JHP ≈ 11.76H
Phosphonyl (P-H)~6.8-7.6Doublet of septets (or multiplet)¹JHP ≈ 6951H

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound reveals the key structural features of the molecule.

  • Methoxy Protons (-OCH₃): The six equivalent protons of the two methoxy groups appear as a doublet around 3.74 ppm. The signal is split into a doublet due to coupling with the phosphorus-31 nucleus, with a typical three-bond coupling constant (³JHP) of approximately 11.7 Hz.[1][2] The integration of this signal corresponds to six protons.

  • Phosphonyl Proton (P-H): The proton directly attached to the phosphorus atom is significantly deshielded and appears as a doublet at a much higher chemical shift, typically in the range of 6.8 to 7.6 ppm. This large downfield shift is due to the direct attachment to the electronegative phosphorus atom. The primary splitting of this signal is a doublet caused by the very large one-bond coupling to the phosphorus-31 nucleus (¹JHP), which is approximately 695 Hz.[1][2] This signal is further split by the six equivalent methoxy protons, resulting in a septet. Therefore, the overall multiplicity of the P-H signal is a doublet of septets.

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD 400)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard. . Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and gently vortex to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the lock signal.

  • Data Acquisition:

    • Set the following acquisition parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16 to 64, depending on the sample concentration.

      • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

      • Acquisition Time: Approximately 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0 to 15 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Spin-Spin Coupling

The following diagram illustrates the structure of this compound and the key spin-spin coupling interactions observed in its ¹H NMR spectrum.

Dimethyl_Phosphonate_NMR cluster_structure This compound Structure cluster_coupling Spin-Spin Coupling P P O1 O P->O1 = O2 O P->O2 O3 O P->O3 H_P H P->H_P C1 CH₃ O2->C1 C2 CH₃ O3->C2 J1 ¹JHP ≈ 695 Hz H_P_node P-H Proton J3 ³JHP ≈ 11.7 Hz CH3_node Methoxy Protons P_node Phosphorus-31 H_P_node->P_node ¹JHP CH3_node->P_node ³JHP

Caption: Structure and key ¹H NMR spin-spin couplings in this compound.

References

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of Dimethyl Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data of dimethyl phosphonate, also known as dimethyl hydrogen phosphite. The information contained herein is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and quality control of this important chemical entity. This document details the key spectral parameters, a robust experimental protocol for data acquisition, and a logical workflow for spectral analysis.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound is characterized by a single resonance for the two equivalent methoxy carbons. This signal is split into a doublet due to coupling with the phosphorus-31 nucleus. The key spectral parameters are summarized in the table below.

Chemical Shift (δ) ppmSolventMultiplicityCoupling Constant (JC-P) Hz
52.1CDCl₃Doublet (d)5.7

Table 1: ¹³C NMR Spectral Data for this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance series spectrometer, operating at a proton frequency of 400 MHz or higher.

  • Tune and match the ¹³C probehead to the correct frequency.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the TMS signal.

3. Acquisition Parameters for a Standard ¹³C{¹H} Experiment:

  • Pulse Program: A standard proton-decoupled, single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer) is typically used.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range for organic molecules.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans (typically ranging from 64 to 1024, depending on the sample concentration and spectrometer sensitivity) should be acquired to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if required.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally appropriate.

  • Temperature: The experiment is typically performed at a standard probe temperature of 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Perform a Fourier transformation of the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Perform a baseline correction to obtain a flat baseline across the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Identify and report the chemical shift of the this compound peak and calculate the C-P coupling constant from the doublet splitting.

Analysis Workflow

The logical flow for the analysis of the ¹³C NMR spectrum of this compound is outlined in the following diagram. This workflow ensures a systematic approach from sample preparation to final data interpretation.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_reporting Reporting prep_sample Prepare Sample (this compound in CDCl3 with TMS) setup_nmr Spectrometer Setup (Tune, Lock, Shim) prep_sample->setup_nmr acquire_data Acquire 13C{1H} Spectrum setup_nmr->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum (TMS = 0.00 ppm) phase_baseline->calibrate identify_peak Identify Doublet Signal calibrate->identify_peak measure_params Measure Chemical Shift (δ) and Coupling Constant (JC-P) identify_peak->measure_params report_data Tabulate and Report Data measure_params->report_data

Caption: Workflow for the ¹³C NMR analysis of this compound.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Dimethyl Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of dimethyl phosphonate. It details the principal vibrational modes, summarizes key spectral data, and furnishes a detailed experimental protocol for acquiring high-quality FT-IR spectra.

Introduction to this compound and FT-IR Spectroscopy

This compound ((CH₃O)₂P(O)H) is an important organophosphorus compound utilized as a flame retardant and as a precursor in the synthesis of various chemical agents. Accurate and efficient identification of this compound is crucial in numerous research and industrial applications. FT-IR spectroscopy is a rapid, non-destructive analytical technique that provides detailed information about the molecular structure of a sample by measuring its absorption of infrared radiation. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for its identification and characterization.

Vibrational Mode Analysis of this compound

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to the various vibrational modes of its functional groups. The key vibrational modes include:

  • P=O Stretching: The phosphoryl group (P=O) exhibits a strong and sharp absorption band, which is one of the most characteristic features in the spectrum of phosphonates.

  • P-O-C Stretching: The phosphonate ester moieties (P-O-C) give rise to strong and often broad absorption bands due to asymmetric and symmetric stretching vibrations.

  • C-H Stretching and Bending: The methyl (CH₃) groups present in the molecule have characteristic stretching and bending vibrations.

  • P-H Stretching: The direct bond between phosphorus and hydrogen (P-H) results in a medium-intensity, sharp absorption band that is highly diagnostic for phosphonates containing this feature.[1]

Quantitative Data Summary: FT-IR Absorption Frequencies of this compound

The following table summarizes the characteristic FT-IR absorption frequencies for this compound.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
P=O Stretch1290 - 1250Strong
P-O-C Stretch1100 - 1000Strong
C-H Stretch (Alkyl)3000 - 2850Medium
P-H Stretch2440 - 2275Medium, Sharp

Note: The exact peak positions can be influenced by the sample state (e.g., neat liquid, solution) and the specific instrumentation used.

Experimental Protocol for FT-IR Analysis of Liquid this compound

This section outlines a detailed methodology for obtaining the FT-IR spectrum of a liquid sample of this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

4.1. Instrumentation and Materials

  • FT-IR Spectrometer

  • ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

4.2. Sample Preparation and Background Measurement

  • Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to evaporate completely.

  • Acquire a background spectrum. This is a measurement of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum to provide the spectrum of the sample alone.

4.3. Sample Measurement

  • Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Acquire the sample spectrum. For a typical analysis, the following parameters are recommended:

    • Spectral Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)

4.4. Data Processing and Analysis

  • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

  • Perform a baseline correction if necessary to ensure that the absorption bands are on a flat baseline.

  • Identify the characteristic absorption peaks and compare their wavenumbers (cm⁻¹) with the reference data in the table above to confirm the identity of the this compound.

Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationships between the key vibrational modes of this compound.

experimental_workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_processing Data Processing Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply this compound to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Baseline Correction & Background Subtraction Acquire_Spectrum->Process_Data Analyze_Spectrum Identify Characteristic Peaks Process_Data->Analyze_Spectrum

Caption: Experimental workflow for FT-IR analysis of this compound.

logical_relationships DMPO This compound PO_Stretch P=O Stretch (1290-1250 cm⁻¹) DMPO->PO_Stretch exhibits POC_Stretch P-O-C Stretch (1100-1000 cm⁻¹) DMPO->POC_Stretch exhibits CH_Stretch C-H Stretch (3000-2850 cm⁻¹) DMPO->CH_Stretch exhibits PH_Stretch P-H Stretch (2440-2275 cm⁻¹) DMPO->PH_Stretch exhibits

Caption: Key vibrational modes of this compound.

References

Navigating the Chemistry of Dimethyl Phosphonate: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phosphonate (DMP), a versatile organophosphorus compound, is a key intermediate and reagent in a multitude of chemical syntheses, including the production of flame retardants, pesticides, and pharmaceuticals.[1][2] Its reactivity, particularly the active P-H bond, makes it a valuable tool for forming carbon-phosphorus bonds, a critical step in the synthesis of various biologically active molecules.[3] However, its chemical properties also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound, alongside an overview of its toxicological profile and relevant experimental considerations to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling.

PropertyValueReferences
Chemical Formula C₂H₇O₃P[2]
Molecular Weight 110.05 g/mol [2]
Appearance Colorless liquid[1]
Odor Mild[1]
Boiling Point 171.1 °C[1]
Melting Point < -60 °C[1]
Flash Point 70 °C (closed cup)[4][5]
Density 1.2 g/cm³[1]
Vapor Pressure 1.35 hPa at 20 °C[1]
Solubility in Water > 100 g/L at 19.5 °C (very soluble)[1]
log Kow -1.2[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is crucial for communicating these hazards.

Hazard ClassHazard CategoryHazard Statement
Flammable Liquids Category 3 or 4H226: Flammable liquid and vapour. / H227: Combustible liquid.[4][6]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[4][6]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.[4][6]
Carcinogenicity Category 2H351: Suspected of causing cancer.[4][6]
Serious Eye Irritation Category 2AH319: Causes serious eye irritation.[7]
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[7]
Hazardous to the Aquatic Environment, Long-term Hazard Category 3H412: Harmful to aquatic life with long lasting effects.[4][6]

Signal Word: Warning[4]

Hazard Pictograms:

  • Flame (GHS02)

  • Health Hazard (GHS08)

  • Exclamation Mark (GHS07)

Toxicology and Toxicokinetics

Understanding the toxicological profile of this compound is paramount for risk assessment and the implementation of appropriate safety measures.

Acute Toxicity
Route of ExposureSpeciesLD50 ValueReferences
OralRat (male)3283 mg/kg bw[1]
OralRat (female)3040 mg/kg bw[1]
DermalRabbit681 mg/kg bw[1]

Clinical signs of acute toxicity at high doses include inactivity, weakness, prostration, and shallow breathing.[1]

Carcinogenicity and Genotoxicity

Studies have shown "clear evidence of carcinogenicity" in male F344 rats, with target organs being the lungs and forestomach.[1] Evidence in female rats was equivocal, and no evidence of carcinogenicity was observed in mice.[1][8] this compound is regarded as having genotoxic potential in vivo.[1]

Reproductive and Developmental Toxicity

Effects on female fertility have been observed at high doses in the presence of severe general toxicity.[1] No developmental toxicity was found in rats at doses of 30 and 90 mg/kg bw/d.[1]

Metabolism and Toxicological Pathway

This compound is rapidly absorbed orally and dermally.[9] The primary metabolic pathway involves demethylation to monomethyl hydrogen phosphite (MMP) and subsequent oxidation to carbon dioxide.[9] Excretion is mainly through urine and expired air.[9]

As an organophosphorus compound, this compound's toxicity can be linked to the disruption of cellular signaling pathways. Organophosphorus compounds are known to induce oxidative stress and apoptosis by modulating Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK.[4][10]

metabolic_pathway DMP This compound MMP Monomethyl Hydrogen Phosphite DMP->MMP Demethylation Methanol Methanol PA Phosphorous Acid MMP->PA Hydrolysis CO2 Carbon Dioxide MMP->CO2 Oxidation MAPK_pathway OP Organophosphorus Compound (e.g., this compound) Stress Oxidative Stress OP->Stress MAPK MAPK Activation (ERK, JNK, p38) Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis CellDeath Cell Death / Tissue Damage Apoptosis->CellDeath experimental_workflow start Start prep Preparation: - Fume Hood Check - Don PPE - Assemble Apparatus start->prep setup Reaction Setup: - Charge Reagents - Add this compound - Add Catalyst prep->setup monitor Monitoring & Work-up: - TLC/GC-MS Analysis - Quench Reaction - Extraction setup->monitor purify Purification: - Chromatography/Distillation monitor->purify waste Waste Disposal: - Collect Hazardous Waste - Decontaminate Glassware purify->waste end End waste->end spill_response spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate ignite Remove Ignition Sources spill->ignite ppe Wear Appropriate PPE spill->ppe contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste contain->collect dispose Dispose as Hazardous Waste collect->dispose

References

Thermal Stability and Decomposition of Dimethyl Phosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of dimethyl phosphonate (DMP). Drawing upon available research, this document details the thermal behavior of DMP, its decomposition products, and the methodologies used to characterize these properties. Due to the limited availability of direct thermal decomposition data for this compound, data from its close structural analog, dimethyl methylphosphonate (DMMP), is included for comparative purposes, providing valuable insights into the expected thermal behavior of DMP.

Physicochemical Properties

This compound is a colorless liquid with a mild odor. A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular FormulaC₂H₇O₃P[1]
Molecular Weight110.05 g/mol [1]
Boiling Point170-171 °C[1]
Density1.2 g/mL at 25 °C[1]
Vapor Pressure1.35 hPa at 20 °C[2]
Water Solubility> 100 g/L at 19.5 °C[2]

Thermal Stability and Decomposition Analysis

The thermal stability of a compound is a critical parameter, particularly in the context of drug development and chemical safety. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in determining the temperature at which a substance begins to decompose.

Thermogravimetric Analysis (TGA) Data

For comparison, the thermal decomposition of DMMP in the gas phase has been studied, with decomposition observed at temperatures between 200 °C and 275 °C.[5]

Decomposition Products

The products of thermal decomposition provide crucial information about the degradation pathways. For this compound, the primary decomposition products are expected to be similar to those of its analog, dimethyl methylphosphonate, which have been more extensively studied.

The main degradation process for DMP in water is hydrolysis, yielding monomethyl phosphonate (MMP), phosphorous acid, and methanol.[2] In the context of thermal decomposition, particularly in the presence of oxygen, further oxidation products can be expected.

Studies on the gas-phase thermal decomposition of DMMP have identified the following products:

ConditionDecomposition ProductsReference
Inert Atmosphere (Nitrogen)Methanol, Carbon Monoxide, Carbon Dioxide, Water, potentially Methyl Methylphosphonate (MMP)[5]
Oxidizing Atmosphere (Air)Methanol, Carbon Monoxide, Carbon Dioxide, Water, potentially Methyl Methylphosphonate (MMP)[5]
Catalytic Decomposition (on CeO₂)Methanol, Carbon Monoxide, Hydrogen, Carbon Dioxide, Water, Phosphates[6]
Catalytic Decomposition (on Copper)Methanol, Formaldehyde, Methane[7]

Experimental Protocols

A standardized approach to studying the thermal stability of compounds like this compound is essential for obtaining reproducible and comparable data. Below are detailed methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a microbalance, furnace, and a system for controlled atmosphere.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Select the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5-10 minutes.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Apparatus: A differential scanning calorimeter with a furnace, sample and reference pans, and a temperature programmer.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Select the desired atmosphere (e.g., nitrogen or air) and set the flow rate.

    • Program the same temperature profile as in the TGA analysis for direct comparison.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC curve.

    • Identify endothermic (melting, boiling, some decompositions) and exothermic (some decompositions, oxidation) peaks.

    • Determine the onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Insert the sample cup into the pyrolyzer.

    • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 300 °C, 500 °C) in an inert atmosphere (e.g., helium).

  • Gas Chromatography:

    • The volatile decomposition products are swept from the pyrolyzer into the GC column.

    • Separate the components of the mixture based on their volatility and interaction with the stationary phase of the column using a programmed temperature ramp.

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • Ionize the molecules (typically by electron ionization) and separate the resulting ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the individual decomposition products by comparing their mass spectra to a reference library (e.g., NIST).

    • Use the retention times from the gas chromatogram to aid in identification and quantification.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Decomposition Product Identification cluster_data Data Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->PyGCMS Data Thermal Stability Profile Decomposition Temperatures Kinetic Parameters Decomposition Products Reaction Pathway TGA->Data DSC->Data PyGCMS->Data Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound cluster_primary Primary Decomposition cluster_secondary Secondary Decomposition / Oxidation DMP This compound (CH₃O)₂P(O)H MMP Monomethyl Phosphonate (CH₃O)P(O)(OH)H DMP->MMP Heat Methanol Methanol CH₃OH DMP->Methanol Heat PhosphorousAcid Phosphorous Acid H₃PO₃ MMP->PhosphorousAcid Heat CO Carbon Monoxide CO MMP->CO Methanol->CO CO2 Carbon Dioxide CO₂ Methanol->CO2 Oxidation H2O Water H₂O Methanol->H2O Oxidation CO->CO2 Oxidation

References

Degradation of Dimethyl Phosphonate in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phosphonate (DMMP), an organophosphorus compound, finds application in various industrial processes and serves as a chemical intermediate. Its presence in aqueous environments, either through industrial discharge or accidental release, necessitates a thorough understanding of its degradation pathways and products. This technical guide provides an in-depth analysis of the degradation of this compound in water, focusing on the chemical transformations it undergoes, the resulting degradation products, and the methodologies employed for their characterization. This information is critical for environmental risk assessment, the development of remediation strategies, and for professionals in drug development who may encounter phosphonate-containing moieties.

Degradation Pathways of this compound in Water

The degradation of this compound in water is primarily governed by three processes: hydrolysis, photodegradation, and reaction with hydroxyl radicals. Biodegradation also contributes to its removal, albeit at a slower rate.

Hydrolysis

Hydrolysis is the predominant degradation pathway for this compound in water.[1] The reaction involves the stepwise cleavage of the two P-O-CH3 bonds, leading to the formation of monomethyl phosphonate (MMP), followed by the formation of phosphorous acid and methanol.[1]

The rate of hydrolysis is highly dependent on the pH of the water. The reaction is significantly faster under neutral and alkaline conditions compared to acidic conditions.

Primary Degradation Products:

  • Monomethyl phosphonate (MMP)

  • Phosphorous acid

  • Methanol

Photodegradation

This compound can also be degraded by photooxidation in the presence of UV light.[1] Studies on the homologue diethyl phosphonate have shown that 50% degradation can occur within 29 hours under aerobic conditions with UV irradiation, suggesting a similar susceptibility for DMMP.[1] The degradation products of photodegradation are generally expected to be similar to those of other oxidative processes, ultimately leading to the formation of smaller, more oxidized species. In the presence of photocatalysts like titanium dioxide (TiO2), the degradation of DMMP is significantly enhanced, leading to intermediates such as methylphosphonic acid and formic acid, and ultimately to carbon dioxide, water, and phosphate.[2]

Reaction with Hydroxyl Radicals

Hydroxyl radicals (•OH) are highly reactive species that can be generated in water through various advanced oxidation processes. These radicals readily react with this compound, leading to its degradation. The reaction proceeds primarily through hydrogen abstraction from the methyl groups, forming carbon-centered radicals.[3] These radicals then react with oxygen to form phosphonic acid monoesters.[3] The rate constant for the reaction of DMMP with hydroxyl radicals has been determined to be (2 ± 1) × 10⁸ M⁻¹ s⁻¹.[3]

Quantitative Data on this compound Degradation

The following tables summarize the key quantitative data related to the degradation of this compound in water.

Table 1: Hydrolysis Half-life of this compound at Different pH Values

pHHalf-life (t₁/₂)Reference
4~470 hours[1]
7~3 hours[1]
9< 0.3 hours[1]

Table 2: Kinetic Parameters for the Reaction of this compound with Hydroxyl Radicals

ParameterValueReference
Rate Constant (k)(2 ± 1) × 10⁸ M⁻¹ s⁻¹[3]

Table 3: Biodegradation of this compound

TimeDegradation (%)InoculumGuidelineReference
28 days50%Activated sludgeOECD 301E[1]

Experimental Protocols

This section provides an overview of the methodologies used to study the degradation of this compound and its products in water.

Analysis of this compound and its Degradation Products

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile and semi-volatile degradation products.

  • Sample Preparation: Aqueous samples are typically extracted with a suitable organic solvent (e.g., methylene chloride). The organic extract is then dried and concentrated. For non-volatile degradation products like methylphosphonic acid, derivatization is necessary to increase their volatility. A common derivatizing agent is N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: DB-1701 or similar.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 50°C held for a few minutes, followed by a ramp to a final temperature of around 250°C.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scanned over a range appropriate for the expected analytes (e.g., m/z 40-400).

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify non-volatile, polar degradation products like methylphosphonic acid and phosphorous acid.

  • Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV, refractive index, or mass spectrometer).

  • HPLC Conditions (Example):

    • Column: A reversed-phase C18 column or a mixed-mode column like Primesep SB.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[5]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or by mass spectrometry for higher sensitivity and specificity.

3. Ion Chromatography (IC)

  • Objective: To analyze anionic degradation products such as phosphite and phosphate.

  • Instrumentation: An ion chromatograph with a conductivity detector.

  • IC Conditions (Example):

    • Column: Anion-exchange column.

    • Eluent: A gradient of a basic solution (e.g., sodium hydroxide).

    • Detection: Suppressed conductivity detection.

Hydrolysis Study Protocol
  • Prepare buffer solutions at the desired pH values (e.g., 4, 7, and 9).

  • Spike a known concentration of this compound into each buffer solution in a sealed container.

  • Maintain the solutions at a constant temperature.

  • At specific time intervals, withdraw aliquots from each solution.

  • Analyze the aliquots using a suitable analytical method (e.g., HPLC or GC-MS) to determine the concentration of remaining this compound and the formation of degradation products.

  • Calculate the hydrolysis rate constants and half-lives from the concentration-time data.

Photodegradation Study Protocol
  • Prepare an aqueous solution of this compound of a known concentration.

  • If using a photocatalyst, add the catalyst (e.g., TiO₂) to the solution and ensure it is well-dispersed.

  • Place the solution in a photoreactor equipped with a UV lamp that simulates solar light.

  • Maintain a constant temperature and stir the solution throughout the experiment.

  • At regular intervals, collect samples and analyze them for the concentration of this compound and its degradation products.

  • A control experiment should be run in the dark to account for any degradation not due to photolysis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key degradation pathways of this compound in water.

Hydrolysis_Pathway DMMP This compound (CH₃O)₂P(O)H MMP Monomethyl Phosphonate (CH₃O)P(O)(H)OH DMMP->MMP + H₂O - CH₃OH MeOH1 Methanol CH₃OH PA Phosphorous Acid P(O)(H)(OH)₂ MMP->PA + H₂O - CH₃OH MeOH2 Methanol CH₃OH

Caption: Hydrolysis pathway of this compound in water.

Hydroxyl_Radical_Pathway DMMP This compound (CH₃O)₂P(O)H Radical Carbon-centered Radical (CH₃O)P(O)(H)OCH₂• DMMP->Radical + •OH - H₂O PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O₂ Monoester Phosphonic Acid Monoester PeroxyRadical->Monoester Further Reactions

Caption: Reaction of this compound with hydroxyl radicals.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis AqueousSample Aqueous Sample (containing DMMP and degradation products) Extraction Solvent Extraction (e.g., with CH₂Cl₂) AqueousSample->Extraction Derivatization Derivatization (e.g., with MTBSTFA) AqueousSample->Derivatization HPLC HPLC Analysis AqueousSample->HPLC IC Ion Chromatography AqueousSample->IC GCMS GC-MS Analysis Extraction->GCMS Derivatization->GCMS Quantification Quantification of Analytes GCMS->Quantification HPLC->Quantification IC->Quantification Kinetics Kinetic Modeling Quantification->Kinetics

Caption: General experimental workflow for studying DMMP degradation.

References

Solubility Profile of Dimethyl Phosphonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl phosphonate (DMP) in various organic solvents. Understanding the solubility characteristics of DMP is crucial for its application in chemical synthesis, formulation development, and various research applications. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound exhibits a wide range depending on the polarity and nature of the solvent. While extensive quantitative data is not available in publicly accessible literature, the following table summarizes the known values. For comparative purposes, data for the closely related compound, dimethyl methylphosphonate (DMMP), is also included where available, as its structural similarity provides a useful proxy for estimating DMP's behavior.

Solvent ClassSolventThis compound (DMP) SolubilityDimethyl Methylphosphonate (DMMP) SolubilityTemperature (°C)
Aliphatic Hydrocarbons Hexane0.82% (w/w)[1]Miscible[2]20
Dodecane0.64% (w/w)[1]-20
Cyclohexane1.50% (w/w)-20
Alcohols MethanolSlightly Soluble[3][4]Slightly Soluble (with heating)[5]Ambient
EthanolSoluble[1]Miscible[2]Ambient
Halogenated Solvents ChloroformSlightly Soluble[3][4]Slightly Soluble (with heating)[5]Ambient
Carbon Tetrachloride-Miscible[2]Ambient
Aromatic Hydrocarbons Benzene-Miscible[2]Ambient
Ketones Acetone-Miscible[2]Ambient
Ethers Diethyl Ether-Miscible[2]Ambient
Other PyridineSoluble[1]-Ambient
Heavy Mineral OilInsolubleInsoluble[2]Ambient
Aqueous Water> 100 g/L[6]≥ 10 g/100 mL[5]19.5 / 21

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Slightly soluble" suggests a low but measurable solubility. The data for cyclohexane for DMP is from a reliable source, though not found in the most recent searches.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining reliable and reproducible solubility data. The following methodology is a comprehensive approach adapted from general principles for determining the solubility of liquid organic compounds in organic solvents.

General Principle

The equilibrium solubility is determined by creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then quantified using a suitable analytical method.

Materials and Equipment
  • Solute: High-purity this compound (>98%)

  • Solvents: HPLC-grade or equivalent high-purity organic solvents

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (± 0.5 °C)

    • Glass vials with PTFE-lined screw caps

    • Calibrated positive displacement pipettes

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Autosampler vials for analysis

    • Gas chromatograph with a flame photometric detector (GC-FPD) or a mass spectrometer (GC-MS) is recommended for quantification. High-performance liquid chromatography (HPLC) with a suitable detector can also be used.[1][4][7]

Experimental Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The excess is crucial to ensure that saturation is reached.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration in the liquid phase has reached a plateau.

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solute to settle.

    • Alternatively, the samples can be centrifuged at the experimental temperature to facilitate the separation of the excess solute.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the aliquot through a syringe filter suitable for the organic solvent to remove any suspended microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FPD or GC-MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • The concentration of this compound in the original saturated solution is calculated by applying the dilution factor to the measured concentration.

Data Reporting

Solubility should be reported in standard units such as grams per 100 grams of solvent ( g/100g ) or moles per liter (mol/L), along with the specific temperature at which the measurement was made.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess DMP to solvent B Seal vial A->B C Agitate at constant temperature (≥ 24h) B->C D Settle or centrifuge at constant temperature C->D E Withdraw & filter supernatant D->E F Dilute sample E->F G Quantify using calibrated analytical method F->G

References

An In-depth Technical Guide on the Initial Decomposition Mechanisms of Dimethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core initial decomposition mechanisms of dimethyl methylphosphonate (DMMP), a compound of significant interest due to its use as a simulant for sarin and other organophosphorus nerve agents. Understanding its decomposition is crucial for the development of effective decontamination technologies, environmental remediation strategies, and for advancing the fundamental science of organophosphorus chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary decomposition pathways.

Core Decomposition Mechanisms

The initial decomposition of dimethyl methylphosphonate can proceed through several key pathways, primarily categorized as unimolecular, catalytic, and bimolecular reactions. The dominant mechanism is highly dependent on the prevailing conditions such as temperature, pressure, and the presence of catalytic surfaces or reactive chemical species.

Unimolecular Decomposition

In the gas phase and at elevated temperatures, DMMP can undergo unimolecular decomposition through several competing channels. Theoretical studies have elucidated four primary initial decomposition pathways[1].

The most favorable unimolecular decomposition channel involves the cleavage of C-H and P-O bonds, accompanied by the formation of an O-H bond, leading to the formation of (O)P(CH₂)(OCH₃) and methanol (CH₃OH)[1]. Three other channels with higher and comparable energy barriers have also been identified, resulting in products such as (O)P(CH₃)(OCH₃)(OH) + CH₂, c-(O)P(CH₃)OCH₂ + CH₃OH, and (O)P(CH₃)(OCH₃)(OCH) + H₂[1]. The product (O)P(CH₃)(OCH₃)(OCH) can further decompose to form (OH)P(CH₃)(OCH₃) and carbon monoxide (CO)[1].

Catalytic Decomposition

The decomposition of DMMP is significantly accelerated in the presence of various catalytic surfaces, particularly metal oxides. These surfaces facilitate the breakdown of DMMP at temperatures much lower than those required for gas-phase pyrolysis.

On Metal Oxide Surfaces:

Metal oxides such as titanium dioxide (TiO₂), cerium dioxide (CeO₂), aluminum oxide (Al₂O₃), and iron oxides are effective catalysts for DMMP decomposition[2][3][4][5][6]. The decomposition mechanism on these surfaces often involves the initial adsorption of the phosphoryl (P=O) group onto a Lewis acid site on the oxide surface[4][6]. This is typically followed by the cleavage of the P-OCH₃ bonds, leading to the formation of surface-bound methoxy species and methyl methylphosphonate (MMP)[3][6]. The surface methoxy groups can then react with surface hydroxyl groups to produce methanol, which desorbs from the surface[6].

On some multivalent metal oxides like CeO₂ and CuO, the decomposition can proceed further, breaking the more stable P-CH₃ bond and leading to more complete mineralization to CO, CO₂, and phosphates[3][4]. The Mars-van Krevelen mechanism, involving lattice oxygen from the catalyst, has been proposed for the oxidative decomposition of DMMP on CeO₂-based catalysts[3][4].

Bimolecular Reactions

In environments containing reactive species, DMMP can undergo bimolecular decomposition reactions. A key example is the reaction with hydroxyl (OH) radicals in the gas phase.

Reaction with Hydroxyl Radicals:

The reaction of DMMP with OH radicals is a significant atmospheric degradation pathway. The rate constant for this reaction exhibits a notable V-shaped temperature dependence, with a negative temperature dependence at lower temperatures (295–530 K) and a positive temperature dependence at higher temperatures (530–837 K)[7]. This behavior suggests a complex reaction mechanism, likely involving the formation of an adduct at lower temperatures and direct hydrogen abstraction at higher temperatures.

Quantitative Data on DMMP Decomposition

The following tables summarize key quantitative data from various studies on DMMP decomposition.

Table 1: Catalytic Decomposition of DMMP on Various Metal Oxides

CatalystTemperature (°C)Decomposition Capacity (μmol/g)Major Gaseous ProductsReference
γ-Al₂O₃25117Methanol[2]
γ-Al₂O₃100~350Methanol[2]
γ-Al₂O₃-supported Iron Oxide2593Methanol[2]
Sol-gel Alumina25208Methanol[2]
CeO₂300Not specifiedMethanol, CO, H₂, CO₂, H₂O[4]
CuO/CeO₂400Not specifiedCO, CO₂, POₓ[3]

Table 2: Kinetic Parameters for DMMP Hydrolysis

ReactionTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
Pseudo-first-order Hydrolysis200 - 30090.17 ± 5.6810⁷·⁵¹ ± ⁰·⁵⁸[8]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the study of DMMP decomposition.

Temperature-Programmed Desorption (TPD)

Objective: To identify the desorption and decomposition products of DMMP from a surface as a function of temperature.

Methodology:

  • Sample Preparation: A substrate (e.g., a metal oxide thin film or powder) is mounted in an ultra-high vacuum (UHV) chamber. The sample is cleaned by cycles of sputtering and annealing to ensure a pristine surface.

  • DMMP Dosing: A controlled amount of DMMP vapor is introduced into the UHV chamber and allowed to adsorb onto the sample surface at a low temperature (e.g., -100 °C).

  • Thermal Desorption: The sample is heated at a linear rate (e.g., 2-10 K/s).

  • Product Detection: A mass spectrometer is used to detect the molecules desorbing from the surface as a function of temperature. The mass-to-charge ratio of the detected ions allows for the identification of the desorbed species (unreacted DMMP and decomposition products).

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Objective: To identify surface-adsorbed species and intermediates during the catalytic decomposition of DMMP in real-time.

Methodology:

  • Catalyst Preparation: A powdered catalyst is placed in a specialized DRIFTS cell that allows for heating and the introduction of reactant gases. The catalyst is typically pre-treated by heating under a specific gas flow (e.g., inert or oxidizing) to clean the surface.

  • Reactant Introduction: A carrier gas containing a known concentration of DMMP vapor is passed through the catalyst bed at a controlled temperature.

  • IR Spectroscopy: An infrared beam is directed onto the catalyst sample. The diffusely reflected light is collected and analyzed by a Fourier transform infrared spectrometer.

  • Data Analysis: The resulting IR spectra show vibrational bands corresponding to the chemical bonds of the adsorbed species. By monitoring the changes in the spectra over time and with varying temperature, the formation and consumption of surface intermediates can be tracked, providing insights into the reaction mechanism.

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the key initial decomposition pathways of DMMP.

Unimolecular_Decomposition cluster_products Primary Products DMMP DMMP CH₃PO(OCH₃)₂ P1 (O)P(CH₂)(OCH₃) + CH₃OH DMMP->P1 Lowest Energy Barrier P2 (O)P(CH₃)(OCH₃)(OH) + CH₂ DMMP->P2 P3 c-(O)P(CH₃)OCH₂ + CH₃OH DMMP->P3 P4 (O)P(CH₃)(OCH₃)(OCH) + H₂ DMMP->P4

Caption: Primary Unimolecular Decomposition Pathways of DMMP.

Catalytic_Decomposition DMMP_gas DMMP (gas) DMMP_ads Adsorbed DMMP on Metal Oxide DMMP_gas->DMMP_ads Adsorption MMP_ads Surface-bound MMP + Surface Methoxy DMMP_ads->MMP_ads P-OCH₃ Cleavage Methanol Methanol (gas) MMP_ads->Methanol Reaction with Surface -OH Further_ox Further Oxidation Products (CO, CO₂, POₓ) MMP_ads->Further_ox P-CH₃ Cleavage (on multivalent oxides)

Caption: General Catalytic Decomposition Pathway of DMMP on Metal Oxides.

Bimolecular_Reaction DMMP DMMP Adduct [DMMP-OH] Adduct DMMP->Adduct Adduct Formation (Low Temperature) Products Decomposition Products DMMP->Products H-Abstraction (High Temperature) OH_radical •OH OH_radical->Adduct OH_radical->Products Adduct->Products Decomposition

Caption: Bimolecular Reaction of DMMP with Hydroxyl Radical.

References

Methodological & Application

Applications of Dimethyl Phosphonate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl phosphonate is a versatile and highly valuable reagent in modern organic synthesis. Its reactivity profile allows for the formation of a variety of carbon-phosphorus bonds, providing access to a wide range of phosphonate-containing molecules. These compounds are of significant interest in medicinal chemistry and drug development due to their ability to act as stable analogues of phosphates, carboxylates, and other biologically relevant motifs. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.

The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates and α-Aminophosphonates

The Pudovik reaction is a cornerstone of organophosphorus chemistry, involving the addition of a P-H bond across a carbonyl or imine double bond. This compound is an excellent substrate for this reaction, leading to the formation of α-hydroxyphosphonates and α-aminophosphonates, respectively. These products are valuable synthetic intermediates and have shown potential as enzyme inhibitors, herbicides, and antibacterial agents.[1][2]

Base-Catalyzed Pudovik Reaction for α-Hydroxyphosphonate Synthesis

The base-catalyzed addition of this compound to aldehydes and ketones is a highly atom-economical method for synthesizing α-hydroxyphosphonates.[1] The reaction typically proceeds with high yields under mild conditions.

Experimental Protocol: Synthesis of Dimethyl (hydroxy(phenyl)methyl)phosphonate

This protocol is adapted from a base-catalyzed Pudovik reaction.[1]

Materials:

  • Benzaldehyde

  • This compound

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Round-bottom flask with magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 mmol, 106 mg) and this compound (1.0 mmol, 110 mg).

  • Add triethylamine (10 mol%, 0.014 mL) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), cool the mixture to room temperature.[1]

  • The crude product can be purified by column chromatography on silica gel to yield the pure α-hydroxyphosphonate.

Quantitative Data for Pudovik Reaction of this compound with Aldehydes:

EntryAldehydeCatalyst (mol%)Time (h)Yield (%)
1BenzaldehydeTEA (10)2>95
24-ChlorobenzaldehydeTEA (10)2>95
34-MethylbenzaldehydeTEA (10)2.5>95
42-NaphthaldehydeTEA (10)3>95

Data adapted from analogous reactions with diethyl phosphite, yields are expected to be comparable with this compound.

Aza-Pudovik Reaction (via Kabachnik-Fields Reaction) for α-Aminophosphonate Synthesis

The aza-Pudovik reaction involves the addition of this compound to an imine, which can be pre-formed or generated in situ from an aldehyde and an amine in the Kabachnik-Fields reaction.[2][3] This three-component reaction is a highly efficient method for the synthesis of α-aminophosphonates, which are important as peptide mimics and enzyme inhibitors.[4][5]

Experimental Protocol: Synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate

This protocol describes a catalyst-free, solvent-free synthesis.[1]

Materials:

  • Benzaldehyde

  • Aniline

  • This compound

  • Reaction vial

Procedure:

  • Place benzaldehyde (1.0 mmol, 106 mg), aniline (1.0 mmol, 93 mg), and this compound (1.0 mmol, 110 mg) into a reaction vial.

  • Seal the vial and heat the mixture (e.g., to 80 °C). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure α-aminophosphonate.[1]

Quantitative Data for the Kabachnik-Fields Reaction:

EntryAldehydeAmineCatalystTime (h)Yield (%)
1BenzaldehydeAnilineNone492
24-ChlorobenzaldehydeAnilineNone590
3BenzaldehydeBenzylamineNone494
44-MethoxybenzaldehydeBenzylamineNone691

Data adapted from analogous reactions with diethyl phosphite, yields are expected to be comparable with this compound.

Pudovik and Aza-Pudovik Reaction Pathways

Pudovik_Reactions cluster_pudovik Pudovik Reaction cluster_aza_pudovik Aza-Pudovik (Kabachnik-Fields) Aldehyde Aldehyde/Ketone Hydroxyphosphonate α-Hydroxyphosphonate Aldehyde->Hydroxyphosphonate DMP1 This compound DMP1->Hydroxyphosphonate Base Base Catalyst Base->Hydroxyphosphonate activates Aldehyde2 Aldehyde Imine Imine Intermediate Aldehyde2->Imine Amine Amine Amine->Imine Aminophosphonate α-Aminophosphonate Imine->Aminophosphonate DMP2 This compound DMP2->Aminophosphonate

Caption: General schemes for the Pudovik and Aza-Pudovik reactions.

The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction, such as higher (E)-stereoselectivity and easier purification.[6][7] While this compound itself is not the direct precursor for the ylide, it is a key starting material for the synthesis of various phosphonate reagents used in the HWE reaction.

Application Note: this compound can be alkylated via the Michaelis-Arbuzov reaction to generate a wide range of functionalized phosphonates. These phosphonates can then be deprotonated with a suitable base to form a phosphonate carbanion, which reacts with aldehydes or ketones to yield alkenes.[8] The water-soluble phosphate byproduct simplifies product purification.[6]

Experimental Protocol: Synthesis of an α,β-Unsaturated Ketone via HWE Reaction

This protocol utilizes a β-ketophosphonate, which can be synthesized from this compound.

Materials:

  • Dimethyl (2-oxo-4-phenylbutyl)phosphonate

  • Aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ketone.[6]

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow Start Start: Phosphonate Reagent Deprotonation 1. Deprotonation with Base (e.g., NaH) Start->Deprotonation Carbanion Phosphonate Carbanion Deprotonation->Carbanion Aldehyde 2. Addition of Aldehyde/Ketone Carbanion->Aldehyde Intermediate β-Hydroxyphosphonate Intermediate Aldehyde->Intermediate Elimination 3. Elimination Intermediate->Elimination Product Product: (E)-Alkene Elimination->Product Byproduct Byproduct: Water-Soluble Phosphate Elimination->Byproduct Purification 4. Aqueous Workup & Purification Product->Purification Byproduct->Purification FinalProduct Final Purified Alkene Purification->FinalProduct

Caption: Step-by-step workflow for the HWE reaction.

The Hirao Reaction: Palladium-Catalyzed Cross-Coupling

The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide to form a new carbon-phosphorus bond.[9] This reaction is a powerful method for the synthesis of aryl- and vinylphosphonates, which are important in materials science and as precursors to bioactive molecules. Improved catalytic systems have expanded the scope of this reaction to include less reactive aryl chlorides.[10]

Application Note: The use of specific palladium catalysts, such as Pd(OAc)₂ with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been shown to improve the efficiency and substrate scope of the Hirao reaction, allowing for lower catalyst loadings and the use of a wider range of aryl halides.[9][10]

Experimental Protocol: Improved Hirao Cross-Coupling

This protocol is based on improved conditions for the Hirao reaction.[9]

Materials:

  • Aryl halide (e.g., 2-chloropyrazine)

  • This compound

  • Triethylamine (NEt₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., NEt₃, 1.5 eq).

  • Add the solvent (CH₃CN or DMF).

  • Add the palladium catalyst, Pd(OAc)₂ (1 mol%), and the ligand, dppf (1.1 mol%).

  • Seal the vessel and heat the reaction mixture at reflux in CH₃CN or at 110 °C in DMF for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard techniques such as extraction and column chromatography.[9]

Quantitative Data for the Improved Hirao Reaction:

EntryAryl HalideSolventYield (%)
12-ChloropyrazineCH₃CN67
24-BromoanisoleCH₃CN85
34-IodoanisoleCH₃CN92
41-BromonaphthaleneDMF88

Data adapted from analogous reactions with diethyl and diisopropyl phosphite, yields are expected to be comparable with this compound.[9]

Hirao Reaction Catalytic Cycle

Hirao_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII_complex Ar-Pd(II)-X L2 OxAdd->PdII_complex LigandEx Ligand Exchange PdII_complex->LigandEx DMP (MeO)2P(O)H DMP->LigandEx PdII_P_complex Ar-Pd(II)-P(O)(OMe)2 L2 LigandEx->PdII_P_complex RedElim Reductive Elimination PdII_P_complex->RedElim Base Base Base->RedElim RedElim->Pd0 Product Ar-P(O)(OMe)2 RedElim->Product

Caption: Simplified catalytic cycle for the Hirao cross-coupling reaction.

References

Application Notes and Protocols for the Pudovik Reaction Using Dimethyl Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dimethyl phosphonate as a key reagent in the Pudovik reaction for the synthesis of α-hydroxyphosphonates. These compounds are of significant interest in medicinal chemistry and drug development due to their roles as enzyme inhibitors, antibacterial agents, and intermediates for other bioactive molecules.[1][2][3]

The Pudovik reaction is a fundamental carbon-phosphorus bond-forming reaction involving the addition of a hydrophosphoryl compound, such as this compound, across the carbon-oxygen double bond of an aldehyde or ketone.[2][4] This reaction is highly valued for its atom economy and often proceeds with high yields under mild conditions.[2]

Reaction Mechanism and Experimental Workflow

The base-catalyzed Pudovik reaction is the most common approach. It proceeds via the deprotonation of this compound to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate product.[3] The choice of catalyst is crucial and can influence reaction rates and yields.[3]

A general workflow for the Pudovik reaction is outlined below:

Pudovik_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Aldehyde/Ketone This compound Catalyst (Solvent, if applicable) Flask Round-bottom flask with stir bar Reagents->Flask Combine Stirring Stir at specified temperature Flask->Stirring Monitoring Monitor by TLC or NMR Stirring->Monitoring Quench Quench reaction (if necessary) Monitoring->Quench Upon completion Extraction Solvent Extraction Quench->Extraction Purification Crystallization or Column Chromatography Extraction->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the Pudovik reaction.

The reaction mechanism can be visualized as follows:

Pudovik_Mechanism Reactants This compound + Aldehyde/Ketone Deprotonation Deprotonation of this compound Reactants->Deprotonation 1. Catalyst Base Catalyst Catalyst->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Deprotonation->Nucleophilic_Attack 2. Intermediate Alkoxide Intermediate Nucleophilic_Attack->Intermediate 3. Protonation Protonation Intermediate->Protonation 4. Product α-Hydroxyphosphonate Protonation->Product

Caption: Mechanism of the base-catalyzed Pudovik reaction.

Experimental Protocols

The following protocols are generalized procedures based on published literature. Researchers should adapt these protocols to their specific substrates and optimize conditions as necessary.

Protocol 1: Base-Catalyzed Pudovik Reaction with Triethylamine

This protocol is adapted from a common procedure for the synthesis of α-hydroxyphosphonates using a mild organic base.[2]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • This compound (1.0 - 1.2 mmol)

  • Triethylamine (10 mol%)

  • Acetone (minimal amount, e.g., 0.5 mL)

  • n-Pentane

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde or ketone (1.0 mmol), this compound (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC). Reaction times can vary from 2 to 24 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add n-pentane to the mixture and cool it to 5 °C in an ice bath to induce crystallization.

  • Collect the precipitated solid product by filtration.

  • Wash the crystals with cold n-pentane and dry under vacuum.

Protocol 2: Solvent-Free Pudovik Reaction using a Base Catalyst

Solvent-free conditions are often preferred for their environmental benefits ("green chemistry").[1][6]

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.0 mmol)

  • Catalyst (e.g., piperazine, 1 mmol)

  • Mortar and pestle or a small reaction vessel for grinding

Procedure:

  • In a mortar, combine the aldehyde (1.0 mmol), this compound (1.0 mmol), and piperazine (1 mmol).

  • Grind the mixture at room temperature for the appropriate time (typically very short, e.g., 2 minutes).[1]

  • The reaction progress can be monitored by the solidification of the reaction mixture.

  • The crude product is often of high purity and can be further purified by recrystallization if necessary.

Protocol 3: Diethylamine-Catalyzed Pudovik Reaction in Diethyl Ether

This protocol is suitable for reactions that may require milder conditions and a solvent.[7][8]

Materials:

  • α-Oxophosphonate (e.g., dimethyl α-oxoethylphosphonate) (2.2 mmol)

  • Dimethyl phosphite (2.2 mmol)

  • Diethylamine (5-40 mol%)

  • Diethyl ether (13 mL)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the α-oxophosphonate (2.2 mmol) and dimethyl phosphite (2.2 mmol) in diethyl ether (13 mL).

  • Cool the mixture to 0 °C using an ice bath with continuous stirring.

  • Add diethylamine (e.g., 5 mol% for selective adduct formation) dropwise.[8]

  • Continue stirring at 0 °C for the specified reaction time (e.g., 8 hours).[7][8]

  • If a precipitate forms, collect it by filtration and wash with cold diethyl ether.

  • The product can be further purified by recrystallization from a suitable solvent like acetone.[7]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions for the Pudovik reaction with this compound, providing a comparative overview of different catalytic systems.

CatalystAldehyde/Ketone SubstrateSolventTemperature (°C)TimeYield (%)Reference
K3PO4 (5 mol%)Substituted benzaldehydesNot specifiedNot specifiedShortHigh[9]
Al2O3 (3 equiv.)Oxo compounds (incl. ketones)Not specifiedNot specified72 hNot specified[9]
KF/Al2O3 (1 equiv.)AldehydesNot specifiedNot specifiedShorter than Al2O3 aloneNot specified[9]
Triethylamine (1 equiv.)Oxo compoundsNot specifiedNot specifiedNot specifiedNot specified[9]
Piperazine (1 mmol)Various aryl aldehydesSolvent-freeRoom Temp.2 minup to 96[1]
Diethylamine (5 mol%)Dimethyl α-oxoethylphosphonateDiethyl ether08 hSelective adduct[8]
Diethylamine (40 mol%)Dimethyl α-oxoethylphosphonateDiethyl ether08 hRearranged product[8]

Troubleshooting and Considerations

  • Low or No Yield: This can be due to an inactive or insufficient catalyst, sterically hindered substrates, or the reversibility of the reaction.[5] Using a fresh, anhydrous catalyst, increasing the reaction temperature or time, or using an excess of one reactant may improve the yield.[5]

  • Formation of Phosphate Byproduct: A common side reaction is the phospha-Brook rearrangement, which is often promoted by strong bases and higher temperatures.[5] Using a milder base (e.g., triethylamine) and lower reaction temperatures can help minimize this.[5]

  • Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.[5]

Applications in Drug Development

The α-hydroxyphosphonate products of the Pudovik reaction are valuable in drug discovery. Their structural similarity to phosphates and carboxylates allows them to act as enzyme inhibitors.[2] They are precursors to other important classes of compounds, such as α-aminophosphonates, which are known for their diverse biological activities.[4] For instance, bisphosphonates, which can be synthesized through Pudovik-type reactions, are a class of drugs used in the treatment of bone diseases like osteoporosis.[3]

The relationship between α-hydroxyphosphonates and other bioactive compounds is depicted below:

Bioactive_Derivatives Pudovik_Product α-Hydroxyphosphonate Aminophosphonate α-Aminophosphonate Pudovik_Product->Aminophosphonate Nucleophilic Substitution with Amines Ketophosphonate α-Ketophosphonate Pudovik_Product->Ketophosphonate Oxidation Phosphate_Ester Phosphate Ester Pudovik_Product->Phosphate_Ester Base-catalyzed Rearrangement Phosphonic_Acid α-Hydroxyphosphonic Acid Pudovik_Product->Phosphonic_Acid Hydrolysis of Esters

Caption: Synthetic pathways from α-hydroxyphosphonates to other bioactive derivatives.

References

Application Notes and Protocols for the Hirao Reaction using Dimethyl Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hirao reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-phosphorus bond between an aryl or vinyl halide and a dialkyl phosphite, such as dimethyl phosphonate.[1][2] This reaction is a powerful tool for the synthesis of arylphosphonates, which are important intermediates in medicinal chemistry and materials science.[2] The original protocol developed by Hirao and coworkers utilized tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.[1][3] Subsequent advancements have led to more efficient catalytic systems, including the use of palladium(II) acetate (Pd(OAc)₂) with phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), which allows for lower catalyst loadings and broader substrate scope.[3][4][5]

These application notes provide a detailed protocol for performing the Hirao reaction with this compound using a modern and efficient catalytic system. The information is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.

General Reaction Scheme

The general transformation in the Hirao reaction using this compound is depicted below:

Where:

  • Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate.

  • (CH₃O)₂P(O)H is this compound.

  • Pd catalyst is typically a palladium(0) or palladium(II) species with a phosphine ligand.

  • Base is an organic or inorganic base.

  • Solvent is an appropriate organic solvent.

Experimental Protocols

Protocol 1: General Procedure for the Hirao Reaction using Pd(OAc)₂/dppf

This protocol is adapted from an improved method that offers high yields and tolerates a wide range of functional groups.[3]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 0.01 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.01 mmol, 0.01 equiv)

  • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), palladium(II) acetate (0.01 mmol), and dppf (0.01 mmol).

  • Add the anhydrous solvent (5 mL), followed by this compound (1.2 mmol) and the base (2.0 mmol) via syringe.

  • The reaction mixture is then heated to reflux in acetonitrile or to 110 °C in DMF.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dimethyl arylphosphonate.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the Hirao reaction with this compound.

ParameterConditionNotes
Aryl Halide Aryl iodide, bromide, or activated chlorideIodides are generally more reactive than bromides, which are more reactive than chlorides.[2][3]
Phosphonate This compound1.1 to 1.5 equivalents are typically used.[6]
Catalyst Pd(OAc)₂ / dppf (1 mol%)A highly efficient system.[3] Alternatively, Pd(PPh₃)₄ (5 mol%) can be used.[1]
Base Triethylamine, DIPEA, Cs₂CO₃An organic base like triethylamine is common.[1][3]
Solvent Acetonitrile, DMF, Toluene, THFAcetonitrile and DMF are often good choices.[1][3] Some reactions can be run neat (solvent-free).[3]
Temperature 80-120 °CDependent on the solvent and reactivity of the substrates.
Time 12-24 hoursReaction progress should be monitored.

Table 1: Comparison of Catalytic Systems and Conditions for the Hirao Reaction.

Catalyst SystemBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)Reference
Pd(PPh₃)₄Et₃NToluene or Neat80-1105[1][2]
Pd(OAc)₂ / dppfEt₃N or DIPEAAcetonitrile or DMF80-1101[3][4][5]
Pd(OAc)₂ (no added ligand)Et₃NEthanol (Microwave)1505-10[6][7]
NiCl₂ / PPh₃DABCOAcetonitrile8010[1]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Hirao reaction protocol described above.

Hirao_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Aryl Halide, Pd(OAc)₂, dppf add_solvents Add Solvent, This compound, Base reagents->add_solvents Under N₂ heat Heat to Reflux (80-110 °C) add_solvents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Dimethyl Arylphosphonate purify->product

Figure 1. Experimental workflow for the Hirao reaction.
Catalytic Cycle of the Hirao Reaction

The generally accepted mechanism for the palladium-catalyzed Hirao reaction involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.[1][2][8]

Hirao_Mechanism pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) phosphonate_complex Ar-Pd(II)L₂(P(O)(OR)₂) pd2_complex->phosphonate_complex Ligand Exchange ((RO)₂P(O)H, Base) phosphonate_complex->pd0 Reductive Elimination product_out Ar-P(O)(OR)₂ phosphonate_complex->product_out aryl_halide_in Ar-X aryl_halide_in->pd0 phosphonate_in (RO)₂P(O)H phosphonate_in->pd2_complex

Figure 2. Catalytic cycle of the Hirao cross-coupling reaction.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions under pressure or at high temperatures should be conducted with appropriate safety shielding.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

    • Check the quality of the palladium catalyst and phosphine ligand.

    • Consider a more reactive aryl halide (I > Br > Cl).

    • Increase the reaction temperature or time.

  • Formation of byproducts:

    • Side reactions such as dehalogenation of the aryl halide can occur.[2] Optimizing the base and temperature may minimize these.

    • Dealkylation of the phosphonate ester can sometimes be observed, especially with stronger bases or higher temperatures.[3] Using a bulkier base like DIPEA may mitigate this.[3]

References

Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction Utilizing Dimethyl Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and versatile tool in organic synthesis for the stereoselective formation of carbon-carbon double bonds, primarily yielding (E)-alkenes.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[1] It represents a significant improvement over the traditional Wittig reaction, offering several advantages that are particularly valuable in the synthesis of complex molecules and pharmacologically active compounds.[3][4]

Key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions compared to Wittig ylides, allowing for milder reaction conditions and compatibility with a wider range of functional groups.[2][3] Furthermore, the primary byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which greatly simplifies product purification through simple aqueous extraction.[2][5]

Dimethyl phosphonate and its derivatives are frequently employed as reagents in the HWE reaction. They are instrumental in the synthesis of various important intermediates, such as α,β-unsaturated ketones, which are key building blocks in the development of novel therapeutics.[3] The choice of the phosphonate reagent, base, and reaction conditions can significantly influence the yield and stereoselectivity of the reaction.[4][6]

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation: A base abstracts an acidic proton from the α-carbon of the this compound to generate a stabilized phosphonate carbanion.[1]

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. This addition is typically the rate-determining step of the reaction.[1][7]

  • Intermediate Formation: This nucleophilic addition leads to the formation of a transient oxaphosphetane intermediate.[7][8]

  • Elimination: The oxaphosphetane intermediate collapses to yield the final alkene product and a water-soluble dimethyl phosphate byproduct.[1][7]

The stereochemical outcome, predominantly favoring the (E)-alkene, is a result of the thermodynamic equilibration of the intermediates leading to the more stable trans-oxaphosphetane.[2]

HWE_Mechanism reagents This compound + Aldehyde/Ketone carbanion Phosphonate Carbanion reagents->carbanion 1. Deprotonation base Base product (E)-Alkene + Dimethyl Phosphate oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane 2. Nucleophilic Addition oxaphosphetane->product 3. Elimination

Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development

The HWE reaction is a valuable tool in drug discovery and development for the synthesis of complex organic molecules with potential therapeutic applications. For instance, it is employed in the synthesis of hynapene analogues, which have shown promising anti-cancer properties.[6] The ability to stereoselectively synthesize (E)-isomers of conjugated carbonyl compounds is crucial for accessing these biologically active molecules.[6] The reaction's reliability and scalability make it suitable for the production of key intermediates in the pharmaceutical industry.[6]

Experimental Protocols

Below are detailed protocols for conducting the Horner-Wadsworth-Emmons reaction using this compound derivatives with different bases.

Protocol 1: Synthesis of α,β-Unsaturated Ketones using Sodium Hydride (NaH) in Tetrahydrofuran (THF)

This protocol is suitable for the reaction of dimethyl (2-oxo-4-phenylbutyl)phosphonate with an aldehyde to yield an (E)-α,β-unsaturated ketone.

Materials:

  • Dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.1 eq)

  • Aldehyde (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-α,β-unsaturated ketone.[1]

Protocol 2: Synthesis of α,β-Unsaturated Ketones using Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN)

This protocol offers a milder alternative to NaH and is suitable for base-sensitive substrates.

Materials:

  • Dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.2 eq)

  • Aldehyde (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.2 eq) and the aldehyde (1.0 eq) in MeCN, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature or heat as necessary until the reaction is complete, monitoring by TLC or LC-MS.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.[1]

HWE_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification start Combine this compound and Solvent add_base Add Base at 0 °C start->add_base stir1 Stir at 0 °C then RT add_base->stir1 cool Cool to 0 °C stir1->cool add_aldehyde Add Aldehyde cool->add_aldehyde stir2 Stir at RT until complete add_aldehyde->stir2 quench Quench with aq. NH₄Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure (E)-Alkene purify->product

Figure 2: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Data Presentation

The following tables summarize quantitative data for the Horner-Wadsworth-Emmons reaction, showcasing the influence of the phosphonate reagent, aldehyde, and base on the reaction yield and stereoselectivity.

Table 1: HWE Reaction of Various Aldehydes with a β-Ketophosphonate [1]

AldehydeBase/SolventExpected Yield (%)Expected E/Z Ratio
BenzaldehydeNaH / THF85-95>95:5
4-ChlorobenzaldehydeNaH / THF80-90>95:5
4-MethoxybenzaldehydeNaH / THF85-95>95:5
CinnamaldehydeNaH / THF75-85>90:10
HexanalNaH / THF70-80>90:10
BenzaldehydeK₂CO₃ / MeCN70-80>90:10

Table 2: Comparison of Phosphonate Esters in the HWE Reaction [4]

Phosphonate EsterAldehydeBase/SolventYield (%)(Z,E:E,E) Ratio
This compound derivativePolyunsaturated AldehydeNot specifiedNot specified2:1
Diisopropyl phosphonate derivative (Paterson conditions)Polyunsaturated AldehydeNot specifiedNot specified95:5

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete deprotonation of the phosphonate.Ensure the base is fresh and of high quality. Consider using a stronger base or higher temperature.[1]
Decomposition of the aldehyde or product.Employ milder reaction conditions (e.g., lower temperature, weaker base).[1]
No Reaction Inactive base.Use a freshly opened or properly stored base.[1]
Sterically hindered aldehyde.Higher reaction temperatures or longer reaction times may be required.[1]
Poor E/Z Selectivity Reaction conditions not optimized.Screen different bases, solvents, and temperatures. For Z-selectivity, consider using modified phosphonates (e.g., Still-Gennari conditions).[4]

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).[1]

  • Lithium Diisopropylamide (LDA): Pyrophoric reagent. Handle with extreme care under an inert atmosphere.[1]

  • Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of α-Hydroxyphosphonates with Dimethyl Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxyphosphonates are a class of organophosphorus compounds of significant interest in medicinal chemistry and drug development. Their structural similarity to α-amino acids and phosphate esters enables them to act as potent enzyme inhibitors, with applications as antibacterial, anticancer, and herbicidal agents.[1][2][3] The most common and atom-economical method for their synthesis is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite, such as dimethyl phosphonate, to a carbonyl compound.[2][4] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of α-hydroxyphosphonates using this compound.

Reaction Mechanism: The Pudovik Reaction

The synthesis of α-hydroxyphosphonates from this compound and an aldehyde or ketone proceeds via the Pudovik (or Abramov) reaction.[5][6] This reaction involves the nucleophilic addition of the phosphorus atom of dimethyl phosphite to the electrophilic carbonyl carbon of the aldehyde or ketone. The reaction is typically catalyzed by a base, which deprotonates the dimethyl phosphite to form a more nucleophilic phosphite anion.[4]

Pudovik_Reaction Dimethyl_Phosphonate This compound (CH₃O)₂P(O)H Phosphite_Anion Phosphite Anion [(CH₃O)₂PO]⁻ Dimethyl_Phosphonate->Phosphite_Anion Deprotonation Aldehyde_Ketone Aldehyde/Ketone R¹(R²)C=O Alkoxide Alkoxide Intermediate Aldehyde_Ketone->Alkoxide Catalyst Base Catalyst (e.g., Et₃N) Catalyst->Phosphite_Anion Phosphite_Anion->Alkoxide alpha_Hydroxyphosphonate α-Hydroxyphosphonate R¹(R²)C(OH)P(O)(OCH₃)₂ Alkoxide->alpha_Hydroxyphosphonate Protonation

Caption: The base-catalyzed Pudovik reaction mechanism.

Catalyst Performance Comparison

The choice of catalyst is crucial for achieving high yields and mild reaction conditions. A variety of catalysts have been employed for the synthesis of α-hydroxyphosphonates. The following table summarizes the performance of representative catalysts.

CatalystCarbonyl SubstratePhosphiteYield (%)Reaction ConditionsReference
Triethylamine (Et₃N)Aromatic AldehydesDimethyl Phosphite78-95Acetone, reflux, 2h[7]
PiperazineAromatic AldehydesDiethyl PhosphiteHighSolvent-free, grinding, room temp.[8]
Potassium Phosphate (K₃PO₄)Aldehydes & KetonesDialkyl PhosphitesHigh5 mol%, short reaction times[4]
n-Butyllithium (n-BuLi)Aldehydes & Unactivated KetonesDialkyl PhosphitesHigh0.1 mol%, 5 min[4][5]
Eco-MgZnOxAromatic & Aliphatic AldehydesDiethyl Phosphiteup to 9950-70 °C, 3h, solvent-free[5][9]
Choline hydroxideAromatic, fused aromatic, and heterocyclic aldehydesDiethylphosphiteGoodNeat or solvent conditions[6]

Experimental Protocols

Herein, we provide detailed protocols for two common methods for the synthesis of α-hydroxyphosphonates using this compound.

Protocol 1: Triethylamine-Catalyzed Synthesis in Acetone

This protocol is a robust and widely used method for the synthesis of α-hydroxyphosphonates from aromatic aldehydes.[7]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Dimethyl phosphite (1.0 eq)

  • Triethylamine (0.1 eq)

  • Acetone (minimal quantity)

  • n-Pentane

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and a stoichiometric amount of dimethyl phosphite (1.0 eq) in a minimal amount of acetone.

  • Add triethylamine (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, add n-pentane to the mixture and cool to 5 °C.

  • The α-hydroxyphosphonate product will crystallize out of the solution.

  • Collect the crystalline product by filtration and wash with cold n-pentane.

  • Dry the product under vacuum.

Protocol 2: Solvent-Free Synthesis using Piperazine

This "green" chemistry approach offers high yields and avoids the use of organic solvents.[8]

Materials:

  • Aldehyde (1.0 mmol)

  • Dimethyl phosphite (1.0 mmol)

  • Piperazine (1.0 mmol)

  • Water

  • Ethyl acetate

Procedure:

  • In a mortar, combine the aldehyde (1.0 mmol), dimethyl phosphite (1.0 mmol), and piperazine (1.0 mmol).

  • Grind the mixture at room temperature for the appropriate time until the reaction is complete (monitor by TLC).

  • After completion, wash the reaction mixture with water (3 x 10 mL).

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the α-hydroxyphosphonate.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of α-hydroxyphosphonates.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine Aldehyde/Ketone, This compound, and Catalyst Reaction Stir/Reflux/Grind under specified conditions Reactants->Reaction Quenching Quench Reaction (if necessary) Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Wash with Water/Brine Extraction->Washing Drying Dry Organic Layer (e.g., Na₂SO₄) Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification_Method Purify by Crystallization or Column Chromatography Concentration->Purification_Method Characterization Characterize Product (NMR, IR, MS) Purification_Method->Characterization

Caption: General workflow for α-hydroxyphosphonate synthesis.

Applications in Drug Development

α-Hydroxyphosphonates are versatile intermediates and have been investigated for a range of therapeutic applications.[1] Their ability to mimic the transition state of enzymatic reactions makes them effective inhibitors. For instance, they have shown promise as inhibitors of acetylcholinesterase, relevant for Alzheimer's disease treatment, and as antibacterial agents by targeting peptidoglycan synthesis.[1]

The synthesis of diverse libraries of α-hydroxyphosphonates using the protocols described herein can provide a valuable platform for the discovery of new therapeutic agents. Researchers can systematically modify the aldehyde/ketone starting material to explore structure-activity relationships and optimize biological activity.

References

Application Notes: Dimethyl Phosphonate as a Precursor for Flame Retardant Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl phosphonate (DMP) and its derivatives, such as dimethyl methylphosphonate (DMMP), as effective precursors for creating flame retardant polymers. The information presented here is intended to guide researchers in the synthesis, characterization, and evaluation of these materials.

Introduction

Phosphorus-based flame retardants are increasingly favored as environmentally friendly alternatives to halogenated compounds.[1][2] this compound, a versatile organophosphorus compound, serves as an excellent precursor for imparting flame retardancy to a wide range of polymers. Its efficacy stems from its ability to act through both condensed-phase and gas-phase mechanisms, leading to the formation of a protective char layer and the scavenging of combustible radicals in the gas phase.[1][3][4] DMP and its derivatives can be incorporated into polymer matrices either as additives or as reactive monomers, becoming an integral part of the polymer backbone.[1][5]

Mechanism of Flame Retardancy

The flame retardant action of phosphonates is a two-fold process:

  • Condensed-Phase Action: Upon heating, phosphonates decompose to form phosphoric acid, which promotes the dehydration of the polymer. This process facilitates the formation of a stable, insulating char layer on the polymer's surface.[1][3] This char layer acts as a physical barrier, limiting the evolution of flammable gases and preventing the transfer of heat to the underlying material.[2]

  • Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO•) are released into the gas phase during combustion.[1][3] These radicals act as scavengers, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals.[3][4][6]

The synergistic action of both mechanisms leads to a significant reduction in the flammability of the polymer.

Flame_Retardancy_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_Heat Polymer + Heat DMP_Decomposition DMP -> Phosphoric Acid Polymer_Heat->DMP_Decomposition triggers Volatile_Radicals Volatile PO• Radicals Polymer_Heat->Volatile_Radicals releases Dehydration Dehydration of Polymer DMP_Decomposition->Dehydration promotes Char_Layer Insulating Char Layer Dehydration->Char_Layer forms Flame_Retardancy Flame Retardancy Char_Layer->Flame_Retardancy contributes to Quenching Radical Quenching Volatile_Radicals->Quenching scavenges Combustion_Radicals H• + OH• Radicals Combustion_Radicals->Quenching Quenching->Flame_Retardancy contributes to

Mechanism of phosphonate flame retardancy.

Data Presentation

The following tables summarize the quantitative data on the flame retardant properties of various polymers modified with this compound derivatives.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings of Various Polymers

Polymer SystemFlame Retardant (wt%)LOI (%)UL-94 RatingReference
Waterborne Polyurethane (WPU)None18.1-[3]
WPUDMMP + Nano-Silica28.3V-0[3]
Fiber Reinforced Plastics (FRP)None22.3-[7]
FRP5% DMMP29.0-[7]
FRP10% DMMP30.4-[7]
Unsaturated Polyester Resin (UPR)None19.8No Rating[8]
UPR10 phr DMMP + 5 phr ATH24.8V-2[8]
UPR10 phr DMMP + 15 phr ATH25.5V-1[8]
UPR10 phr DMMP + 15 phr ATH + 9 phr APP29.8V-0[8]
Poly(methyl methacrylate) (PMMA)14% DMMP/MAM23.1V-0[9]

DMMP: Dimethyl methylphosphonate, ATH: Aluminum hydroxide, APP: Ammonium polyphosphate, MAM: Methacrylamide, phr: parts per hundred resin

Table 2: Cone Calorimetry Data for Waterborne Polyurethane (WPU) Composites

SamplePeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Pure WPU29.1% higher than P/Si-WPU6.8% higher than P/Si-WPU[3]
P/Si-WPU--[3]

P/Si-WPU: WPU with DMMP and nano-silica

Experimental Protocols

Protocol 1: Synthesis of a Phosphonate-Functionalized Polycarbonate

This protocol describes a method for synthesizing a polycarbonate with pendant phosphonate groups via ring-opening polymerization (ROP).[10]

Materials:

  • 2-(Dimethoxyphosphoryl)ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate (phosphonate-carbonate monomer)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiourea (TU)

  • Benzyl alcohol (BnOH)

  • Dichloromethane (DCM)

Procedure:

  • In a glovebox, add the phosphonate-carbonate monomer, DBU, TU, and BnOH to a vial.

  • Add DCM to the vial and stir the mixture at room temperature.

  • Monitor the monomer conversion using ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by adding benzoic acid.

  • Precipitate the polymer in cold methanol.

  • Dissolve the polymer in THF and re-precipitate in cold diethyl ether.

  • Dry the resulting phosphonate-functionalized polycarbonate under vacuum.

Synthesis_Workflow Start Start Monomer_Prep Prepare Monomer and Catalysts in Vial Start->Monomer_Prep Add_Solvent Add Dichloromethane Monomer_Prep->Add_Solvent Polymerization Stir at Room Temperature Add_Solvent->Polymerization Monitoring Monitor Conversion by 1H NMR Polymerization->Monitoring Monitoring->Polymerization Continue Quench Quench with Benzoic Acid Monitoring->Quench Desired Conversion Precipitation1 Precipitate in Cold Methanol Quench->Precipitation1 Purification Dissolve in THF and Re-precipitate Precipitation1->Purification Drying Dry Polymer under Vacuum Purification->Drying End End Drying->End

Workflow for phosphonate-functionalized polycarbonate synthesis.
Protocol 2: Preparation of Flame-Retardant Waterborne Polyurethane (WPU) Composites

This protocol details the preparation of WPU composites with DMMP and nano-silica using a physical blending method.[3][11]

Materials:

  • Waterborne polyurethane (WPU) emulsion

  • Dimethyl methylphosphonate (DMMP)

  • Modified nano-silica

Procedure:

  • Place a specific amount of WPU emulsion into a beaker.

  • Add the desired quantities of DMMP and modified nano-silica to the emulsion.

  • Stir the mixture at room temperature using a magnetic stirrer for 4 hours to ensure homogeneous dispersion.

  • Let the mixture stand for 30 minutes to eliminate any air bubbles.

  • Cast the composite emulsion into a mold and allow it to dry to form a film.

Protocol 3: Evaluation of Flame Retardancy

The following are standard tests to evaluate the flame retardant properties of the prepared polymer composites.

1. Limiting Oxygen Index (LOI):

  • Standard: ISO 4589-2[8]

  • Apparatus: Oxygen index instrument

  • Specimen Dimensions: 120 mm × 10 mm × 4 mm[8][12]

  • Procedure: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is varied until the minimum concentration that just supports flaming combustion is determined.

2. Vertical Burning Test (UL-94):

  • Standard: ISO 1210[8]

  • Apparatus: Vertical burning test chamber

  • Specimen Dimensions: 130 mm × 13 mm × 3 mm[8][12]

  • Procedure: A flame is applied to the bottom of a vertically mounted specimen for a specified time. The after-flame time, after-glow time, and dripping behavior are observed to classify the material's flammability (V-0, V-1, or V-2).

3. Cone Calorimetry:

  • Apparatus: Cone calorimeter

  • Procedure: A specimen is exposed to a specific heat flux from a conical heater. The time to ignition, heat release rate (HRR), total heat release (THR), and smoke production are measured to simulate the combustion behavior under real fire conditions.[3]

FR_Testing_Workflow Start Start: Prepare Polymer Samples LOI_Test Limiting Oxygen Index (LOI) Test (ISO 4589-2) Start->LOI_Test UL94_Test Vertical Burning (UL-94) Test (ISO 1210) Start->UL94_Test Cone_Test Cone Calorimetry Test Start->Cone_Test Data_Analysis Analyze Flammability Data LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Test->Data_Analysis End End: Characterize Flame Retardancy Data_Analysis->End

Workflow for flame retardancy testing.

References

Application Notes: The Role of Dimethyl Phosphonate in Organophosphate Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl phosphonate (DMP), also known as dimethyl hydrogen phosphite (DMHP), is a highly versatile and reactive organophosphorus intermediate with the CAS Number 868-85-9.[1] It serves as a fundamental building block in organophosphorus chemistry, particularly in the synthesis of pesticides, flame retardants, and water treatment chemicals.[2][3] Its significance lies in the reactivity of the phosphorus center and the presence of a P-H bond, which allows for a variety of carbon-phosphorus (C-P) bond-forming reactions. Organophosphate pesticides derived from DMP are widely used in agriculture due to their efficacy and relatively rapid biodegradation compared to organochlorine counterparts.[4][5]

This document outlines the core synthetic applications of this compound in the production of organophosphate pesticides, with a focus on key reactions such as the Michaelis-Arbuzov, Perkow, and Mannich-type (Kabachnik-Fields) reactions. Detailed protocols and quantitative data are provided for researchers and scientists in the field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below for reference in experimental design and safety considerations.

PropertyValueReference
CAS Number 868-85-9[1]
Molecular Formula C₂H₇O₃P[1]
Molecular Weight 110.05 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 170-175°C[1]
Density 1.20-1.25 g/cm³ at 20°C[1]
Solubility Miscible with water and most organic solvents[1]
Flash Point 93°C (Closed cup)[1]

Core Synthetic Methodologies

This compound is a precursor in several fundamental reactions that form the stable C-P bond characteristic of many phosphonate pesticides.[4][6]

  • Michaelis-Arbuzov Reaction : This is one of the most important methods for forming a C-P bond. It involves the reaction of a trivalent phosphorus ester, such as trimethyl phosphite (often formed in situ or used as a precursor to DMP), with an alkyl halide to produce a pentavalent phosphonate.[7][8][9] The reaction proceeds via an initial Sɴ2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate, which then dealkylates to yield the final product.[7][8]

  • Perkow Reaction : A significant competing side-reaction to the Michaelis-Arbuzov reaction, particularly when using α-haloketones as substrates.[10][11] The Perkow reaction involves the attack of the phosphite on the carbonyl carbon, ultimately leading to the formation of a dialkyl vinyl phosphate instead of a β-ketophosphonate.[11]

  • Kabachnik-Fields (Mannich-type) Reaction : This is a three-component condensation reaction involving a substrate with a P-H bond (like this compound), an amine, and a carbonyl compound (like formaldehyde).[12] This reaction is a cornerstone of the synthesis of α-aminophosphonates, most notably the herbicide glyphosate.[12][13]

  • Pudovik Reaction : This reaction involves the base-catalyzed addition of the P-H bond of this compound across a carbonyl C=O double bond of an aldehyde or ketone to form α-hydroxyphosphonates.[14][15]

G DMP This compound (DMHP) Phosphonate Alkyl Phosphonate DMP->Phosphonate  Michaelis-Arbuzov  Reaction VinylPhosphate Vinyl Phosphate DMP->VinylPhosphate  Perkow  Reaction HydroxyPhosphonate α-Hydroxyphosphonate DMP->HydroxyPhosphonate  Pudovik  Reaction AminoPhosphonate α-Aminophosphonate (e.g., Glyphosate) DMP->AminoPhosphonate  Kabachnik-Fields  Reaction AlkylHalide Alkyl Halide (R-X) HaloKetone α-Halo Ketone Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') AmineFormaldehyde Amine + Formaldehyde (R-NH₂ + CH₂O)

Caption: Key synthetic pathways involving this compound.

Application Protocol 1: Synthesis of Glyphosate (Glycine Process)

Application Note: Glyphosate, a broad-spectrum systemic herbicide, is one of the most significant pesticides synthesized using this compound.[12] The glycine process involves a Mannich-type reaction where this compound, glycine, and formaldehyde react, followed by hydrolysis to yield the final product.[13][16] This method is widely used commercially.[13] Optimizing reaction parameters such as molar ratios and temperature is critical for maximizing yield and purity.[16]

Quantitative Data: Influence of Reaction Conditions on Glyphosate Synthesis

The following table summarizes data from a study on optimizing glyphosate synthesis, demonstrating the impact of key parameters.[16]

ParameterCondition for Max Yield (80.12%)Condition for Max Purity (94.94%)
Glycine (mol) 0.10.1
This compound (mol) 0.120.1
Condensation Temp. (°C) 5050
Hydrolysis Temp. (°C) 120110
Hydrolysis Product pH 1.01.5

Experimental Protocol: Laboratory Scale Synthesis of Glyphosate

This protocol is adapted from literature procedures for synthesizing glyphosate via the glycine-dimethyl phosphonate route.[16][17]

Materials:

  • Glycine

  • This compound (DMP)

  • Paraformaldehyde

  • Triethylamine (TEA)

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated, e.g., 37%)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Vacuum distillation apparatus

Procedure:

  • Depolymerization: In a three-neck flask under an inert atmosphere, add paraformaldehyde, triethylamine, and methanol. Stir and heat the mixture to 40-50°C for approximately 30 minutes until the paraformaldehyde depolymerizes and the solution becomes clear.[17]

  • Addition Reaction: Cool the mixture slightly and add glycine. Stir the suspension at 40-45°C for about 1 hour.[17]

  • Condensation: Add this compound to the reaction mixture via a dropping funnel. Heat the mixture to 50-60°C and maintain stirring for 60-80 minutes to complete the condensation reaction.[16][17] The result is an intermediate ester.

  • Hydrolysis: Cool the reaction mixture. In a separate flask, prepare a solution of concentrated hydrochloric acid. Slowly add the ester-containing mixture from the previous step into the hydrochloric acid while stirring.

  • Reflux: Heat the resulting solution to reflux (110-120°C) and maintain for approximately 90 minutes to hydrolyze the ester and other intermediates.[13][16]

  • Isolation and Purification: After hydrolysis, cool the solution to induce crystallization of glyphosate. The pH may be adjusted to ~1.0-1.5 to maximize precipitation.[16] Collect the solid product by filtration, wash with cold water, and dry under vacuum.

G start Start depoly 1. Depolymerization (Paraformaldehyde, TEA, Methanol) 40-50°C start->depoly addition 2. Addition (Add Glycine) 40-45°C depoly->addition condensation 3. Condensation (Add this compound) 50-60°C addition->condensation hydrolysis 4. Hydrolysis (Add to conc. HCl) Reflux at 110-120°C condensation->hydrolysis isolation 5. Isolation (Cooling, pH Adjustment, Filtration) hydrolysis->isolation product Glyphosate Product isolation->product

Caption: Experimental workflow for the synthesis of glyphosate.

Application Protocol 2: Synthesis of β-Ketophosphonates via Michaelis-Arbuzov Reaction

Application Note: The Michaelis-Arbuzov reaction is a robust method for synthesizing phosphonates, which are intermediates for various pesticides and biologically active molecules.[10][18] The reaction of an α-haloketone with a phosphite can, however, lead to two different products: the desired β-ketophosphonate via the Michaelis-Arbuzov pathway or an enol phosphate via the Perkow pathway.[10] Reaction conditions, such as temperature and solvent, can influence the ratio of these products. Lower temperatures generally favor the Michaelis-Arbuzov product.

Quantitative Data: Representative Yields for β-Ketophosphonate Synthesis

The table below shows typical yields for Michaelis-Arbuzov reactions under varying conditions.

Alkyl HalidePhosphorus ReagentConditionsYield (%)Note
1-bromo-4-phenylbutan-2-oneTrimethyl phosphiteNeat, 100°C, 4h~60-75Michaelis-Arbuzov Product
2-chloroacetophenoneTriethyl phosphiteToluene, Reflux~40-50Perkow reaction is significant
2-chloroacetophenoneTriethyl phosphiteNeat, 25°C, 24h~70-80Lower temp favors Arbuzov

Note: Data is representative and compiled from general knowledge in sources.[10]

Experimental Protocol: General Synthesis of a Dimethyl β-Ketophosphonate

This protocol provides a general procedure for the synthesis of a β-ketophosphonate using an α-bromoketone and trimethyl phosphite.

Materials:

  • α-Bromoketone (e.g., 2-bromoacetophenone)

  • Trimethyl phosphite

  • Anhydrous solvent (e.g., Toluene or Acetonitrile), optional

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Two-neck round-bottom flask

  • Reflux condenser with drying tube

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble a flame-dried two-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere.

  • Reactant Addition: Charge the flask with the α-bromoketone (1.0 eq). If using a solvent, add it at this stage.

  • Reaction: Add trimethyl phosphite (1.1 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic. If necessary, use an ice bath to maintain the temperature below 40°C.

  • Heating: After the initial addition, heat the reaction mixture to 80-110°C (depending on the substrate) and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 2 to 12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess trimethyl phosphite under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure dimethyl β-ketophosphonate.[10]

G Reactants α-Haloketone + Trialkyl Phosphite Intermediate Phosphonium Salt (Arbuzov) or Zwitterion (Perkow) Reactants->Intermediate Initial Nucleophilic Attack ArbuzovProduct β-Ketophosphonate Intermediate->ArbuzovProduct Sɴ2 attack by Halide (Michaelis-Arbuzov) PerkowProduct Enol Phosphate Intermediate->PerkowProduct Rearrangement & Dealkylation (Perkow)

Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.

References

The Michaelis-Arbuzov Reaction: A Keystone for Carbon-Phosphorus Bond Formation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, facilitates the formation of a carbon-phosphorus (C-P) bond, a critical linkage in a myriad of biologically active molecules and synthetic intermediates.[1][2] First described by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide to generate a dialkyl phosphonate.[2][3] Its versatility and reliability have cemented its importance in the synthesis of phosphonate-containing compounds, which are widely employed as enzyme inhibitors, antiviral agents, and prodrugs in the pharmaceutical industry.[1][4]

Mechanism of the Michaelis-Arbuzov Reaction

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This step results in the formation of a trialkoxyphosphonium halide intermediate.[2][3]

  • Dealkylation: The halide ion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt. This leads to the formation of the final dialkyl phosphonate product and an alkyl halide byproduct.[3]

Applications in Drug Development

The C-P bond formed via the Michaelis-Arbuzov reaction is isosteric to the phosphate ester linkage found in biomolecules but is resistant to enzymatic hydrolysis. This property makes phosphonates ideal candidates for designing enzyme inhibitors that can mimic the natural substrate without being cleaved.

A prominent application lies in the development of inhibitors for matrix metalloproteinases (MMPs) . MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological conditions, including cancer metastasis and arthritis. Phosphonate-containing molecules can act as potent MMP inhibitors by chelating the active site zinc ion, thereby blocking the enzyme's activity.

Experimental Protocols

Below are detailed protocols for the classical Michaelis-Arbuzov reaction and a milder, Lewis acid-catalyzed variation.

Protocol 1: Classical Michaelis-Arbuzov Reaction (Neat)

This protocol describes the synthesis of diethyl benzylphosphonate from benzyl bromide and triethyl phosphite.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen or argon gas inlet

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).

  • Add triethyl phosphite (1.1 to 1.5 equivalents) to the flask.

  • Under a gentle flow of inert gas, heat the reaction mixture to 150-160 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials.

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction

This protocol provides a milder alternative for the synthesis of phosphonates at room temperature, which is particularly useful for substrates that are sensitive to high temperatures.[5][6]

Materials:

  • Alkyl halide (e.g., benzyl bromide)

  • Triethyl phosphite

  • Lewis acid (e.g., Zinc Bromide, ZnBr₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alkyl halide (1.0 equivalent) in anhydrous DCM.

  • Add triethyl phosphite (1.2 equivalents) to the solution and stir.

  • Add the Lewis acid catalyst (e.g., ZnBr₂, 0.1-0.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data for the Michaelis-Arbuzov reaction under various conditions.

Table 1: Synthesis of Diethyl Benzylphosphonate - Effect of Catalyst [5]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNeat150-1602-4~85
2ZnBr₂ (20)DCMRoom Temp192
3InBr₃ (10)DCMRoom Temp1.595
4Sc(OTf)₃ (5)DCMRoom Temp290

Table 2: Michaelis-Arbuzov Reaction with Various Substrates

EntryAlkyl HalidePhosphiteConditionsTime (h)Yield (%)Reference
1Ethyl bromoacetateTriethyl phosphite140-150 °C, neat380General
21-BromobutaneTrimethyl phosphite110 °C, neat688General
3ChloroacetonitrileTriethyl phosphite120 °C, neat475General
44-Methoxybenzyl chlorideTriethyl phosphiteZnBr₂ (20 mol%), DCM, RT194[6]
5Cinnamyl bromideTriethyl phosphiteInBr₃ (10 mol%), DCM, RT288[6]

Mandatory Visualizations

Michaelis_Arbuzov_Mechanism Michaelis-Arbuzov Reaction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dealkylation Trialkyl_Phosphite R'₃P Phosphonium_Salt [R'₃P⁺-R] X⁻ Trialkyl_Phosphite->Phosphonium_Salt SN2 Attack Alkyl_Halide R-X Alkyl_Halide->Phosphonium_Salt Phosphonium_Salt_2 [R'₃P⁺-R] X⁻ Dialkyl_Phosphonate R-P(O)(OR')₂ Phosphonium_Salt_2->Dialkyl_Phosphonate SN2 Attack by Halide Alkyl_Halide_Byproduct R'-X Phosphonium_Salt_2->Alkyl_Halide_Byproduct

Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.

Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Combine Alkyl Halide and Trialkyl Phosphite (and catalyst if applicable) Start->Reaction_Setup Reaction Heat or Stir at Room Temperature Reaction_Setup->Reaction Monitoring Monitor by TLC or NMR Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Distillation or Column Chromatography Workup->Purification Product Pure Dialkyl Phosphonate Purification->Product MMP_Inhibition_Pathway Inhibition of Matrix Metalloproteinase (MMP) Signaling MMP Matrix Metalloproteinase (MMP) Degradation ECM Degradation MMP->Degradation catalyzes ECM Extracellular Matrix (ECM) ECM->Degradation Cell_Migration Cell Migration & Invasion Degradation->Cell_Migration Disease_Progression Disease Progression (e.g., Cancer Metastasis) Cell_Migration->Disease_Progression Phosphonate_Inhibitor Phosphonate-based MMP Inhibitor Phosphonate_Inhibitor->MMP Inhibits

References

Application Notes and Protocols: The Role of Phosphonates in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus compounds, particularly phosphonates, play a significant role in various chemical transformations. While dimethyl phosphonate is utilized as an intermediate in the synthesis of a wide array of organophosphorus compounds, its direct catalytic role in the esterification of carboxylic acids is not extensively documented in scientific literature. However, the broader class of phosphonic acids and their derivatives are pivotal in esterification processes, both as reactants and as subjects of esterification themselves. These application notes provide an overview of the involvement of phosphonate-related compounds in esterification reactions, including detailed protocols and mechanistic insights.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and application in synthesis.

PropertyValue
Chemical Name This compound
Synonyms Dimethyl hydrogen phosphonate, Phosphonic acid dimethyl ester
CAS Number 868-85-9
Molecular Formula C₂H₇O₃P
Molecular Weight 110.05 g/mol
Appearance Clear, colorless liquid
Density 1.20-1.25 g/cm³ at 20°C
Boiling Point 170-175°C
Solubility Miscible with water and most organic solvents
Flash Point 93°C (Closed cup)

Esterification of Phosphonic Acids: A Key Transformation

The esterification of phosphonic acids is a fundamental reaction in the synthesis of various biologically active molecules and material science precursors. This process can be controlled to yield either mono- or di-esters, depending on the reaction conditions.

General Reaction Scheme

The esterification of a phosphonic acid with an alcohol can proceed in two steps to form the monoester and then the diester.

Esterification_of_Phosphonic_Acid cluster_1 cluster_2 R_P_OH_OH R-P(O)(OH)₂ Phosphonic Acid Monoester R-P(O)(OH)(OR') Monoester R_P_OH_OH->Monoester + R'OH ROH1 R'OH Alcohol Diester R-P(O)(OR')₂ Diester Monoester->Diester + R'OH ROH2 R'OH Alcohol H2O_1 - H₂O H2O_2 - H₂O Esterification_Mechanism cluster_products Phosphonic_Acid R-P(O)(OH)₂ Intermediate R-P(O)(OH)(OC(CH₃)(OEt)₂) Phosphonic_Acid->Intermediate + Orthoacetate Orthoacetate CH₃C(OEt)₃ Monoester R-P(O)(OH)(OEt) Intermediate->Monoester - EtOH Ethyl_Acetate CH₃COOEt Ethanol EtOH Experimental_Workflow Start Start: Esterification of Phosphonic Acid Desired_Product Select Desired Product Start->Desired_Product Monoester_Path Monoester Desired_Product->Monoester_Path Monoester Diester_Path Diester Desired_Product->Diester_Path Diester Reaction_Setup Combine Phosphonic Acid and Triethyl Orthoacetate Monoester_Path->Reaction_Setup Diester_Path->Reaction_Setup Set_Temp_30 Set Temperature to 30°C Reaction_Setup->Set_Temp_30 for Monoester Set_Temp_100 Set Temperature to 80-100°C Reaction_Setup->Set_Temp_100 for Diester Monitor_NMR Monitor by ³¹P NMR Set_Temp_30->Monitor_NMR Set_Temp_100->Monitor_NMR Workup Evaporate Volatiles Monitor_NMR->Workup End_Mono Product: Monoester Workup->End_Mono from 30°C End_Di Product: Diester Workup->End_Di from 80-100°C

Application Notes and Protocols for Continuous Flow Synthesis Involving Dimethyl Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of organophosphorus compounds using dimethyl phosphonate in continuous flow systems. The protocols cover catalyst-free multicomponent reactions for the synthesis of α-aminophosphonates, base-catalyzed synthesis of α-hydroxyphosphonates, and an organocatalyzed phospha-Michael addition. Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.

Application Note 1: Continuous Flow Catalyst-Free Synthesis of α-Aryl-α-Aminophosphonates

This protocol details the three-component Kabachnik-Fields reaction in a continuous flow microwave reactor for the synthesis of α-aryl-α-aminophosphonates. This method avoids the need for a catalyst by utilizing elevated temperatures in simple alcoholic solvents, leading to high yields and shorter reaction times compared to batch processes.[1][2]

Experimental Protocol: Three-Component Kabachnik-Fields Reaction

Materials:

  • Primary amine (e.g., aniline)

  • Aldehyde (e.g., benzaldehyde derivative)

  • This compound

  • Solvent (e.g., ethanol)

  • Continuous flow microwave reactor system equipped with a high-pressure pump, sample loop, back pressure regulator, and collection vessel.

Procedure:

  • Prepare a stock solution of the primary amine (10 mmol), aldehyde (10 mmol), and this compound (12 mmol) in the chosen alcohol solvent (e.g., 50 mL of ethanol).

  • Set up the continuous flow microwave reactor. For a typical synthesis, a silicon carbide tube reactor may be used.

  • Prime the system by pumping the solvent through the reactor at the desired flow rate.

  • Introduce the reactant solution into the reactor system via the sample loop and pump.

  • Set the microwave irradiation power to achieve the target temperature and apply the appropriate back pressure to maintain the solvent in a liquid phase.[1]

  • Collect the product mixture after it passes through the back pressure regulator.

  • The residence time is controlled by the flow rate and the reactor volume.

  • Upon completion, flush the reactor with fresh solvent.

  • Evaporate the solvent from the collected fractions under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure α-aryl-α-aminophosphonate.

Data Presentation
EntryAldehydeAmineSolventTemp. (°C)Pressure (bar)Residence Time (min)Yield (%)
1BenzaldehydeAnilineEthanol1501710~90
24-ChlorobenzaldehydeAnilineEthanol1501710~88
34-MethylbenzaldehydeAnilineEthanol1501710~92
4BenzaldehydeBenzylamineMethanol1201515~85

Table 1: Summary of quantitative data for the continuous flow Kabachnik-Fields reaction. Data adapted from similar continuous flow syntheses of α-aminophosphonates.[1][2]

Experimental Workflow

G cluster_prep Reagent Preparation cluster_flow Continuous Flow System cluster_collection Product Collection & Purification P1 Stock Solution: Amine + Aldehyde + this compound in Ethanol Injector Sample Injector P1->Injector Pump HPLC Pump Pump->Injector MW_Reactor Microwave Reactor (e.g., 150°C, 17 bar) Injector->MW_Reactor Flow Rate (determines residence time) BPR Back Pressure Regulator MW_Reactor->BPR Collection Product Collection BPR->Collection Evaporation Solvent Evaporation Collection->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Pure α-Aminophosphonate Purification->Final_Product

Caption: Workflow for the continuous flow synthesis of α-aminophosphonates.

Application Note 2: Continuous Flow Pudovik Reaction for α-Hydroxyphosphonate Synthesis

This protocol describes the DBN-catalyzed Pudovik reaction between aldehydes and this compound in a continuous stirred tank reactor (CSTR) system. This method allows for rapid optimization of reaction conditions and provides high yields of α-hydroxyphosphonates in significantly reduced reaction times compared to batch methods.

Experimental Protocol: DBN-Catalyzed Pudovik Reaction

Materials:

  • Aromatic aldehyde (e.g., 2-nitrobenzaldehyde)

  • This compound

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Solvent (e.g., Acetonitrile, MeCN)

  • Continuous flow system with two syringe pumps and a series of CSTRs (e.g., fReactor).

  • Quenching solution (e.g., 2 M HCl)

Procedure:

  • Prepare two separate solutions:

    • Solution A: Aromatic aldehyde (e.g., 3.83 mmol) and this compound (3.83 mmol) in MeCN (to make a 0.77 M solution).

    • Solution B: DBN (e.g., 0.19 mmol, 5 mol%) in MeCN (to make a 0.038 M solution).

  • Place the syringes containing Solution A and Solution B onto two separate syringe pumps.

  • Set up the CSTRs on a stirrer plate with a set stirring rate (e.g., 500 rpm).

  • Pump both solutions simultaneously at the same flow rate into the CSTR system at the desired temperature (e.g., room temperature).

  • The total flow rate and reactor volume determine the residence time.

  • The output from the reactor is directed into a beaker containing a quenching solution (e.g., 10 mL of 2 M aq. HCl).

  • After the desired period, rinse the reactor and tubing with fresh solvent to recover any residual material.

  • Combine the quenched reaction mixture and the rinsing solvent.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic phase, evaporate the solvent, and purify the residue by column chromatography to yield the pure α-hydroxyphosphonate.

Data Presentation
EntryAldehydeCatalyst Loading (mol%)Temp. (°C)Residence Time (min)Stirring Rate (rpm)Conversion (%)
12-Nitrobenzaldehyde104012050085
22-Nitrobenzaldehyde54012050092
32-Nitrobenzaldehyde525 (RT)12050088
44-Chlorobenzaldehyde525 (RT)6050095

Table 2: Summary of optimization data for the continuous flow Pudovik reaction. Data is illustrative based on similar protocols.[3]

Experimental Workflow

G cluster_prep Reagent Preparation cluster_flow Continuous Flow System cluster_collection Product Collection & Purification SolA Solution A: Aldehyde + this compound in MeCN PumpA Syringe Pump A SolA->PumpA SolB Solution B: DBN in MeCN PumpB Syringe Pump B SolB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer CSTR CSTR Cascade (fReactor) on Stirrer Plate Mixer->CSTR Total Flow Rate (determines residence time) Quench Quenching (2M HCl) CSTR->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Final_Product Pure α-Hydroxyphosphonate Purification->Final_Product

Caption: Workflow for the continuous flow Pudovik reaction.

Application Note 3: Organocatalyzed Phospha-Michael Addition in Continuous Flow

This protocol provides a starting point for the organocatalyzed phospha-Michael (conjugate) addition of this compound to α,β-unsaturated carbonyl compounds in a continuous flow system. This reaction is valuable for the formation of C-P bonds at the β-position of a carbonyl moiety, creating key intermediates for various bioactive molecules. Preliminary studies show this transformation is feasible in flow, offering a pathway for process intensification.

Experimental Protocol: Phospha-Michael Addition

Materials:

  • α,β-Unsaturated compound (e.g., β-ketoester, enone)

  • This compound

  • Organocatalyst (e.g., Takemoto's thiourea catalyst)

  • Solvent (e.g., Toluene)

  • Microreactor system with two syringe pumps and a temperature-controlled reactor coil.

Procedure:

  • Prepare two separate solutions:

    • Solution A: α,β-Unsaturated compound (e.g., 1 M) in Toluene.

    • Solution B: this compound (e.g., 2 equivalents) and the organocatalyst (e.g., 10 mol%) in Toluene.

  • Load the solutions into two separate syringes and place them on the syringe pumps.

  • Set the microreactor to the desired temperature (e.g., Room Temperature).

  • Pump both solutions at a defined flow rate (e.g., total flow rate of 1 µL/min) through a T-mixer and into the reactor coil.

  • The residence time is determined by the reactor volume and the total flow rate (e.g., a 15 µL reactor volume gives a 15 min residence time).

  • Collect the output from the reactor.

  • After collection, concentrate the reaction mixture in vacuo.

  • Purify the residue via column chromatography to remove the catalyst and any unreacted starting materials, yielding the β-phosphonate product.

Data Presentation
EntryMichael AcceptorCatalystTemp. (°C)Flow Rate (µL/min)Residence Time (min)Yield (%)
1β-ketoesterTakemoto's Catalyst (10 mol%)RT11545
2NitroalkeneTakemoto's Catalyst (10 mol%)RT115<10

Table 3: Summary of preliminary data for the organocatalyzed phospha-Michael addition in continuous flow.

Logical Relationship Diagram

G cluster_inputs Inputs cluster_process Continuous Flow Process cluster_outputs Outputs Phosphonate Dimethyl Phosphonate Pumping Syringe Pumps Phosphonate->Pumping Acceptor α,β-Unsaturated Compound Acceptor->Pumping Catalyst Organocatalyst (e.g., Thiourea) Catalyst->Pumping Mixing T-Mixer Pumping->Mixing Reaction Microreactor (Controlled Temp. & Residence Time) Mixing->Reaction Purification Purification (Chromatography) Reaction->Purification Crude Product Product β-Phosphonate Product Purification->Product

Caption: Logical flow of the phospha-Michael addition process.

References

Application Notes and Protocols: Synthesis of α-Aminophosphonates via the aza-Pudovik Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminophosphonates are a critical class of organophosphorus compounds, serving as structural analogs of α-amino acids. In these molecules, a tetrahedral phosphonate group replaces the planar carboxylic acid moiety of their amino acid counterparts. This structural alteration imparts unique physicochemical and biological properties, making them a significant area of interest in medicinal and agricultural chemistry. α-Aminophosphonates exhibit a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and enzyme-inhibitory properties.

Two primary synthetic routes are predominantly employed for the synthesis of these valuable compounds: the three-component Kabachnik-Fields reaction and the two-component aza-Pudovik reaction.[1] The aza-Pudovik reaction, which involves the direct addition of a hydrophosphoryl compound (such as a dialkyl phosphite) across the carbon-nitrogen double bond of an imine, is often favored for its simplicity, efficiency, and atom economy.[1][2][3][4] This document provides detailed protocols and application data for the synthesis of α-aminophosphonates via the aza-Pudovik reaction, with a focus on both conventional and modern microwave-assisted techniques.

Reaction Mechanism

The aza-Pudovik reaction is a nucleophilic addition of a >P(O)H species, most commonly a dialkyl phosphite, to an imine. The reaction proceeds through the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the C=N double bond. This is followed by a proton transfer to the nitrogen atom, yielding the final α-aminophosphonate product.[1] The reaction can be promoted by a base or a Lewis acid, and in many cases, can proceed without a catalyst, particularly under microwave irradiation.[5][6]

aza_Pudovik_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Imine R¹CH=NR² (Imine) TS [Transition State] Imine->TS Nucleophilic Attack Phosphite (R³O)₂P(O)H (Dialkyl Phosphite) Phosphite->TS Product (R³O)₂P(O)CHR¹-NHR² (α-Aminophosphonate) TS->Product Proton Transfer

Aza-Pudovik Reaction Mechanism

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted, Solvent-Free aza-Pudovik Reaction

This protocol describes a general, solvent-free method for the synthesis of α-aryl-α-aminophosphonates, adapted from modern, environmentally friendly procedures.[5][6]

Materials:

  • Appropriate imine (1.0 eq)

  • Dialkyl phosphite or diphenylphosphine oxide (1.2-1.5 eq)

  • Microwave reactor vial with a stir bar

Procedure:

  • Place the imine (1.0 eq) and the corresponding >P(O)H reagent (1.2-1.5 eq) into a microwave reactor vial equipped with a stir bar.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 80°C and 100°C for 10 to 30 minutes.[6]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by standard methods, such as column chromatography or recrystallization, to yield the pure α-aminophosphonate.[1]

Protocol 2: Continuous Flow Microwave-Assisted aza-Pudovik Reaction

This protocol is suitable for the gram-scale synthesis of α-aminophosphonates and is based on a continuous flow methodology.[7][8]

Materials:

  • N-benzylidene-butylamine or N-benzylidene-cyclohexylamine

  • Diethyl phosphite

  • Ethanol (as solvent)

  • HPLC pump

  • Microwave flow reactor

Procedure:

  • Prepare a solution of the imine and diethyl phosphite in ethanol.

  • Use an HPLC pump to feed the solution into the microwave flow reactor.

  • The microwave-assisted, catalyst-free reaction is carried out in ethanol.

  • The corresponding α-aminophosphonates are afforded in high yields (90-92%).[8]

Protocol 3: Catalyst-Free aza-Pudovik Reaction in Ethanol

This protocol outlines a simple, catalyst-free method using a conventional solvent.[4]

Materials:

  • Imine (generated from aniline and benzaldehyde derivatives)

  • Diethyl phosphite

  • Ethanol

Procedure:

  • The imine is generated in situ from the reaction of aniline and benzaldehyde derivatives.

  • Diethyl phosphite is added to the reaction mixture.

  • The mixture is heated to boiling in ethanol.

  • The corresponding α-aminophosphonates are obtained in medium yields.[4]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various α-aminophosphonates via the aza-Pudovik reaction.

Table 1: Microwave-Assisted, Solvent-Free Synthesis of α-Aryl-α-aminophosphonates [5]

EntryImine>P(O)H ReagentEquivalentsTemp (°C)Time (min)Yield (%)
1N-benzylidene(butyl)amineDimethyl phosphite1.0803073
2N-benzylidene(butyl)amineDimethyl phosphite1.21003092
3N-benzylidene(butyl)amineDiethyl phosphite1.21003085
4N-benzylidene(butyl)amineDiisopropyl phosphite1.21003091
5N-benzylidene(butyl)amineDibutyl phosphite1.21003088
6N-benzylidene(butyl)amineDibenzyl phosphite1.21003069
7N-benzylidene(butyl)amineDiphenylphosphine oxide1.21001089
8N-benzylidene(cyclohexyl)amineDimethyl phosphite1.2803089 (conversion)

Table 2: Synthesis of Alkyl (α-Alkylamino-arylmethyl-)phenylphosphinates via aza-Pudovik Reaction [3]

EntryAldehydeAmine>P(O)H ReagentYield (%)
1BenzaldehydeButylamineEthyl phenyl-H-phosphinate70
24-ChlorobenzaldehydeButylamineEthyl phenyl-H-phosphinate78
34-MethylbenzaldehydeButylamineEthyl phenyl-H-phosphinate85
4BenzaldehydeCyclohexylamineEthyl phenyl-H-phosphinate82
5BenzaldehydeButylamineButyl phenyl-H-phosphinate92
64-ChlorobenzaldehydeButylamineButyl phenyl-H-phosphinate88
74-MethylbenzaldehydeButylamineButyl phenyl-H-phosphinate90
8BenzaldehydeCyclohexylamineButyl phenyl-H-phosphinate65

Experimental Workflow

The general workflow for the synthesis and purification of α-aminophosphonates via the aza-Pudovik reaction is depicted below.

aza_Pudovik_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Imine + Dialkyl Phosphite Reaction Aza-Pudovik Reaction (Microwave or Conventional Heating) Reactants->Reaction Crude_Product Crude α-Aminophosphonate Reaction->Crude_Product Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Final_Product Pure α-Aminophosphonate Purification->Final_Product Analysis Characterization (NMR, MS) Final_Product->Analysis

General Experimental Workflow

Applications in Drug Development

α-Aminophosphonates are recognized for their potential as therapeutic agents due to their ability to mimic natural amino acids and interact with biological targets. Their applications in drug development are diverse and include:

  • Enzyme Inhibitors: They can act as transition-state analog inhibitors of various enzymes, including proteases and peptidases.

  • Antiviral Agents: Some α-aminophosphonates have shown promising activity against viruses such as HIV.

  • Anticancer Agents: Their ability to interfere with metabolic pathways in cancer cells makes them potential candidates for cancer therapy.

  • Antibacterial and Antifungal Agents: They can disrupt essential processes in microbial pathogens.

The development of efficient and environmentally friendly synthetic methods, such as the microwave-assisted aza-Pudovik reaction, is crucial for the exploration of new α-aminophosphonate derivatives as potential drug candidates.

Conclusion

The aza-Pudovik reaction is a powerful and versatile tool for the synthesis of α-aminophosphonates. Modern adaptations, such as catalyst-free and solvent-free microwave-assisted protocols, align with the principles of green chemistry by offering high efficiency, shorter reaction times, and simplified work-up procedures.[1] The detailed protocols and data presented in this document provide a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the development of novel α-aminophosphonate-based compounds with therapeutic potential.

References

The Three-Component Kabachnik-Fields Reaction: A Versatile Tool for the Synthesis of α-Aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation reaction for the synthesis of α-aminophosphonates. This reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, such as dimethyl phosphite.[1][2] The resulting α-aminophosphonates are of significant interest in medicinal chemistry and drug development due to their structural analogy to α-amino acids, acting as their bioisosteres.[3] They have shown a wide range of biological activities, including as enzyme inhibitors, antibiotics, and anticancer agents.[2][3][4]

Reaction Mechanism and Pathways

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the nature of the reactants, particularly the basicity of the amine.[1][5][6]

  • Imine Pathway: This pathway is favored with weakly basic amines, such as anilines. The amine and carbonyl compound first react to form an imine (Schiff base) intermediate. Subsequent nucleophilic addition of dimethyl phosphite to the imine yields the final α-aminophosphonate.[5][7][8]

  • α-Hydroxyphosphonate Pathway: For more nucleophilic amines, like cyclohexylamine, the reaction may proceed via the formation of an α-hydroxyphosphonate. This intermediate is formed by the addition of dimethyl phosphite to the carbonyl group. The hydroxyl group is then substituted by the amine to give the α-aminophosphonate product.[5][7][8]

In situ FT-IR spectroscopy studies have often indicated the involvement of the imine intermediate in many instances of the Kabachnik-Fields reaction.[5][6]

Kabachnik_Fields_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates Amine Amine (R1-NH2) Imine_Pathway Imine Pathway Amine->Imine_Pathway + Carbonyl Product α-Aminophosphonate Amine->Product Carbonyl Carbonyl (R2-CHO) Carbonyl->Imine_Pathway Hydroxyphosphonate_Pathway α-Hydroxyphosphonate Pathway Carbonyl->Hydroxyphosphonate_Pathway + Dimethyl Phosphite DM_Phosphite Dimethyl Phosphite ((CH3O)2P(O)H) DM_Phosphite->Hydroxyphosphonate_Pathway DM_Phosphite->Product Imine Imine Intermediate Imine_Pathway->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Hydroxyphosphonate_Pathway->Hydroxyphosphonate Imine->Product + Dimethyl Phosphite Hydroxyphosphonate->Product + Amine (-H2O)

Caption: Possible mechanistic pathways of the Kabachnik-Fields reaction.

Applications in Drug Development

The α-aminophosphonate scaffold is a key pharmacophore in a variety of therapeutic areas. Their ability to mimic the transition state of peptide bond hydrolysis makes them potent inhibitors of various enzymes, particularly proteases.[9]

  • Enzyme Inhibition: Diaryl α-aminophosphonate derivatives have been shown to be selective and potent inhibitors of serine proteases, which are implicated in cancer, osteoarthritis, and heart failure.[9]

  • Anticancer Agents: Various α-aminophosphonate derivatives have demonstrated antiproliferative and potential anticancer activities.[9]

  • Antibiotics: The structural similarity to amino acids allows these compounds to interfere with bacterial metabolic pathways.

Experimental Protocols

A generalized experimental protocol for the three-component Kabachnik-Fields reaction using dimethyl phosphite is provided below. The specific conditions, such as catalyst, solvent, and temperature, can be optimized based on the specific substrates used.

General Protocol for the Synthesis of α-Aminophosphonates

  • Reactant Preparation: In a round-bottom flask, combine the amine (1.0 mmol), the carbonyl compound (1.0 mmol), and dimethyl phosphite (1.0 mmol).

  • Catalyst Addition: Add the catalyst of choice (e.g., 10 mol% of a Lewis acid catalyst). A variety of catalysts have been successfully employed, including metal triflates, indium(III) chloride, and magnesium perchlorate.[7][10]

  • Reaction Conditions:

    • Solvent-Free: For many substrates, the reaction can be performed neat (without solvent), which is an environmentally friendly approach.[5] Heating may be required, and reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • With Solvent: If a solvent is necessary, anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile are commonly used.[7][11] The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete.

    • Microwave-Assisted: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, and can be performed with or without a solvent.[5][11]

  • Work-up and Purification:

    • Upon completion of the reaction, if a solvent was used, it is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α-aminophosphonate.

  • Characterization: The structure of the synthesized α-aminophosphonate is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Experimental_Workflow Start Start Reactants Combine Amine, Carbonyl, and Dimethyl Phosphite Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Reaction Reaction Conditions (Solvent-free, Solvent, or Microwave) Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Kabachnik-Fields reaction.

Data Presentation: Catalyst and Condition Comparison

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Kabachnik-Fields reaction. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalysts for the Kabachnik-Fields Reaction

CatalystAmineAldehydeSolventTimeYield (%)Reference
BF₃·OEt₂Various amines2-alkynylindole-3-carbaldehydes--High[7]
Gold-bipyridine complexAnilinesBenzaldehydesDichloromethane--[7]
Silica-supported dodecatungstophosphoric acidVarious aminesAldehydesRoom Temp-High[7]
Polyaniline-methanesulfonic acid saltVarious aminesAldehydesHexane--[7]
[bmim][AlCl₄] with ultrasoundVarious aminesAldehydes---[7]
Phenylboronic acidBenzylamineAldehydes/KetonesSolvent-free-High[11]
Phenylphosphonic acidBenzylamineAldehydes/KetonesSolvent-free-High[11]
Magnesium PerchlorateAromatic aminesAldehydesSolvent-freeShortHigh[10]

Table 2: Influence of Reaction Conditions

ConditionAmineCarbonylCatalystYield (%)NotesReference
Microwave-assisted, solvent-freeAnilineBenzaldehydeNoneExcellentEnvironmentally friendly method[5]
Ultrasound irradiationAryl amineBenzyl halides (in situ aldehyde)-Good to ExcellentOne-pot, three-component reaction[4]
Conventional heating (82 °C)Aniline derivativesSubstituted benzaldehydesNickel chlorideSimilar to NbCl₅-[11]
Room TemperatureAniline derivativesAryl-(heteroaryl)aldehydesDeep eutectic solventHighDES acts as both solvent and catalyst[11]

Signaling Pathways and Drug Targets

While the direct interaction of α-aminophosphonates with specific signaling pathways is complex and compound-dependent, their primary mode of action often involves the inhibition of key enzymes within these pathways.

Signaling_Pathway_Inhibition cluster_drug α-Aminophosphonate Drug cluster_pathway Cellular Signaling Pathway Drug α-Aminophosphonate Enzyme Target Enzyme (e.g., Protease, Phosphatase) Drug->Enzyme Inhibits Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Downstream Downstream Signaling Product->Downstream

Caption: Inhibition of a target enzyme in a signaling pathway by an α-aminophosphonate.

For instance, as inhibitors of protein tyrosine phosphatases (PTPs), α-aminophosphonate-containing molecules can modulate signaling pathways critical for cell growth, proliferation, and differentiation. PTPs are key regulators of signaling cascades, and their inhibition can have therapeutic effects in cancer and other diseases. The α-aminophosphonate moiety can act as a phosphate mimetic, binding to the active site of the PTP and blocking its function.

The three-component Kabachnik-Fields reaction using dimethyl phosphite is a highly efficient and versatile method for the synthesis of α-aminophosphonates. The reaction's operational simplicity, tolerance of a wide range of substrates, and the potential for environmentally friendly conditions make it an invaluable tool for researchers in academia and the pharmaceutical industry. The biological significance of the resulting α-aminophosphonates continues to drive research into novel applications and optimization of this important reaction.

References

Application Notes and Protocols for the Catalytic Oxidative Decomposition of Dimethyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic oxidative decomposition of dimethyl methylphosphonate (DMMP), a common simulant for organophosphorus nerve agents like sarin.[1][2][3] The information is intended to guide researchers in developing and evaluating catalytic systems for the degradation of hazardous organophosphorus compounds.

Introduction

Dimethyl methylphosphonate (DMMP) is frequently used as a less toxic surrogate for highly toxic nerve agents due to its similar molecular structure.[1][3] The effective decomposition of these compounds is critical for decontamination and environmental remediation. Catalytic oxidation offers a promising method to break down DMMP into less harmful products, such as carbon dioxide, water, and phosphate species.[1][2] This document outlines various catalytic systems, their performance, and the experimental procedures for their evaluation.

Catalytic Systems for DMMP Decomposition

A range of materials have been investigated for the catalytic oxidative decomposition of DMMP. These primarily include metal oxides and supported noble metals.

Metal Oxide Catalysts:

Metal oxides are widely studied due to their relatively low cost and good thermal stability.[4] Multivalent metal oxides are particularly effective as they can facilitate the cleavage of both P-OCH₃ and P-CH₃ bonds in DMMP through redox mechanisms.[2]

  • Cerium Oxide (CeO₂): CeO₂ is a highly effective catalyst due to its excellent oxygen storage and release capacity, which involves the reversible redox couple of Ce⁴⁺/Ce³⁺.[1][2] This property facilitates the oxidative decomposition of DMMP.

  • Copper Oxide (CuO): CuO has demonstrated significant catalytic activity in DMMP decomposition.[1]

  • Bimetallic Oxides (e.g., CuO/CeO₂): Combining metal oxides can lead to synergistic effects, enhancing catalytic performance. CuO/CeO₂ catalysts, for instance, show improved activity due to strong interactions between the two oxides, promoting electron transfer and oxygen mobility.[1][3]

  • Supported Metal Oxides (e.g., CuO-CeO₂/γ-Al₂O₃): Supporting the active catalytic species on high-surface-area materials like gamma-alumina (γ-Al₂O₃) can improve dispersion and overall efficiency.[4]

  • Other Metal Oxides: Iron oxides have been noted for their ability to cleave the P-CH₃ bond at room temperature.[2][5] Other oxides like Al₂O₃, MgO, and TiO₂ are also capable of breaking the P-OCH₃ bond.[1][2][6][7]

Noble Metal Catalysts:

Noble metals, such as palladium (Pd), platinum (Pt), and ruthenium (Ru), supported on materials like titania (TiO₂), are also effective for the catalytic oxidation of organic compounds and can be applied to DMMP decomposition.[8]

Data Presentation: Catalyst Performance

The performance of various catalysts is often evaluated based on their "protection time," which is the duration for which a catalyst can maintain 100% conversion of DMMP under specific conditions.[2][4]

Catalyst SystemSupport/MorphologyReaction Temperature (°C)Protection Time (min)Key Findings
50%Cu/Ce-400322Superior performance attributed to the synergistic effect between Cu and Ce.[3]
20%Cu/Ce-400266High activity, but lower than the 50% Cu loading.[3]
10%Cu/Ce-400252Effective, demonstrating the importance of the Cu/Ce ratio.[3]
CeO₂Nanorods400~140Morphology plays a role in catalytic activity.[2]
CuO-40056Lower activity compared to CeO₂ and bimetallic catalysts.[3]
CuO-5%CeO₂/γ-Al₂O₃γ-Al₂O₃350237Strong interaction between Cu and Ce promotes the generation of surface-adsorbed oxygen.[4]
10%Cu/ZrO₂Hollow MicrospheresNot specified272Enhanced performance due to efficient electron transfer and generation of oxygen vacancies.[9]

Experimental Protocols

Protocol 1: Preparation of CuO/CeO₂ Catalysts via Secondary Alkaline Hydrothermal Method

This protocol describes the synthesis of lattice-doped bimetallic CuO/CeO₂ catalysts.[1]

Materials:

  • Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Copper nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Deionized water

Procedure:

  • Synthesis of CeO₂ Nanorods:

    • Dissolve 8.68 g of Ce(NO₃)₃·6H₂O and 32.0 g of NaOH in 20 mL and 80 mL of deionized water, respectively.

    • Add the Ce(NO₃)₃ solution to the NaOH solution under vigorous stirring.

    • Transfer the resulting mixture to a 100 mL Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 100 °C for 24 hours.

    • After cooling, filter the precipitate, wash with deionized water and ethanol, and dry at 80 °C for 12 hours.

  • Synthesis of CuO/CeO₂:

    • Disperse 0.5 g of the prepared CeO₂ nanorods in 50 mL of deionized water.

    • Add a specific amount of Cu(NO₃)₂·3H₂O to achieve the desired Cu/Ce molar ratio.

    • Add 20 mL of 10 M NaOH solution and stir for 30 minutes.

    • Transfer the mixture to a 100 mL Teflon-lined stainless-steel autoclave and heat at 150 °C for 24 hours.

    • Filter, wash, and dry the final product as described in step 1.

Protocol 2: Preparation of CuO-CeO₂/γ-Al₂O₃ Catalysts via Impregnation

This protocol details the synthesis of supported copper-cerium catalysts using the equal volume impregnation method.[4]

Materials:

  • γ-Al₂O₃ powder

  • Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Copper nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Deionized water

Procedure:

  • Preparation of CeO₂/γ-Al₂O₃ Support:

    • Prepare a cerium nitrate solution of a specific concentration.

    • Immerse a known mass of γ-Al₂O₃ powder in the cerium nitrate solution.

    • Stir rapidly for 15 minutes and then age for 24 hours in air.

    • Dry the material at 110 °C for 10 hours.

    • Grind the resulting block material into a powder and calcine at 550 °C for 5 hours.

  • Impregnation of CuO:

    • Prepare a copper nitrate solution.

    • Immerse the prepared CeO₂/γ-Al₂O₃ powder in the copper nitrate solution.

    • Stir rapidly for 15 minutes and age for 24 hours.

    • Dry at 110 °C for 10 hours.

    • Grind the material and calcine at 550 °C for 5 hours to obtain the final CuO-CeO₂/γ-Al₂O₃ catalyst.

Protocol 3: Evaluation of Catalytic Performance for DMMP Decomposition

This protocol outlines a typical experimental setup for testing the catalytic decomposition of DMMP.[1][4]

Apparatus:

  • Fixed-bed quartz micro-reactor

  • Temperature controller

  • Mass flow controllers

  • DMMP vapor generation system (e.g., bubbler or syringe pump)

  • Gas chromatograph (GC) or mass spectrometer (MS) for effluent gas analysis

Procedure:

  • Catalyst Packing:

    • Place a specific amount of the catalyst (e.g., 0.46 g) in the quartz micro-reactor, supported by quartz wool.

  • Reaction Setup:

    • Heat the reactor to the desired reaction temperature (e.g., 400 °C) under a flow of carrier gas (e.g., air or an inert gas).

    • Generate a stable flow of DMMP vapor at a specific concentration (e.g., 8.46 g/m³) and introduce it into the reactor at a defined gas hourly space velocity (GHSV, e.g., 20,000 h⁻¹).

  • Analysis:

    • Continuously monitor the concentration of DMMP and its decomposition products in the effluent gas stream using an online GC or MS.

    • The "protection time" is defined as the time until the DMMP concentration at the reactor outlet exceeds a certain breakthrough threshold.

    • Decomposition products can include methanol, CO, CO₂, H₂O, and various phosphorus-containing species on the catalyst surface.[1][2]

Visualizations

Experimental Workflow for Catalyst Synthesis and Evaluation

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_evaluation Performance Evaluation s1 Precursor Preparation s2 Hydrothermal / Impregnation s1->s2 s3 Washing & Drying s2->s3 s4 Calcination s3->s4 c1 XRD s4->c1 c2 XPS s4->c2 c3 TEM s4->c3 c4 H2-TPR s4->c4 e1 Reactor Packing s4->e1 e2 DMMP Decomposition Test e1->e2 e3 Effluent Gas Analysis (GC/MS) e2->e3 e4 Data Analysis (Protection Time) e3->e4

Caption: General workflow for catalyst synthesis, characterization, and performance evaluation.

Proposed Reaction Pathway for DMMP Decomposition on CeO₂-based Catalysts

The decomposition of DMMP on CeO₂-based catalysts is believed to follow the Mars-van Krevelen mechanism at higher temperatures.[1][2] This involves the participation of lattice oxygen from the catalyst.

reaction_pathway DMMP DMMP (CH₃O)₂P(O)CH₃ Ads_DMMP Adsorbed DMMP DMMP->Ads_DMMP Intermediate1 Methoxy Cleavage + [O]lattice Ads_DMMP->Intermediate1 Methanol CH₃OH Intermediate1->Methanol Intermediate2 P-CH₃ Cleavage + [O]lattice Intermediate1->Intermediate2 COx CO, CO₂ Intermediate2->COx H2O H₂O Intermediate2->H2O Surface_P Surface Phosphates (POx) Intermediate2->Surface_P CeO2_reduced CeO₂-x (Ce³⁺ + Oxygen Vacancy) Intermediate2->CeO2_reduced CeO2 CeO₂ (Ce⁴⁺) CeO2->Intermediate1 Lattice Oxygen CeO2->Intermediate2 Lattice Oxygen CeO2_reduced->CeO2 O2 O₂ (gas) O2->CeO2 Re-oxidation

Caption: Simplified reaction pathway for DMMP decomposition on CeO₂ catalysts.

References

Application Notes and Protocols for the Enantioselective Pudovik Reaction of Aldehydes with Phosphites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective Pudovik reaction is a powerful C-P bond-forming reaction that provides access to chiral α-hydroxy phosphonates, which are valuable building blocks in medicinal chemistry and materials science. This document provides an overview of modern catalytic systems for this reaction, including detailed experimental protocols and comparative data.

Introduction

The addition of phosphites to aldehydes, known as the Pudovik reaction, is a direct method for the synthesis of α-hydroxy phosphonates. The development of catalytic and enantioselective variants has significantly enhanced the utility of this transformation, allowing for the synthesis of optically pure compounds.[1][2] This is of particular interest as chiral α-hydroxy phosphonates are core structures in many biologically active molecules. This document details three distinct and effective protocols for achieving high enantioselectivity in the Pudovik reaction of aldehydes: a highly efficient aluminum-based catalytic system, a substrate-controlled diastereoselective approach using a chiral auxiliary, and an organocatalytic method.

Data Presentation: Comparative Analysis of Catalytic Systems

The following tables summarize the performance of different catalytic systems for the enantioselective Pudovik reaction with various aldehydes.

Table 1: (R)-TBOx-AlCl Catalyzed Enantioselective Pudovik Reaction [1][3]

AldehydePhosphiteCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
BenzaldehydeBis(2,2,2-trifluoroethyl) phosphite1.0Hexanes0.259496
4-NitrobenzaldehydeBis(2,2,2-trifluoroethyl) phosphite0.5Hexanes0.19898
4-MethoxybenzaldehydeBis(2,2,2-trifluoroethyl) phosphite1.0Hexanes129195
2-NaphthaldehydeBis(2,2,2-trifluoroethyl) phosphite1.0Hexanes0.59597
CinnamaldehydeBis(2,2,2-trifluoroethyl) phosphite1.0Hexanes19291
CyclohexanecarboxaldehydeBis(2,2,2-trifluoroethyl) phosphite1.0Hexanes28993

Table 2: CAMDOL-derived H-phosphonate in Diastereoselective Pudovik Reaction [4][5][6]

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)dr
4-NitrobenzaldehydeLDATHF-78195>99:1
4-ChlorobenzaldehydeLDATHF-78292>99:1
BenzaldehydeLDATHF-7829099:1
2-ThiophenecarboxaldehydeLDATHF-78191>99:1
3-PhenylpropionaldehydeLDATHF-7838599:1
CyclohexanecarboxaldehydeLDATHF-7848898:2

Table 3: Squaramide-Catalyzed Enantioselective Pudovik Reaction [7][8]

AldehydeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
4-Nitrobenzaldehyde20CH3CN-38959895
4-Bromobenzaldehyde20CH3CN-38729794
4-Cyanobenzaldehyde20CH3CN-381209693
2-Naphthaldehyde20CH3CN-38969592
Benzaldehyde20CH3CN-381209390
3-Methylbutanal20CH3CN-381448588

Experimental Protocols

Protocol 1: General Procedure for the (R)-TBOx-AlCl Catalyzed Enantioselective Pudovik Reaction[9]

This protocol describes the highly efficient enantioselective addition of bis(2,2,2-trifluoroethyl) phosphite to aldehydes using a chiral tethered bis(8-quinolinolato) (TBOx) aluminum complex.

Materials:

  • (R)-TBOx-AlCl catalyst

  • Aldehyde (1.0 eq)

  • Bis(2,2,2-trifluoroethyl) phosphite (1.1 eq)

  • Anhydrous hexanes

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the (R)-TBOx-AlCl catalyst (0.005-0.01 eq).

  • Add anhydrous hexanes to dissolve the catalyst.

  • Add the aldehyde (1.0 eq) to the catalyst solution.

  • Add the bis(2,2,2-trifluoroethyl) phosphite (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy phosphonate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for the Diastereoselective Pudovik Reaction using a CAMDOL-derived H-phosphonate[6]

This protocol utilizes a chiral auxiliary on the phosphonate reagent to induce diastereoselectivity in the Pudovik reaction.

Materials:

  • CAMDOL-derived H-phosphonate (1.0 eq)

  • Aldehyde (1.2 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the CAMDOL-derived H-phosphonate (1.0 eq).

  • If the aldehyde is a solid, add it at this stage.

  • Seal the tube and evacuate and backfill with nitrogen three times.

  • Add anhydrous THF.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • If the aldehyde is a liquid, add it (1.2 eq) at this temperature.

  • Slowly add the LDA solution (1.1 eq) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography to yield the diastereomerically enriched α-hydroxy phosphonate.

  • The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

Protocol 3: General Procedure for the Squaramide-Catalyzed Enantioselective Pudovik Reaction[8]

This protocol outlines an organocatalytic approach using a chiral squaramide catalyst.

Materials:

  • Chiral squaramide catalyst (0.2 eq)

  • Aldehyde (1.0 eq)

  • Diphenyl phosphite (2.0 eq)

  • Acetonitrile (CH3CN)

  • Silica gel for chromatography

Procedure:

  • In a test tube, combine the squaramide catalyst (0.2 eq) and the aldehyde (1.0 eq).

  • Add acetonitrile to dissolve the mixture.

  • Cool the solution to -38 °C.

  • Add diphenyl phosphite (2.0 eq) to the cooled mixture.

  • Stir the reaction at -38 °C for the time indicated in Table 3, monitoring by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash chromatography (e.g., using a hexane/EtOAc gradient) to obtain the α-hydroxy phosphonate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

General Reaction Scheme

Pudovik_Reaction Aldehyde RCHO Product R-CH(OH)-P(O)(OR')2 dummy1 Phosphite (R'O)2P(O)H Catalyst Chiral Catalyst dummy2 Catalyst->dummy2 plus1 + arrow1 dummy1->Catalyst    dummy2->Product

Caption: General scheme of the enantioselective Pudovik reaction.

Experimental Workflow for TBOx-Al Catalyzed Reaction

TBOx_Workflow start Start step1 1. Add (R)-TBOx-AlCl to flask under Ar start->step1 step2 2. Add anhydrous hexanes step1->step2 step3 3. Add aldehyde step2->step3 step4 4. Add phosphite dropwise at RT step3->step4 step5 5. Stir and monitor by TLC step4->step5 step6 6. Quench with sat. NaHCO3 (aq) step5->step6 step7 7. Extract with CH2Cl2 step6->step7 step8 8. Dry, filter, and concentrate step7->step8 step9 9. Purify by flash chromatography step8->step9 end Chiral α-hydroxy phosphonate step9->end

Caption: Experimental workflow for the TBOx-Al catalyzed reaction.

Proposed Catalytic Cycle for TBOx-Al Systemdot

// Invisible node for centering the cycle center [shape=point, width=0, height=0];

catalyst -> activated_phosphite [label=" + (R'O)2P(O)H\n - HCl"]; activated_phosphite -> transition_state [label=" + RCHO"]; catalyst -> aldehyde_complex [style=dashed, label="Coordination"]; aldehyde_complex -> transition_state [style=dashed]; transition_state -> product_complex [label=" C-P Bond Formation"]; product_complex -> catalyst [label=" + H+\n(from workup)", color="#EA4335"];

// Add product release release [shape=none, label="Product\nR-CH(OH)-P(O)(OR')2", fontcolor="#34A853"]; product_complex -> release [style=invis]; }

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dimethyl Phosphonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of dimethyl phosphonates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying dimethyl phosphonate reaction products?

A1: The primary purification techniques for this compound products are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the physical state (liquid or solid), thermal stability, and polarity of the target compound, as well as the nature of the impurities.

Q2: What are the typical impurities found in this compound reactions?

A2: Common impurities include unreacted starting materials (e.g., dimethyl phosphite, alkyl halides, aldehydes/ketones), catalysts, and byproducts from side reactions. In a Michaelis-Arbuzov reaction, this can include a newly formed alkyl halide which can compete with the starting alkyl halide. Horner-Wadsworth-Emmons reactions can result in water-soluble phosphate byproducts that are typically removed during aqueous workup.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of your desired product from impurities during column chromatography. For volatile compounds, Gas Chromatography (GC) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is invaluable for assessing the purity of the final product.

Q4: My this compound product appears to be an oil. Can I use crystallization for purification?

A4: While oils cannot be directly recrystallized, it is sometimes possible to induce crystallization by using a mixed solvent system, where the product is dissolved in a good solvent and then a poor solvent (anti-solvent) is slowly added until turbidity is observed. Alternatively, converting the oily phosphonate to a solid derivative or salt may facilitate purification by recrystallization.

Purification Method Selection

The following flowchart can guide you in selecting the appropriate purification method for your this compound product.

Purification_Workflow Purification Method Selection for this compound Products start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes thermal_stability Is the product thermally stable? is_liquid->thermal_stability Yes column_chromatography Column Chromatography is_liquid->column_chromatography No thermal_stability->column_chromatography No vacuum_distillation Vacuum Distillation thermal_stability->vacuum_distillation Yes end Pure Product recrystallization->end column_chromatography->end vacuum_distillation->end

Caption: Workflow for selecting a purification method.

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Recommended Solution(s)
Bumping/Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Vacuum fluctuations.- Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar.- Ensure all connections are secure and the vacuum pump is functioning correctly.
Product Decomposition - Temperature is too high.- Prolonged heating.- Reduce the distillation pressure to lower the boiling point.- Use a Kugelrohr apparatus for small quantities to minimize heating time.- Ensure the collection flask is cooled appropriately.
Poor Separation - Inefficient distillation column.- Boiling points of product and impurities are too close.- Use a fractionating column (e.g., Vigreux) for better separation.- Optimize the pressure to maximize the boiling point difference.- Consider an alternative purification method like column chromatography.
No Product Distilling - Pressure is not low enough.- Temperature is too low.- Leak in the system.- Check the vacuum pump and all seals for leaks.- Gradually increase the heating mantle temperature.- Consult a vapor pressure nomograph to estimate the required conditions.

Boiling Points of Common Dimethyl Phosphonates Under Vacuum

CompoundBoiling Point (°C)Pressure (Torr/mmHg)
Dimethyl phosphite72-7325
Dimethyl methylphosphonate8515
Dimethyl propylphosphonate856
Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation/Overlapping Bands - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize the eluent system using TLC. A gradient elution may be necessary.- Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).- Ensure the column is packed evenly without air bubbles.
Product Does Not Elute - Solvent system is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Product Elutes Too Quickly - Solvent system is too polar.- Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking of Spots on TLC/Tailing on Column - Compound is too polar for silica gel.- Compound is acidic or basic.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Consider using a different stationary phase like alumina.
Recrystallization
Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Place the solution in an ice bath or scratch the inside of the flask with a glass rod to induce crystallization.- For a mixed solvent system, add more of the anti-solvent dropwise.
Oiling Out Instead of Crystallization - Solution is supersaturated.- Cooling rate is too fast.- The melting point of the compound is lower than the solution temperature.- Add a small amount of the "good" solvent to dissolve the oil, then cool slowly.- Allow the solution to cool to room temperature before placing it in an ice bath.
Low Recovery of Product - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is Still Impure - Inefficient removal of impurities.- Co-crystallization of impurities.- Ensure the impurities are highly soluble in the chosen solvent at all temperatures.- A second recrystallization may be necessary to achieve the desired purity.

Common Solvents for Phosphonate Recrystallization

Phosphonate ClassRecommended Solvents/Systems
Solid Aromatic PhosphonatesToluene, Ethanol/Water, Ethyl Acetate/Hexane
α-Hydroxyphosphonates (solid)Diethyl ether/Hexane, Acetone/n-pentane
α-Aminophosphonates (solid)Ethanol
Phosphonic Acids (solid)Acetone/Water, Acetonitrile/Water, Isopropanol/Water

Experimental Protocols

Protocol 1: Vacuum Distillation of a Liquid this compound

Objective: To purify a thermally stable liquid this compound from non-volatile impurities.

Materials:

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with magnetic stirring

  • Magnetic stir bar or boiling chips

  • Thermometer and adapter

  • Vacuum pump and tubing

  • Cold trap (recommended)

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is dry.

  • Place the crude this compound into the round-bottom flask with a magnetic stir bar or boiling chips.

  • Apply a thin layer of vacuum grease to all ground glass joints.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly and carefully apply the vacuum.

  • Once the desired pressure is reached and stable, begin heating the distillation flask using the heating mantle.

  • Gradually increase the temperature until the product begins to distill.

  • Collect the fraction that distills at a constant temperature and pressure.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Column Chromatography of a this compound Product

Objective: To purify a this compound product from impurities with different polarities.

Materials:

  • Glass chromatography column

  • Silica gel (or other stationary phase)

  • Eluent (solvent system determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica.

  • Drain the excess eluent until the level is just at the top of the sand.

  • Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the silica gel.

  • Drain the solvent until the sample has adsorbed onto the silica.

  • Carefully add the eluent to the top of the column and begin elution.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization of a Solid this compound

Objective: To purify a solid this compound product.

Materials:

  • Erlenmeyer flasks

  • Hot plate

  • Selected recrystallization solvent(s)

  • Buchner funnel and filter paper

  • Filter flask

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring.

  • Continue adding the hot solvent portion-wise until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove it.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps in troubleshooting a failed purification.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues start Purification Unsuccessful analyze_crude Analyze Crude Mixture (NMR, TLC, GC) start->analyze_crude identify_impurities Identify Impurities (Starting materials, byproducts, etc.) analyze_crude->identify_impurities assess_method Assess Purification Method identify_impurities->assess_method distillation_issues Distillation Issues? assess_method->distillation_issues Distillation chromatography_issues Chromatography Issues? assess_method->chromatography_issues Chromatography crystallization_issues Crystallization Issues? assess_method->crystallization_issues Crystallization optimize_distillation Optimize Distillation (Pressure, Temperature) distillation_issues->optimize_distillation Yes optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) chromatography_issues->optimize_chromatography Yes optimize_crystallization Optimize Crystallization (Solvent, Cooling Rate) crystallization_issues->optimize_crystallization Yes re_purify Re-purify optimize_distillation->re_purify optimize_chromatography->re_purify optimize_crystallization->re_purify

Caption: A logical approach to troubleshooting purification.

References

Technical Support Center: Optimizing the Pudovik Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pudovik reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of α-hydroxyphosphonates, α-aminophosphonates, and their derivatives to achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the Pudovik reaction and what are its primary applications?

The Pudovik reaction is a fundamental method in organophosphorus chemistry for forming a carbon-phosphorus bond. It involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across an unsaturated C=X bond (where X is typically Carbon, Oxygen, or Nitrogen).[1] The base-catalyzed version is particularly effective for synthesizing α-hydroxyphosphonates and α-aminophosphonates.[1] These products are valuable in drug discovery as they can act as enzyme inhibitors and mimics of α-amino acids.[1]

Q2: What is the general mechanism for the base-catalyzed Pudovik reaction?

The reaction typically proceeds in three main steps:

  • Deprotonation: A base catalyst deprotonates the hydrophosphoryl compound (e.g., dialkyl phosphite) to create a highly nucleophilic phosphite anion.

  • Nucleophilic Attack: The phosphite anion attacks an electrophilic center, such as the carbon atom of a carbonyl group or an imine, forming a new C-P bond.

  • Protonation: The resulting intermediate is protonated to yield the final product.[1]

Q3: Can the Pudovik reaction be performed without a solvent?

Yes, solvent-free conditions have been successfully used for the Pudovik reaction. These "green chemistry" approaches, often paired with microwave irradiation or grinding, can lead to shorter reaction times, simpler work-up procedures, and reduced solvent waste.[2][3]

Q4: Are there catalytic enantioselective versions of the Pudovik reaction?

Yes, catalytic enantioselective variants have been developed to produce chiral α-hydroxy and α-amino phosphonates.[4] For instance, chiral catalysts like tethered bis(8-quinolinato) (TBOx) aluminum complexes have been used to achieve high yields (up to 98%) and high enantioselectivities (up to 98% ee) with low catalyst loadings.[5] Chiral bases such as quinine can also be used to promote enantioselective reactions.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Pudovik reaction, providing potential causes and recommended solutions.

ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive or Insufficient Catalyst: The base or Lewis acid catalyst may be old, hydrated, or deactivated.[2]Use a fresh, anhydrous catalyst. Consider increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[2][6]
Steric Hindrance: Highly hindered aldehydes, ketones, or phosphites may react slowly or not at all.[2]Increase reaction temperature and/or extend the reaction time. Consider using a less sterically demanding phosphite reagent.[2]
Reversible Reaction: The Pudovik reaction can be reversible, with the equilibrium not favoring the product.[2]Use a stoichiometric excess of one reactant. If the product is crystalline, allowing it to precipitate out of the solution can drive the reaction forward.[2]
Inappropriate Solvent: The solvent choice can significantly affect reaction rates and yields.[2]Polar aprotic solvents are often effective.[2] Experiment with different solvents (e.g., THF, MeCN, hexanes) to find the optimal one for your specific substrates.[5]
Significant Phosphate Byproduct (Phospha-Brook Rearrangement) Base is Too Strong: Strong bases can promote the rearrangement of the α-hydroxyphosphonate product to a phosphate ester.[2]Switch to a milder base catalyst, such as triethylamine or piperazine.[2]
High Reaction Temperature: The rearrangement can be temperature-dependent.[2]Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[1][2]
Prolonged Reaction Time: Extended exposure to basic conditions can increase the likelihood of rearrangement.[2]Monitor the reaction progress closely using TLC or NMR and quench the reaction as soon as the starting material is consumed.[2]
Work-up Procedure: The basic catalyst may remain active during work-up.Use a mild acidic work-up to neutralize the catalyst and prevent further rearrangement during product isolation.[2]
Formation of α-Ketophosphonate Oxidative Conditions: The α-hydroxyphosphonate product can be oxidized to the corresponding α-ketophosphonate.[2]Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
Hydrolysis of Phosphonate Esters Harsh Work-up Conditions: The ester groups on the phosphonate are susceptible to hydrolysis under strongly acidic or basic conditions.[2]Employ mild work-up and purification conditions. Carefully neutralize the reaction mixture.[2]

Comparative Data

Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize quantitative data from various studies.

Table 1: Effect of Catalyst and Loading on Yield

AldehydePhosphiteCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
2-NitrobenzaldehydeDiethyl phosphiteDBN1MeCN25258[6]
2-NitrobenzaldehydeDiethyl phosphiteDBN5MeCN25293[6]
2-NitrobenzaldehydeDiethyl phosphiteDBN10MeCN25295[6]
Dimethyl α-oxoethylphosphonateDimethyl phosphiteDEA5Diethyl ether0887 (Pudovik adduct)[7]
Dimethyl α-oxoethylphosphonateDimethyl phosphiteDEA40Diethyl ether0885 (Rearranged product)[7]
BenzaldehydeBis(2,2,2-trifluoroethyl) phosphiteTBOxAl Complex1HexanesRT198[5]

DBN: 1,5-Diazabicyclo(4.3.0)non-5-ene; DEA: Diethylamine; TBOxAl: Tethered bis(8-quinolinato) aluminum complex.

Table 2: Optimization of a One-Pot Pudovik–Phospha-Brook Rearrangement

Reaction: 2-Nitrobenzaldehyde + Diethyl Phosphite, catalyzed by DBN in MeCN.[6]

DBN Loading (mol%)Temperature (°C)Residence Time (min)Conversion to Phosphate (%)
104012047
104018083
204018088

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Pudovik Reaction [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 eq) and the dialkyl phosphite (1.0 - 1.2 eq) in a suitable anhydrous solvent (e.g., diethyl ether, THF).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Catalyst Addition: Add the base catalyst (e.g., diethylamine, 5 mol%) dropwise to the stirred mixture.[1]

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required duration (typically 2-24 hours).[2] Monitor the progress of the reaction by TLC or NMR.

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with a mild acid). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure α-hydroxyphosphonate.

Protocol 2: Microwave-Assisted Solvent-Free Pudovik Reaction for α-Aminophosphonate Synthesis [3]

  • Preparation: Place the imine (1.0 eq) and the corresponding dialkyl phosphite (1.2-1.5 eq) into a microwave reactor vial equipped with a stir bar.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 30 minutes).[3]

  • Cooling & Purification: After the reaction, allow the mixture to cool to room temperature. The crude product can then be purified by standard methods such as column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in the Pudovik reaction.

Pudovik_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification Reagents 1. Dissolve Aldehyde/ Ketone & Phosphite in Anhydrous Solvent Cooling 2. Cool Mixture (e.g., 0 °C) Reagents->Cooling Catalyst 3. Add Base Catalyst Dropwise Cooling->Catalyst Stir 4. Stir for 2-24h Catalyst->Stir Monitor 5. Monitor Progress (TLC, NMR) Stir->Monitor Workup 6. Quench & Evaporate Solvent Monitor->Workup Purify 7. Purify via Column Chromatography Workup->Purify Characterize 8. Characterize Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for the base-catalyzed Pudovik reaction.

Troubleshooting_Flowchart Start Low Yield Observed Analyze Analyze Crude Mixture (NMR, LC-MS) Start->Analyze HighSM High Starting Material? Analyze->HighSM SideProducts Side Products Observed? Analyze->SideProducts NoProduct No Product, Baseline Material? Analyze->NoProduct Sol_HighSM Potential Causes: - Inactive Catalyst - Steric Hindrance - Reversible Reaction Solutions: - Use Fresh Catalyst - Increase Temp/Time - Use Excess Reagent HighSM->Sol_HighSM Yes Sol_SideProducts Potential Causes: - Strong Base - High Temperature - Oxidative Conditions Solutions: - Use Milder Base - Lower Temperature - Use Inert Atmosphere SideProducts->Sol_SideProducts Yes Sol_NoProduct Potential Cause: - Product Decomposition Solutions: - Lower Temperature - Reduce Reaction Time - Use Milder Workup NoProduct->Sol_NoProduct Yes

Caption: A troubleshooting flowchart for diagnosing and solving low-yield Pudovik reactions.

References

Optimizing the Michaelis-Arbuzov Rearrangement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Michaelis-Arbuzov rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and efficiency of this fundamental carbon-phosphorus bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Michaelis-Arbuzov reaction?

The Michaelis-Arbuzov reaction is a chemical reaction that synthesizes a pentavalent phosphorus species from a trivalent phosphorus ester and an alkyl halide.[1] It is a widely used method for the formation of phosphonates, phosphinates, and phosphine oxides.[2]

Q2: What are the typical reaction conditions for the classical Michaelis-Arbuzov reaction?

The classical approach often involves heating a neat mixture of the trialkyl phosphite and the alkyl halide.[1] Temperatures for this reaction commonly range from 120°C to 160°C.[2]

Q3: How does the reactivity of the alkyl halide influence the reaction?

The choice of alkyl halide is a critical factor in the success of the reaction. The general order of reactivity is R-I > R-Br > R-Cl.[3] Primary alkyl halides and benzyl halides typically provide good yields.[1] Secondary alkyl halides are less reactive and can lead to elimination side products, while tertiary, aryl, and vinyl halides are generally unreactive under classical conditions.[1]

Q4: What are the most common side reactions to be aware of?

A primary side reaction is the Perkow reaction, which can occur with α-halo ketones, leading to the formation of a vinyl phosphate instead of the desired β-keto phosphonate.[1] Higher reaction temperatures tend to favor the Michaelis-Arbuzov product over the Perkow product.[1] Another potential issue is the reaction of the alkyl halide byproduct with the starting trialkyl phosphite, which can lead to a mixture of products.[4]

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the Michaelis-Arbuzov rearrangement.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Low Reactivity of Alkyl Halide: Secondary or sterically hindered primary alkyl halides are used.- Switch to a more reactive alkyl halide (iodide > bromide > chloride).- Consider using a catalyzed procedure (e.g., with a Lewis acid) to enhance reactivity.
Low Reactivity of Phosphorus Reagent: Electron-withdrawing groups on the phosphite reduce its nucleophilicity.- Use a phosphite with electron-donating groups to increase the reaction rate.
Insufficient Temperature: The reaction has not reached the necessary activation energy.- Gradually increase the reaction temperature while monitoring for decomposition. The typical range is 120-160°C for classical reactions.[2]
Steric Hindrance: Bulky groups on either the phosphite or the alkyl halide are impeding the SN2 attack.- Opt for less sterically hindered reagents, for example, by using smaller alkyl groups on the phosphite.[1]
Reaction Not Reaching Completion Insufficient Reaction Time: The reaction has not been allowed to proceed for a sufficient duration.- Monitor the reaction progress using techniques like TLC or ³¹P NMR to ensure it has gone to completion.[1]
Equilibrium Issues: The reaction may be reversible or not driven to completion.- Use an excess of the more volatile reactant, often the trialkyl phosphite, to shift the equilibrium towards the product.[1]
Formation of Side Products Perkow Reaction Dominance (with α-halo ketones): The reaction conditions favor the formation of the vinyl phosphate.- Increase the reaction temperature, as this generally favors the Michaelis-Arbuzov product.[1]- If possible, use an α-iodo ketone, which is reported to exclusively yield the Arbuzov product.[2]
Reaction with Alkyl Halide Byproduct: The newly formed alkyl halide (RX) is reacting with the starting phosphite.- Use a trialkyl phosphite with low molecular weight alkyl groups (e.g., trimethyl or triethyl phosphite). The resulting volatile alkyl halide byproduct can be removed by distillation during the reaction.[4]
Stable Phosphonium Salt Formation Use of Triaryl Phosphites: When all three groups on the phosphite are aryl groups, a stable phosphonium salt is formed, and the reaction does not proceed to the final product under normal conditions.- The reaction may require thermal cleavage of the intermediate at high temperatures (around 200°C) or cleavage induced by alcohols or bases to form the phosphonate.[2]

Optimizing Reaction Conditions: Data Tables

The following tables summarize quantitative data on how different catalysts and solvents can influence the yield of the Michaelis-Arbuzov reaction.

Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneTHF601652.7
2InBr₃CH₂Cl₂Room Temp193[5]
3ZnBr₂CH₂Cl₂Room Temp190[5]
4CeCl₃·7H₂O-SiO₂THF601070.6
5NiCl₂Neat150-1602-4High[6]

Table 2: Effect of Solvent on the CeCl₃·7H₂O-SiO₂ Catalyzed Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF401260.5
2CH₂Cl₂401455.4
3CH₃CN401245.2
4Neat401070.6

Experimental Protocols

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

This protocol provides a general procedure for the uncatalyzed Michaelis-Arbuzov reaction.[1]

  • Materials:

    • Benzyl bromide (1 equivalent)

    • Triethyl phosphite (1.2 equivalents)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.

    • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate

This protocol demonstrates a milder, catalyzed version of the reaction.[1]

  • Materials:

    • Benzyl bromide (1 mmol)

    • Triethyl phosphite (1.2 mmol)

    • Zinc bromide (ZnBr₂) (0.2 mmol)

    • Dichloromethane (5 mL)

  • Procedure:

    • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

    • Add zinc bromide to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

    • Upon completion, quench the reaction with the addition of water.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.

Protocol 3: Microwave-Assisted Synthesis of Diethyl Isopropylphosphonate

This protocol offers a rapid and efficient synthesis method using microwave irradiation.[7]

  • Materials:

    • Triethyl phosphite (1.0 equivalent)

    • Isopropyl bromide or iodide (1.0-1.2 equivalents)

    • Microwave synthesis vial with a stir bar

  • Procedure:

    • In a fume hood, add triethyl phosphite and isopropyl bromide or iodide to a microwave synthesis vial equipped with a magnetic stir bar.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 5-15 minutes).

    • After the reaction, allow the vial to cool to room temperature before carefully opening it.

    • Transfer the reaction mixture to a round-bottom flask and remove volatile components using a rotary evaporator.

    • Purify the crude product by vacuum distillation.

Visualizing Key Processes

Diagram 1: Michaelis-Arbuzov Reaction Mechanism

Michaelis_Arbuzov_Mechanism cluster_step1 Step 1: SN2 Attack cluster_step2 Step 2: Dealkylation P_reagent Trialkyl Phosphite (Nucleophile) Phosphonium_salt Phosphonium Salt (Intermediate) P_reagent->Phosphonium_salt Alkyl_halide Alkyl Halide (Electrophile) Alkyl_halide->Phosphonium_salt Halide_ion Halide Ion (Nucleophile) Phosphonium_salt->Halide_ion Phosphonate Dialkyl Phosphonate (Product) Halide_ion->Phosphonate New_alkyl_halide Alkyl Halide (Byproduct) Phosphonate->New_alkyl_halide Experimental_Workflow Start Combine Reactants (Phosphite & Alkyl Halide) Reaction Apply Reaction Conditions (Heat, Catalyst, or Microwaves) Start->Reaction Monitoring Monitor Progress (TLC, NMR) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure Phosphonate Product Purification->Product Troubleshooting_Tree Start Low Yield Observed Check_Reactivity Check Reactant Reactivity Start->Check_Reactivity Check_Conditions Review Reaction Conditions Check_Reactivity->Check_Conditions Reactivity is optimal Use_More_Reactive_Halide Use R-I or catalyzed method Check_Reactivity->Use_More_Reactive_Halide Alkyl halide is secondary? Use_More_Nucleophilic_Phosphite Use phosphite with EDGs Check_Reactivity->Use_More_Nucleophilic_Phosphite Phosphite has EWGs? Check_Side_Reactions Investigate Side Reactions Check_Conditions->Check_Side_Reactions Conditions are optimal Increase_Temp Increase temperature (120-160°C) Check_Conditions->Increase_Temp Temperature too low? Increase_Time Increase reaction time Check_Conditions->Increase_Time Time too short? Adjust_for_Perkow Increase temp or use α-iodo ketone Check_Side_Reactions->Adjust_for_Perkow α-halo ketone used? Remove_Byproduct Use volatile phosphite & distill Check_Side_Reactions->Remove_Byproduct Byproduct competition?

References

Navigating the Scale-Up of Dimethyl Phosphonate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for scaling up reactions involving dimethyl phosphonate. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in transitioning their this compound reactions from the laboratory bench to larger-scale production.

Troubleshooting Guide: Common Challenges in Scale-Up

Scaling up reactions with this compound from laboratory to industrial settings presents a unique set of challenges. This section addresses common issues encountered during this transition, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting/Solution(s)
1. Decreased Yield - Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and byproduct formation. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[1] - Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants or "hot spots," leading to side reactions.[1] - Longer Reaction Times: Larger volumes may require extended reaction times, which can lead to product decomposition or side reactions.[2] - Catalyst Inactivity: The catalyst may not be robust enough for the prolonged reaction times or higher temperatures encountered at scale.- Optimize Reactor Design: Utilize jacketed reactors with efficient heat exchange fluids. Consider continuous flow reactors for better temperature control.[3][4] - Improve Agitation: Select appropriate impellers and optimize stirring speed to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can aid in designing an effective mixing strategy. - Re-optimize Reaction Parameters: Systematically re-evaluate temperature, concentration, and catalyst loading at the pilot scale.[5] - Catalyst Screening: Test different catalysts for improved stability and activity under scaled-up conditions.
2. Increased Byproduct Formation - Phospha-Brook Rearrangement: In Pudovik reactions, strong bases and prolonged reaction times can promote the rearrangement of the desired α-hydroxyphosphonate to a phosphate byproduct.[6] - Side Reactions due to Impurities: Impurities in starting materials or solvents can become more significant at a larger scale. - Decomposition: Elevated temperatures or extended reaction times can cause the decomposition of reactants, intermediates, or the final product.[7][8]- Use Milder Bases: Employ weaker bases like triethylamine or DBU, or use a catalytic amount of a strong base.[3] - Control Temperature: Perform the reaction at lower temperatures to minimize rearrangement.[6] - Monitor Reaction Progress: Closely monitor the reaction and quench it as soon as the starting material is consumed.[6] - Purify Starting Materials: Ensure the purity of all reactants and solvents before use.
3. Inconsistent Stereoselectivity - Temperature Fluctuations: Poor temperature control can affect the stereochemical outcome of the reaction. - Base and Solvent Effects: The choice of base and solvent can significantly influence the E/Z selectivity in Horner-Wadsworth-Emmons reactions.[9][10]- Precise Temperature Control: Implement robust temperature control systems in the reactor. - Optimize Reaction Conditions: Screen different bases and solvents to achieve the desired stereoselectivity at scale. For example, using diisopropyl phosphonate instead of this compound can improve stereoselectivity in some HWE reactions.[9]
4. Purification Challenges - Water-Soluble Byproducts: While the phosphate byproduct in the Horner-Wadsworth-Emmons reaction is water-soluble, large volumes can make extractions cumbersome.[9][11] - Product Precipitation/Crystallization: The desired product may precipitate or crystallize differently in larger volumes, making isolation difficult. - Residual Metals: If metal-based catalysts are used, their removal at scale can be challenging.[12]- Alternative Work-up Procedures: Explore crystallization or distillation as alternatives to large-scale extractions. - Solubility Studies: Conduct solubility studies at the desired scale to optimize isolation procedures. - Purification Method Development: Investigate different purification techniques such as column chromatography, crystallization, or distillation at the pilot scale.[2][12][13]
5. Safety Hazards - Exothermic Reactions: The heat generated by exothermic reactions can be difficult to control in large reactors, potentially leading to runaway reactions.[1] - Flammable Solvents: The use of large quantities of flammable solvents increases fire and explosion risks.[6] - Toxicity of Reagents and Products: this compound and related compounds can be hazardous.[14]- Thorough Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) and reaction calorimetry studies to understand the reaction's thermal profile. - Implement Robust Safety Protocols: Ensure proper grounding and bonding to prevent static discharge. Use explosion-proof equipment.[6] - Adhere to Safety Data Sheet (SDS) Guidelines: Follow all recommended handling procedures, personal protective equipment (PPE) requirements, and disposal protocols.[14]

Frequently Asked Questions (FAQs)

Q1: How does the choice of base affect the scale-up of the Pudovik reaction?

The choice of base is critical in the Pudovik reaction, especially during scale-up. Strong bases can promote the undesired Phospha-Brook rearrangement, leading to the formation of a phosphate byproduct and reducing the yield of the desired α-hydroxyphosphonate.[6] When scaling up, localized high concentrations of a strong base due to inefficient mixing can exacerbate this issue. It is often preferable to use milder bases like triethylamine or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[3] Alternatively, using a catalytic amount of a strong base can be effective. Careful control of the addition rate and efficient mixing are crucial to minimize side reactions.

Q2: What are the primary safety concerns when working with large quantities of this compound?

This compound is a combustible liquid and can be harmful if inhaled, ingested, or absorbed through the skin.[14] When scaling up, the primary safety concerns are managing the flammability of the compound and any solvents used, and controlling the exothermicity of the reaction to prevent runaway scenarios.[1][6] It is essential to use well-ventilated areas, explosion-proof equipment, and to have robust temperature control and emergency cooling systems in place.[6] Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[14]

Q3: How can I improve the E/Z selectivity of the Horner-Wadsworth-Emmons (HWE) reaction at a larger scale?

The stereoselectivity of the HWE reaction is influenced by several factors, including the structure of the phosphonate, the aldehyde, the base, and the solvent.[9][11] To improve (E)-alkene selectivity at scale, ensure thorough mixing and stable temperature control. The choice of phosphonate ester can also be critical; for instance, switching from this compound to a bulkier diisopropyl phosphonate can enhance (Z,E:E,E) stereoselectivity significantly in certain reactions.[9] For the synthesis of (Z)-alkenes, the Still-Gennari modification, which uses electron-withdrawing groups on the phosphonate and specific base/solvent combinations, can be employed.[15]

Q4: What are the most significant challenges related to heat transfer when scaling up exothermic this compound reactions?

The main challenge is the decrease in the surface-area-to-volume ratio as the reactor size increases.[1] This makes it much harder to dissipate the heat generated by an exothermic reaction, which can lead to a rapid temperature increase, side reactions, product decomposition, and potentially a dangerous runaway reaction. To mitigate this, it is crucial to use reactors with efficient heat exchange systems, such as jacketed reactors with a high-performance thermal fluid. Additionally, controlling the rate of addition of reagents can help to manage the rate of heat generation. For highly exothermic reactions, continuous flow reactors offer superior heat transfer and temperature control.[3][4]

Q5: How do purification strategies change from lab to industrial scale for phosphonate products?

In the lab, flash column chromatography is a common purification method. However, this is often not feasible or economical at an industrial scale. For larger quantities, techniques like crystallization, distillation, and liquid-liquid extraction are preferred.[2][12][13] The water-soluble nature of the phosphate byproduct from the HWE reaction is advantageous for large-scale aqueous extractions.[9][11] Developing a robust crystallization process is often the most desirable method for isolating pure, solid products at scale. This requires careful study of solubility and solvent systems.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate (Horner-Wadsworth-Emmons Reagent)

This protocol describes the synthesis of a β-ketophosphonate, a common reagent for the Horner-Wadsworth-Emmons reaction.

Materials:

  • Methyl 3-phenylpropanoate

  • Dimethyl methylphosphonate

  • Lithium diisopropylamide (LDA) solution

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of methyl 3-phenylpropanoate (1.0 eq) and dimethyl methylphosphonate (1.1 eq) in anhydrous THF at -5 °C under an inert atmosphere, add a solution of LDA (2.1 eq) dropwise, ensuring the internal temperature remains below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: 10 mmol Scale-Up Pudovik Reaction for α-Hydroxyphosphonate Synthesis

This protocol provides a scaled-up procedure for the synthesis of an α-hydroxyphosphonate.

Materials:

  • Aldehyde (10 mmol)

  • CAMDOL-derived H-phosphonate (1.2 eq)

  • Lithium diisopropylamide (LDA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (conc.)

  • Diazomethane (for methylation if desired)

Procedure:

  • In a suitable reaction vessel under an inert atmosphere, dissolve the CAMDOL-derived H-phosphonate in anhydrous THF and cool to -78 °C.

  • Slowly add LDA solution while maintaining the temperature at -78 °C.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent.

  • For hydrolysis, treat the product with concentrated HCl to yield the α-hydroxyphosphonic acid. The CAMDOL auxiliary can be recovered at this stage.

  • If the dimethyl ester is desired, the crude α-hydroxyphosphonic acid can be methylated with diazomethane.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Charge reactor with aldehyde/ketone and This compound in anhydrous solvent. cool 2. Cool reaction mixture to specified temperature (e.g., 0°C or -78°C). setup->cool add_base 3. Add base catalyst dropwise while maintaining temperature. cool->add_base stir 4. Stir at specified temperature and monitor reaction progress (TLC/NMR). add_base->stir quench 5. Quench reaction (e.g., with acid or saturated salt solution). stir->quench extract 6. Perform extraction to separate product from aqueous phase. quench->extract dry 7. Dry organic layer and remove solvent under reduced pressure. extract->dry purify 8. Purify crude product (crystallization, distillation, or chromatography). dry->purify

Caption: Generalized experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_byproducts Byproduct Solutions cluster_solutions_stereo Stereoselectivity Solutions start Reaction Scaled-Up issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes byproducts Increased Byproducts issue->byproducts Yes inconsistent_stereo Inconsistent Stereoselectivity issue->inconsistent_stereo Yes success Successful Scale-Up issue->success No check_heat Optimize Heat Transfer low_yield->check_heat check_mixing Improve Mixing low_yield->check_mixing reoptimize Re-optimize Parameters low_yield->reoptimize milder_base Use Milder Base byproducts->milder_base control_temp Control Temperature byproducts->control_temp monitor Monitor Reaction Progress byproducts->monitor precise_temp Precise Temperature Control inconsistent_stereo->precise_temp optimize_cond Optimize Base/Solvent inconsistent_stereo->optimize_cond

Caption: Troubleshooting decision tree for scaling up this compound reactions.

References

strategies to prevent hydrolysis of dimethyl phosphonate in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl phosphonate (DMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound (DMP) is an organophosphorus compound with the formula (CH₃O)₂P(O)H. It is a versatile reagent used in the synthesis of various organophosphorus compounds, including phosphonate esters which are analogues of phosphates. Hydrolysis, the reaction with water, is a primary concern as it cleaves the methyl-ester bonds, leading to monomethyl phosphonate, and eventually phosphorous acid.[1][2] This degradation can result in lower yields of the desired product and the formation of impurities that may complicate purification.

Q2: What are the main factors that influence the rate of this compound hydrolysis?

A2: The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of nucleophiles.

  • pH: DMP hydrolysis is much faster in basic and neutral solutions compared to acidic conditions.[1][3]

  • Temperature: An increase in temperature generally accelerates the rate of hydrolysis.[4]

  • Nucleophiles: The presence of strong nucleophiles can promote the cleavage of the P-O-C linkage.

Q3: What are the typical degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound occurs in a stepwise manner. The primary degradation products are monomethyl phosphonate (MMP) and methanol.[1][4] With continued hydrolysis, MMP can further degrade to phosphorous acid and another molecule of methanol.[1][4]

Q4: Under what conditions is this compound most stable?

A4: this compound is most stable under acidic (pH < 7) and anhydrous (water-free) conditions at low temperatures.[3][4]

Q5: Are there alternative reagents or strategies to avoid hydrolysis?

A5: Yes, several strategies can be employed:

  • Use of Protecting Groups: More sterically hindered esters, such as diisopropyl phosphonates, can be more resistant to hydrolysis.[5] For sensitive applications, specialized protecting groups that can be removed under specific, non-hydrolytic conditions are used.[6][7][8]

  • Anhydrous Reaction Conditions: Performing reactions in anhydrous solvents under an inert atmosphere is the most direct way to prevent hydrolysis.[9]

  • Non-Aqueous Workup: Utilizing non-aqueous workup procedures can prevent hydrolysis of the product during isolation.

  • Alternative Reagents: In some cases, reagents like bromotrimethylsilane (TMSBr) can be used for dealkylation under non-hydrolytic conditions, in what is known as the McKenna reaction.[10][11]

Hydrolysis Rate of this compound at 23°C

The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the half-life of DMP at different pH values.

pHHalf-life (t½)Degradation after 7 daysDegradation after 18 days
4~470 hours79%51%
7~3 hours78% (after 19 min)5% (after 2 days)
9< 0.3 hours2% (after 19 min)0% (after 4 hours)

Data sourced from an OECD SIDS report.[1] This data clearly indicates that to prevent hydrolysis, maintaining acidic conditions is crucial.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue 1: Low Yield of Desired Product with Evidence of Hydrolysis
  • Possible Cause A: Presence of Water in Reagents or Solvents.

    • Recommended Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened or properly stored anhydrous reagents.

  • Possible Cause B: Atmospheric Moisture.

    • Recommended Solution: Conduct the reaction under a strictly inert atmosphere, such as dry argon or nitrogen, using Schlenk line techniques or a glovebox.[9]

  • Possible Cause C: Aqueous Workup.

    • Recommended Solution: If the product is sensitive to hydrolysis, avoid an aqueous workup. Consider direct purification by distillation or chromatography, or use a non-aqueous quenching method (e.g., quenching with a solution of acid in an anhydrous organic solvent).

Issue 2: Formation of Monomethyl Phosphonate or Phosphorous Acid Byproducts
  • Possible Cause A: Reaction Conditions are too Basic or Neutral.

    • Recommended Solution: If the reaction chemistry allows, maintain a slightly acidic pH. This can sometimes be achieved by using reagents that generate an acidic environment or by the addition of a non-nucleophilic acid.

  • Possible Cause B: High Reaction Temperature.

    • Recommended Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve hydrolysis issues in your experiments.

G start Low Yield or Byproduct Formation check_water Check for Water Contamination start->check_water dry_reagents Dry Solvents & Reagents check_water->dry_reagents Yes check_ph Assess Reaction pH check_water->check_ph No inert_atm Use Inert Atmosphere (Ar, N2) dry_reagents->inert_atm inert_atm->check_ph acidic_cond Maintain Acidic Conditions (if compatible) check_ph->acidic_cond Neutral/Basic check_temp Evaluate Reaction Temperature check_ph->check_temp Acidic acidic_cond->check_temp unresolved Issue Persists acidic_cond->unresolved lower_temp Lower Reaction Temperature check_temp->lower_temp High check_workup Review Workup Procedure check_temp->check_workup Optimal lower_temp->check_workup lower_temp->unresolved nonaq_workup Implement Non-Aqueous Workup check_workup->nonaq_workup Aqueous consider_alt Consider Alternative Strategies check_workup->consider_alt Non-Aqueous nonaq_workup->consider_alt nonaq_workup->unresolved steric_hindrance Use Sterically Hindered Phosphonate (e.g., Diisopropyl) consider_alt->steric_hindrance Option 1 protecting_group Use Protecting Groups consider_alt->protecting_group Option 2 end Problem Resolved steric_hindrance->end protecting_group->end unresolved->consider_alt Escalate

Caption: Troubleshooting workflow for this compound hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions

This protocol outlines the general steps for performing a reaction where the hydrolysis of this compound is a concern, such as in a Michaelis-Arbuzov or Horner-Wadsworth-Emmons reaction.

  • Glassware Preparation: All glassware (flasks, syringes, stir bars) must be rigorously dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).

  • Solvent Preparation: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Store over molecular sieves.

  • Reaction Setup: Assemble the glassware hot from the oven and while flushing with a stream of dry inert gas (argon or nitrogen). Use septa and cannulation techniques for reagent transfer.

  • Reagent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe. Add this compound and other reagents sequentially. If a strong base like NaH is used, ensure it is fresh and washed with dry hexanes to remove mineral oil.[9]

  • Temperature Control: Maintain the desired reaction temperature using a suitable cooling bath (e.g., ice-water for 0°C, dry ice-acetone for -78°C) or heating mantle with a temperature controller.

  • Reaction Monitoring: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots quenched under anhydrous conditions.

  • Quenching: Once the reaction is complete, quench it cautiously. For a non-aqueous quench, a solution of a weak acid (e.g., acetic acid) in an anhydrous solvent can be added at low temperature.

  • Workup and Purification: Filter any solids under an inert atmosphere. Remove the solvent in vacuo. Purify the crude product using non-aqueous methods such as distillation or chromatography with freshly dried solvents and silica gel.

Hydrolysis Mechanism Overview

The hydrolysis of this compound can be catalyzed by both acid and base. The mechanism generally involves a nucleophilic attack on the phosphorus atom.

G cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis B_DMP This compound B_TS Pentacoordinate Intermediate B_DMP->B_TS + OH⁻ B_MMP Monomethyl Phosphonate B_TS->B_MMP - CH₃O⁻ A_DMP Protonated This compound A_TS Pentacoordinate Intermediate A_DMP->A_TS + H₂O A_MMP Monomethyl Phosphonate A_TS->A_MMP - CH₃OH - H⁺ This compound This compound This compound->A_DMP

References

Technical Support Center: Optimizing Column Chromatography for Phosphonate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column chromatography purification of phosphonates.

Frequently Asked Questions (FAQs)

Q1: Why is purifying phosphonic acids by standard silica gel chromatography so challenging?

A1: The purification of phosphonic acids on standard silica gel is often difficult due to their high polarity. This polarity causes strong binding to the acidic silica gel, which can lead to several issues:

  • Poor Elution: The compound may not move from the baseline, even with highly polar solvent systems.

  • Peak Tailing: Strong, slow-to-break interactions with the stationary phase can cause the product to elute slowly and over many fractions, resulting in broad, tailing peaks.

  • Low Recovery: Irreversible binding to the silica gel can result in a significant loss of the desired product.

  • Hydrolysis of Esters: The acidic nature of standard silica gel can catalyze the hydrolysis of phosphonate esters, leading to the formation of undesired byproducts.[1]

A common strategy to overcome these challenges is to purify the less polar phosphonate diester precursors before hydrolyzing them to the final phosphonic acid.[2]

Q2: My phosphonate compound is streaking or "tailing" during TLC analysis and on the column. What is the cause and how can I fix it?

A2: Tailing is a common issue when purifying phosphonates, especially phosphonic acids or sensitive esters, on silica gel. It is often caused by the acidic nature of the silica, which leads to strong, undesirable interactions with the analyte.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing it as a slurry in a non-polar solvent containing 1-3% triethylamine (TEA) before packing the column.

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, like triethylamine (0.1-2.0%), or an acidic modifier, like acetic or formic acid (if the compound is stable), to the eluent to improve peak shape. For very polar compounds, a mobile phase containing ammonia in methanol (e.g., 1-10% of a 10% NH4OH in MeOH solution, mixed with dichloromethane) can be effective.[3][4]

Q3: What are the best general-purpose solvent systems for purifying phosphonate esters on silica gel?

A3: The choice of solvent system (eluent) is critical and should be guided by Thin Layer Chromatography (TLC) analysis to achieve a target Rf value of approximately 0.2-0.4 for the desired compound.[3][5] Common starting points for phosphonate diesters are binary mixtures of a non-polar and a polar solvent.

  • Hexane/Ethyl Acetate: This is the most common system. A starting ratio of 1:1 can be adjusted based on the polarity of the compound. For less polar phosphonates, you might use 10-50% ethyl acetate in hexane.[3]

  • Dichloromethane/Methanol: This is a more polar system suitable for more polar phosphonate esters. A typical starting point is 1-10% methanol in dichloromethane.[3]

  • Petroleum Ether/Diethyl Ether: This is another option for less polar compounds.

Q4: My phosphonate compound will not elute from the silica gel column, even with a high concentration of polar solvent. What should I do?

A4: If your phosphonate is not eluting, it is likely a highly polar phosphonic acid or a very polar ester that is binding too strongly to the silica gel.

Troubleshooting Steps:

  • Increase Eluent Polarity Further: If you are using a dichloromethane/methanol system, you can try increasing the methanol percentage. For very polar compounds, adding a small amount of ammonia or acetic acid to the mobile phase can help to displace the compound from the silica.

  • Switch to an Alternative Stationary Phase:

    • Deactivated Silica Gel: If you haven't already, use silica gel treated with triethylamine.

    • Alumina: Alumina is slightly basic and can be a good alternative for purifying acid-sensitive compounds. It is stable over a wider pH range (2-13) than silica gel.[6]

    • Reversed-Phase Chromatography (C18): For highly polar phosphonic acids, reversed-phase chromatography, where the stationary phase is non-polar, is often a more effective technique.[2]

    • Ion-Exchange Chromatography: This method is particularly well-suited for purifying charged molecules like phosphonic acids. Anion-exchange resins are a good option.[7][8]

Q5: Should I use silica gel or alumina for my phosphonate purification?

A5: The choice depends on the properties of your phosphonate.

  • Silica Gel is the most common stationary phase and is suitable for most phosphonate esters. However, its acidic nature can be problematic for sensitive compounds.

  • Deactivated Silica Gel (treated with a base like triethylamine) is preferred for acid-sensitive phosphonates to prevent degradation.

  • Alumina is a good alternative to silica gel, especially for basic compounds or when the acidity of silica is a concern. It can be found in neutral, acidic, or basic forms. Basic alumina is particularly useful for purifying amines, while neutral alumina is a good general-purpose alternative.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Recovery of Product 1. Compound is too polar and irreversibly bound to silica gel. 2. Compound decomposed on the acidic silica gel.1. Use a more polar eluent (e.g., higher % of methanol, add acid/base). 2. Switch to a less acidic stationary phase like deactivated silica gel or neutral alumina. 3. Consider reversed-phase or ion-exchange chromatography for phosphonic acids. 4. Test compound stability on a TLC plate prior to running the column.
Poor Separation / Co-elution of Impurities 1. Inappropriate solvent system (polarity is too high or too low). 2. Column was overloaded with crude material. 3. Column was packed improperly (channeling).1. Optimize the solvent system using TLC to achieve a clear separation and a target Rf of 0.2-0.4 for the product. 2. Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 3. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 30:1 to 100:1 ratio of silica weight to crude product weight.[5] 4. Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.
Product Elutes Too Quickly (in the solvent front) 1. The eluent is too polar for your compound.1. Choose a less polar solvent system. Develop a system where your product has an Rf value between 0.2 and 0.4 on TLC.[3][5]
Streaking or Tailing of Spots/Peaks 1. Strong interaction with the stationary phase (e.g., acidic silica and a basic compound). 2. Compound is degrading on the column. 3. The sample was not loaded in a concentrated band.1. Add a modifier to the eluent (e.g., 0.1-2% triethylamine for basic compounds, or a small amount of acetic acid for acidic compounds). 2. Use deactivated silica gel or an alternative stationary phase like alumina. 3. Dissolve the sample in a minimal amount of solvent for loading, or use the dry loading technique.[5]
Cracks or Bubbles in the Silica Bed 1. The column ran dry. 2. Heat generated from mixing solvents in the column.1. Always keep the solvent level above the top of the stationary phase. 2. Premix your eluent before adding it to the column. 3. Pack the column using a slurry method to minimize air bubbles.[5][9]

Experimental Protocols

Protocol 1: Purification of a Phosphonate Ester using Standard Silica Gel Column Chromatography

This protocol is a general guideline for the purification of a moderately polar phosphonate ester, such as diethyl benzylphosphonate.

1. Materials:

  • Crude phosphonate ester

  • Silica gel (230-400 mesh)

  • Solvents for eluent (e.g., HPLC grade hexane and ethyl acetate)

  • Sand (acid-washed)

  • Chromatography column with stopcock

  • Collection tubes/flasks

  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • Step 1: Determine the Eluent System via TLC.

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[3][5]

  • Step 2: Pack the Column (Slurry Method).

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (~0.5 cm).[5]

    • In a beaker, make a slurry of silica gel with the least polar eluent you plan to use (e.g., 9:1 hexane/ethyl acetate). The consistency should be pourable but not too dilute.

    • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and release any trapped air bubbles.[5][10]

    • Once the silica has settled, add another thin layer of sand (~0.5 cm) on top to protect the silica bed.[5]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Step 3: Load the Sample.

    • Wet Loading: Dissolve the crude product in the minimum amount of a non-polar solvent (like dichloromethane or the eluent itself).[5] Carefully add the solution to the top of the column using a pipette. Rinse the flask with a tiny amount of solvent and add it to the column. Drain the solvent until it is level with the top of the sand.

    • Dry Loading (for samples not soluble in the eluent): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder.[5] Carefully add this powder to the top of the packed column.

  • Step 4: Elute the Column and Collect Fractions.

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Step 5: Analyze Fractions.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification using Deactivated Silica Gel

This protocol is recommended for acid-sensitive phosphonates.

1. Materials:

  • Same as Protocol 1, with the addition of triethylamine (TEA).

2. Procedure:

  • Step 1: Determine the Eluent System.

    • Perform TLC analysis as in Protocol 1. If tailing is observed, add 0.5-1% TEA to the developing solvent to see if the spot shape improves.

  • Step 2: Prepare and Pack the Deactivated Silica Gel.

    • In a fume hood, prepare your starting eluent (e.g., 95:5 hexane/ethyl acetate) and add 1-2% TEA by volume.

    • Create a slurry of the silica gel in this TEA-containing solvent.[11]

    • Pack the column with the slurry as described in Protocol 1.

    • Once packed, flush the column with one to two column volumes of the TEA-containing eluent to ensure the entire silica bed is neutralized.[11][12]

  • Step 3: Load, Elute, and Analyze.

    • Follow steps 3-5 from Protocol 1. You can choose to either continue using an eluent containing TEA or switch to a neutral eluent system, as the silica is now deactivated.[11]

Protocol 3: Purification of a Phosphonic Acid using Anion-Exchange Chromatography

This protocol is a general approach for highly polar and acidic phosphonates.

1. Materials:

  • Crude phosphonic acid

  • Strong base anion-exchange resin (e.g., Dowex in Cl- or acetate form)

  • Buffers for equilibration and elution (e.g., water, dilute formic acid, or an ammonium acetate gradient)

  • Chromatography column

2. Procedure:

  • Step 1: Prepare the Resin and Pack the Column.

    • Swell the anion-exchange resin in deionized water or the starting buffer.

    • Pack the column with the resin slurry and wash with several column volumes of deionized water.

  • Step 2: Equilibrate the Column.

    • Equilibrate the column by washing with 5-10 column volumes of the starting buffer (e.g., deionized water or a very low concentration buffer) until the pH and conductivity of the eluate match the buffer.

  • Step 3: Load the Sample.

    • Dissolve the crude phosphonic acid in the starting buffer. Ensure the pH is such that the phosphonic acid is deprotonated and carries a negative charge.

    • Load the sample solution onto the column at a slow flow rate to ensure efficient binding.

  • Step 4: Wash and Elute.

    • Wash the column with the starting buffer to remove any neutral or cationic impurities.

    • Elute the bound phosphonic acid by increasing the ionic strength of the eluent. This can be done in a stepwise fashion or with a linear gradient (e.g., increasing concentration of formic acid or ammonium acetate).[7][8]

  • Step 5: Analyze Fractions and Isolate Product.

    • Collect fractions and analyze them for the presence of the product.

    • Combine the pure fractions. Desalting may be necessary to remove the buffer salts, which can often be achieved by lyophilization (if volatile buffers are used) or reversed-phase chromatography.

Visualizations

Troubleshooting_Workflow start Start: Phosphonate Purification Issue check_tlc Run TLC with Standard Solvents (e.g., Hexane/EtOAc) start->check_tlc spot_shape Assess Spot Shape check_tlc->spot_shape good_shape Spot is Round, Rf is appropriate (0.2-0.4) spot_shape->good_shape Good tailing Spot is Tailing/Streaking spot_shape->tailing Bad run_column Proceed with Standard Silica Gel Column good_shape->run_column deactivate Issue: Potential Acidity Problem tailing->deactivate deactivate_solution Solution: 1. Add 1% TEA to TLC solvent. 2. Re-evaluate spot shape. deactivate->deactivate_solution run_deactivated_column Proceed with Deactivated Silica Gel Column deactivate_solution->run_deactivated_column elution_issue Assess Elution from Column run_column->elution_issue run_deactivated_column->elution_issue no_elution Compound does not elute elution_issue->no_elution No Elution poor_separation Poor Separation elution_issue->poor_separation Poor Separation success Purification Successful elution_issue->success Successful alt_method Issue: High Polarity / Strong Binding no_elution->alt_method optimize_gradient Solution: Optimize Solvent Gradient poor_separation->optimize_gradient alt_solution Solution: Consider Alternative Methods: - Reversed-Phase HPLC - Ion-Exchange Chromatography - Alumina Chromatography alt_method->alt_solution optimize_gradient->run_column Re-attempt Purification_Strategy_Selection start Select Purification Strategy compound_type What is the nature of your phosphonate? start->compound_type ester Phosphonate Ester compound_type->ester Ester acid Phosphonic Acid compound_type->acid Acid acid_sensitivity Is the ester acid-sensitive? ester->acid_sensitivity ion_exchange Anion-Exchange Chromatography acid->ion_exchange reversed_phase Reversed-Phase HPLC (C18) acid->reversed_phase not_sensitive No acid_sensitivity->not_sensitive No sensitive Yes acid_sensitivity->sensitive Yes standard_silica Standard Silica Gel (e.g., Hexane/EtOAc) not_sensitive->standard_silica deactivated_silica Deactivated Silica Gel (with TEA) or Alumina sensitive->deactivated_silica

References

Technical Support Center: Effective In Situ Quenching of Unreacted Dimethyl Phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective in situ quenching of unreacted dimethyl phosphonate (DMP) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and efficient termination of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for quenching unreacted this compound?

A1: The most common and effective method for quenching unreacted this compound is through hydrolysis. DMP is susceptible to hydrolysis, especially under basic or acidic conditions, which breaks the P-O-C ester bond.[1] The rate of hydrolysis is significantly influenced by the pH of the solution.

Q2: What are the typical products of this compound quenching by hydrolysis?

A2: The hydrolysis of this compound yields monomethyl phosphonate (MMP), phosphorous acid, and methanol.[2]

Q3: Can unreacted this compound be quenched under non-aqueous conditions?

A3: While aqueous quenching is more common, non-aqueous methods can be employed, particularly when the reaction components are sensitive to water. Protic solvents like methanol can be used to quench certain reactions, such as the McKenna reaction, by hydrolyzing silyl ester intermediates.[3] For highly reactive organometallic reagents, a sequential quench with a less reactive alcohol (like isopropanol or ethanol) followed by a more reactive one (like methanol) and finally water is a standard procedure to control the reaction rate.

Q4: How does temperature affect the quenching process?

A4: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature.[1] Therefore, for highly exothermic quenching processes, it is advisable to cool the reaction mixture in an ice bath before and during the addition of the quenching agent to maintain control over the reaction.[4]

Q5: What are some common issues encountered during the quenching of this compound?

A5: Common issues include incomplete quenching, formation of side products, and difficulties in purifying the desired product. These can arise from factors such as using a degraded or insufficient amount of quenching agent, improper reaction temperature, or the presence of co-eluting impurities during chromatography.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the in situ quenching of unreacted this compound.

Problem Possible Cause(s) Solution(s)
Incomplete Quenching - Insufficient amount of quenching agent.- The quenching agent is not reactive enough under the reaction conditions.- Low reaction temperature slowing down the quenching process.[5]- Add an excess of the quenching agent.- Choose a more appropriate quenching agent based on the reaction type (see Table 1).- Allow the reaction to warm to room temperature after the initial quench at low temperature.[5]
Exothermic Reaction During Quench - The quenching reaction is highly energetic.- The quenching agent was added too quickly.- Cool the reaction vessel in an ice bath before and during the addition of the quenching agent.[4]- Add the quenching agent slowly and dropwise, monitoring the temperature of the reaction mixture.
Formation of Side Products - The desired product or starting materials are sensitive to the pH of the aqueous quench.- The quenching agent reacts with the desired product.- Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to maintain a near-neutral pH.[6]- Consider a non-aqueous workup if the product is water-sensitive.
Product Degradation During Workup - Hydrolysis of the phosphonate product due to acidic or basic conditions during extraction or chromatography.[7]- The inherent acidity of silica gel can cause degradation during purification.[7]- Neutralize the reaction mixture to a pH of approximately 7 before aqueous extraction.- Use a non-aqueous workup procedure.- Deactivate or buffer the silica gel (e.g., pre-treat with triethylamine) before column chromatography.[7]
Formation of an Emulsion During Extraction - High concentration of salts or polar byproducts.- Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break the emulsion.- Filter the mixture through a pad of Celite.

Summary of Quenching Agents and Their Applications

The choice of quenching agent is critical and depends on the specific reaction being performed. The following table summarizes common quenching agents for reactions involving this compound.

Quenching Agent Typical Application(s) Reaction Type Reference(s)
Saturated Aqueous Ammonium Chloride (NH₄Cl) Neutralizing strong bases and protonating alkoxide intermediates.Horner-Wadsworth-Emmons Reaction, Acylation of phosphonate carbanions.[4][5]
Water (H₂O) Quenching Lewis acid catalysts.Michaelis-Arbuzov Reaction (Lewis acid-catalyzed).[1]
Methanol (CH₃OH) Quenching and hydrolyzing silyl ester intermediates.McKenna Reaction.[3]
Dilute Aqueous Acid (e.g., 1M HCl) Neutralizing mild basic catalysts.Base-catalyzed Aldol reactions (general principle applicable).[6]
Sodium Bicarbonate (NaHCO₃) Solution Neutralizing acidic byproducts.General purpose for neutralizing excess acid.[8]

Detailed Experimental Protocols

Below are detailed protocols for quenching unreacted this compound in common organic synthesis reactions.

Protocol 1: Quenching a Horner-Wadsworth-Emmons Reaction

This protocol is a standard procedure for quenching reactions involving the formation of a phosphonate carbanion.

Materials:

  • Reaction mixture containing unreacted this compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Monitor for any gas evolution or temperature increase.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

Protocol 2: Quenching a Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction

This protocol is suitable for reactions where a Lewis acid, such as zinc bromide, is used as a catalyst.

Materials:

  • Reaction mixture containing unreacted this compound

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Upon completion of the reaction (as monitored by TLC), add deionized water to the reaction mixture at room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizing the Quenching Workflow

To aid in understanding the quenching and workup process, the following diagrams illustrate the general workflows.

Quenching_Workflow cluster_reaction Reaction cluster_quench Quenching cluster_workup Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (contains unreacted DMP) Add_Quenching_Agent Add Quenching Agent (e.g., aq. NH4Cl) Reaction_Mixture->Add_Quenching_Agent 1. Quench Extraction Extraction with Organic Solvent Add_Quenching_Agent->Extraction 2. Workup Washing Wash with Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification 3. Purify

Caption: General experimental workflow for quenching and purification.

Troubleshooting_Logic Start Incomplete Quench Observed Check_Agent Check Quenching Agent (Amount & Type) Start->Check_Agent Check_Temp Check Reaction Temperature Start->Check_Temp Side_Products Side Products Observed? Check_Agent->Side_Products Check_Temp->Side_Products Mild_Quench Use Milder Quench (e.g., aq. NH4Cl) Side_Products->Mild_Quench Yes Successful_Quench Successful Quench Side_Products->Successful_Quench No Non_Aqueous Consider Non-Aqueous Workup Mild_Quench->Non_Aqueous Non_Aqueous->Successful_Quench

Caption: Troubleshooting logic for an incomplete quench.

References

Technical Support Center: Optimizing the Horner-Wadsworth-Emmons (HWE) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize base selection for the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Horner-Wadsworth-Emmons (HWE) reaction?

In the HWE reaction, the base is crucial for deprotonating the phosphonate ester at the α-carbon position to generate a stabilized phosphonate carbanion.[1] This carbanion is a key reactive intermediate that then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.[1] The choice of base is critical as it can significantly influence the reaction's success, yield, and stereoselectivity (the ratio of E- to Z-alkenes).[1][2]

Q2: How does the choice of base affect the E/Z stereoselectivity of the HWE reaction?

The stereochemical outcome of the HWE reaction is highly dependent on the base, solvent, and the structure of the phosphonate reagent.[1] Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene, especially under conditions that allow for equilibration of the intermediates.[1][3]

  • Strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), and lithium bis(hexamethyldisilazide) (LHMDS) often lead to high (E)-selectivity.[1][4]

  • Milder bases , such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with lithium chloride (LiCl), are used for base-sensitive substrates and also tend to favor the (E)-isomer.[3][5]

  • Z-selective conditions can be achieved by modifying the phosphonate reagent, for instance, by using phosphonates with electron-withdrawing groups in what is known as the Still-Gennari modification.[6][7] The choice of cation can also influence selectivity, with potassium salts sometimes favoring the Z-isomer.[8]

Q3: What are some common strong and mild bases used in the HWE reaction?

A range of bases can be employed in the HWE reaction, and the selection depends on factors like the acidity of the phosphonate and the stability of the substrates.[2]

Base Type Examples Typical Use Case
Strong Bases Sodium Hydride (NaH), n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA), Potassium tert-butoxide (t-BuOK), Lithium bis(hexamethyldisilazide) (LHMDS), Potassium bis(hexamethyldisilazide) (KHMDS)General purpose, less acidic phosphonates, and when high (E)-selectivity is desired.[1][2]
Mild Bases 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with LiCl, Triethylamine (TEA) with LiCl or MgBr₂, Potassium Carbonate (K₂CO₃)Substrates that are sensitive to strong bases.[2][3][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Suggestion
Inefficient Deprotonation Ensure anhydrous conditions by flame-drying glassware and using dry solvents, as moisture will quench the base. Consider switching to a stronger base if a weaker one is being used. Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete deprotonation of the phosphonate.
Low Reactivity of Carbonyl For sterically hindered or electron-poor carbonyl compounds, consider gently warming the reaction mixture, but be mindful that this may impact stereoselectivity. Alternatively, use a more reactive phosphonate with stronger electron-withdrawing groups.
Side Reactions Aldol condensation of the carbonyl compound can be a competing reaction. To minimize this, add the carbonyl compound slowly to the pre-formed phosphonate carbanion.
Reaction Time/Temperature Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction is sluggish at low temperatures, allow it to warm gradually to room temperature.

Problem 2: Poor E/Z Selectivity

Possible Cause Troubleshooting Suggestion
Suboptimal Base/Cation The choice of base and its corresponding cation can significantly impact stereoselectivity. For high (E)-selectivity, NaH is a common choice.[1] For (Z)-selectivity, consider using potassium-based bases like KHMDS, often in the presence of a crown ether like 18-crown-6, and electron-withdrawing groups on the phosphonate (Still-Gennari conditions).[6][9]
Reaction Temperature Lower reaction temperatures (e.g., -78 °C) can sometimes favor the kinetic (Z)-product, while higher temperatures may favor the thermodynamic (E)-product due to equilibration.[4]
Phosphonate Structure The steric bulk of the phosphonate itself can influence selectivity.[3] Forcing (Z)-selectivity often requires specially designed phosphonates with bulky or electron-withdrawing ester groups.[7][10]

Data Presentation: Comparison of Common Bases

The following table summarizes the typical performance of various bases in the HWE reaction, though outcomes are highly substrate-dependent.

Base System Typical Solvent Predominant Selectivity Key Characteristics & Notes
Sodium Hydride (NaH) THF, DMEHigh (E)-selectivity[2]The most common and standard base, suitable for robust substrates.[1]
n-Butyllithium (n-BuLi) THFGenerally (E)-selective[11]A very strong base; requires careful temperature control.
KHMDS / 18-crown-6 THFHigh (Z)-selectivity[6]A key component of the Still-Gennari modification for Z-alkenes.
DBU / LiCl Acetonitrile, THFHigh (E)-selectivity[5]A mild system suitable for base-sensitive substrates (Masamune-Roush conditions).[6]
Potassium Carbonate (K₂CO₃) THF/H₂OVaries, often moderateA very mild base, useful for highly activated phosphonates and sensitive substrates.[6]

Experimental Protocols

Protocol 1: General Procedure using a Strong Base (Sodium Hydride)

  • Objective: To synthesize an (E)-alkene from an aldehyde and triethylphosphonoacetate using NaH.[1]

  • Methodology:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add the phosphonate ester (1.1 eq.) dropwise at 0 °C.[1]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.[1]

    • Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.[1]

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography.[1]

Protocol 2: Mild Conditions for Base-Sensitive Substrates (DBU/LiCl)

  • Objective: To synthesize an (E)-alkene using a mild base system suitable for sensitive substrates.[1]

  • Methodology:

    • Add anhydrous lithium chloride (LiCl, 1.2 eq.) to a flask and dry under a high vacuum with gentle heating, then allow it to cool under an inert atmosphere.[1]

    • Add anhydrous acetonitrile (or THF) followed by the phosphonate ester (1.1 eq.).[1]

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) to the stirred suspension at room temperature.[1]

    • Stir the mixture for 30 minutes, then add a solution of the base-sensitive aldehyde (1.0 eq.) in the same solvent.[1]

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography.[1]

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Addition cluster_step3 Step 3: Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Base Base (B:) Base->Phosphonate Deprotonation Carbonyl Aldehyde or Ketone (R₂C=O) Carbanion->Carbonyl Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Alkene Alkene (E or Z) Oxaphosphetane->Alkene Elimination Byproduct Dialkylphosphate Salt Oxaphosphetane->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Troubleshooting start HWE Reaction Issue low_yield Low Yield? start->low_yield poor_selectivity Poor E/Z Selectivity? start->poor_selectivity low_yield->poor_selectivity No check_conditions Check Anhydrous Conditions & Base Stoichiometry low_yield->check_conditions Yes change_base Change Base/Cation (e.g., Na+ for E, K+ for Z) poor_selectivity->change_base Yes stronger_base Use Stronger Base check_conditions->stronger_base increase_temp Increase Temperature or Reaction Time stronger_base->increase_temp slow_addition Slow Addition of Carbonyl Compound increase_temp->slow_addition adjust_temp Adjust Temperature (Low for Z, High for E) change_base->adjust_temp modify_phosphonate Modify Phosphonate (Still-Gennari for Z) adjust_temp->modify_phosphonate

Caption: Troubleshooting workflow for common HWE reaction issues.

HWE_Base_Selection_Workflow start Start: Define Synthetic Goal desired_isomer Desired Isomer? start->desired_isomer e_isomer (E)-Alkene desired_isomer->e_isomer E z_isomer (Z)-Alkene desired_isomer->z_isomer Z substrate_sensitivity Substrate Base Sensitive? e_isomer->substrate_sensitivity still_gennari Use Still-Gennari Conditions: - Electron-withdrawing phosphonate - KHMDS / 18-crown-6 - Low Temperature (-78 °C) z_isomer->still_gennari strong_base Use Strong Base (e.g., NaH, n-BuLi) substrate_sensitivity->strong_base No mild_base Use Mild Base System (e.g., DBU/LiCl) substrate_sensitivity->mild_base Yes

Caption: Logical workflow for selecting a base in the HWE reaction.

References

Technical Support Center: Improving Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in controlling the stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: My HWE reaction is producing a mixture of E and Z isomers with low selectivity. What are the primary factors I should investigate?

A1: Low stereoselectivity in the standard HWE reaction, which typically favors the E-alkene, can be attributed to several factors. The reaction conditions must be optimized to favor thermodynamic control. Key parameters to examine are the choice of base and its corresponding cation, the reaction temperature, and the steric properties of your reactants.[1][2][3] For instance, using sodium hydride (NaH) or lithium-based reagents at room temperature or slightly elevated temperatures generally promotes the formation of the more stable E-alkene.[1][3]

Q2: How can I enhance the selectivity for the (E)-alkene?

A2: To improve (E)-selectivity, you should employ conditions that allow the reaction intermediates to equilibrate to the most thermodynamically stable pathway.[1][4] Consider the following adjustments:

  • Base/Cation Choice: Lithium and sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), are generally preferred for high E-selectivity over potassium bases.[1][3]

  • Temperature: Running the reaction at ambient or higher temperatures (e.g., 23 °C instead of -78 °C) facilitates the equilibration of intermediates, leading to a higher proportion of the (E)-product.[1][3]

  • Steric Hindrance: Increasing the steric bulk of either the phosphonate reagent or the aldehyde can enhance (E)-selectivity.[1][3]

Q3: I need to synthesize the (Z)-alkene. Is the standard HWE reaction suitable for this?

A3: The standard HWE reaction is generally not suitable for synthesizing (Z)-alkenes as it inherently favors the formation of the thermodynamically more stable (E)-isomer.[4][5] For high (Z)-selectivity, specific modifications to the reaction are necessary. The most widely used and reliable method is the Still-Gennari modification.[4][5][6]

Q4: What is the Still-Gennari modification and how does it achieve (Z)-selectivity?

A4: The Still-Gennari modification is a powerful variation of the HWE reaction designed to produce (Z)-alkenes with high stereoselectivity.[1][5] This method relies on two key changes to the standard protocol:

  • Phosphonate Reagent: It utilizes phosphonates with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl)phosphonoacetates.[1][4][5] These groups accelerate the elimination step of the reaction.[1][6]

  • Reaction Conditions: The reaction is run under conditions that favor kinetic control. This involves using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[1][4][5]

These conditions ensure that the initial addition of the phosphonate carbanion to the aldehyde is irreversible, trapping the kinetically favored intermediate that leads to the (Z)-alkene.[5][7]

Q5: Are there other methods to obtain (Z)-alkenes via the HWE reaction?

A5: Yes, besides the Still-Gennari modification, the Ando modification also provides good (Z)-selectivity.[5][8] This method employs phosphonates with electron-withdrawing aryloxy groups, such as (ArO)₂P(O)CH₂CO₂R, to favor the formation of the (Z)-isomer.[8][9]

Q6: My reaction is sluggish or fails to go to completion. What are the potential causes?

A6: An incomplete or slow HWE reaction can stem from several issues:

  • Insufficiently Strong Base: The pKa of the phosphonate's α-proton dictates the required base strength. Ensure the base is strong enough for complete deprotonation.

  • Presence of Water: The phosphonate carbanion is a strong base and will be quenched by water. All reagents and solvents must be rigorously dried.[3]

  • Steric Hindrance: Highly hindered ketones or aldehydes can react very slowly. In such cases, longer reaction times, higher temperatures, or the use of more nucleophilic phosphonate carbanions may be necessary.[3]

  • Base-Sensitive Substrates: If your aldehyde or ketone is sensitive to strong bases, consider using the Masamune-Roush conditions, which employ milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the presence of lithium chloride (LiCl).[6][8]

Troubleshooting Guides

Issue: Poor (E)-Selectivity in Standard HWE Reaction

dot

E_Selectivity_Troubleshooting start Start: Poor (E)-Selectivity check_base 1. Evaluate Base and Cation start->check_base is_K_base Using K+ base (e.g., KHMDS, t-BuOK)? check_base->is_K_base switch_to_Li_Na Action: Switch to Li+ or Na+ base (n-BuLi, NaH) is_K_base->switch_to_Li_Na Yes check_temp 2. Check Reaction Temperature is_K_base->check_temp No switch_to_Li_Na->check_temp is_low_temp Running at low temp (-78°C)? check_temp->is_low_temp increase_temp Action: Increase to room temp (23°C) or higher is_low_temp->increase_temp Yes check_sterics 3. Assess Steric Hindrance is_low_temp->check_sterics No increase_temp->check_sterics is_small_R Reactants have low steric bulk? check_sterics->is_small_R increase_sterics Action: Use bulkier phosphonate or aldehyde is_small_R->increase_sterics Yes end Improved (E)-Selectivity is_small_R->end No increase_sterics->end Z_Selectivity_Troubleshooting start Start: Poor (Z)-Selectivity check_reagent 1. Verify Phosphonate Reagent start->check_reagent is_std_reagent Using standard dialkyl phosphonate? check_reagent->is_std_reagent switch_to_CF3 Action: Use bis(2,2,2-trifluoroethyl) phosphonate is_std_reagent->switch_to_CF3 Yes check_conditions 2. Check Reaction Conditions is_std_reagent->check_conditions No switch_to_CF3->check_conditions is_wrong_conditions Temp > -78°C or no crown ether? check_conditions->is_wrong_conditions correct_conditions Action: Use KHMDS with 18-crown-6 at -78°C in THF is_wrong_conditions->correct_conditions Yes check_moisture 3. Ensure Anhydrous Conditions is_wrong_conditions->check_moisture No correct_conditions->check_moisture is_wet Possibility of moisture? check_moisture->is_wet dry_reagents Action: Rigorously dry all solvents, reagents, and glassware is_wet->dry_reagents Yes end Improved (Z)-Selectivity is_wet->end No dry_reagents->end Factors_Influencing_Stereoselectivity cluster_E Factors Favoring (E)-Alkene cluster_Z Factors Favoring (Z)-Alkene HWE HWE Stereoselectivity E_Alkene (E)-Alkene (Thermodynamic Control) HWE->E_Alkene Standard Conditions Z_Alkene (Z)-Alkene (Kinetic Control) HWE->Z_Alkene Still-Gennari / Ando Modifications Base_E Base Cation: Li+ > Na+ > K+ E_Alkene->Base_E Temp_E Temperature: Higher (e.g., 23°C) E_Alkene->Temp_E Sterics_E Steric Hindrance: Increased bulk in R1 or R2 E_Alkene->Sterics_E Reagent_E Phosphonate: Standard (e.g., (EtO)2P(O)) E_Alkene->Reagent_E Base_Z Base: Strong, Dissociating (KHMDS) Z_Alkene->Base_Z Temp_Z Temperature: Low (-78°C) Z_Alkene->Temp_Z Additive_Z Additive: 18-Crown-6 Z_Alkene->Additive_Z Reagent_Z Phosphonate: Electron-withdrawing groups (e.g., (CF3CH2O)2P(O)) Z_Alkene->Reagent_Z

References

Technical Support Center: Catalyst Selection for the Pudovik Reaction with Dimethyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pudovik reaction with dimethyl phosphite.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for the Pudovik reaction with dimethyl phosphite?

A1: The Pudovik reaction with dimethyl phosphite is most commonly catalyzed by bases. Amine bases such as diethylamine (DEA), triethylamine (TEA), and 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) are frequently used.[1][2] Lewis acids and organometallic compounds can also be employed.[3]

Q2: How does the choice of catalyst affect the reaction outcome?

A2: The catalyst plays a crucial role in the Pudovik reaction. The catalyst choice can influence reaction rates, yields, and even the product distribution.[4][5][6] For instance, the concentration of a base catalyst like diethylamine can determine whether the desired α-hydroxyphosphonate is formed or if a subsequent rearrangement (the Phospha-Brook rearrangement) occurs.[4][6]

Q3: What is the Phospha-Brook rearrangement and how can it be avoided?

A3: The Phospha-Brook rearrangement is a common side reaction in the base-catalyzed Pudovik reaction, leading to the formation of a phosphate byproduct instead of the desired α-hydroxyphosphonate.[4][6] The tendency for this rearrangement is influenced by the substrate, the amount and nature of the amine catalyst, temperature, and solvent.[4][5] To minimize this side reaction, it is advisable to use a lower concentration of the base catalyst (e.g., 5 mol% of diethylamine) and maintain lower reaction temperatures.[4][6]

Q4: Can the Pudovik reaction be performed under solvent-free conditions?

A4: Yes, solvent-free Pudovik reactions have been reported, often utilizing microwave irradiation or grinding techniques.[7] These methods can offer environmental benefits and sometimes lead to shorter reaction times and high yields.

Q5: What are typical reaction conditions for a diethylamine-catalyzed Pudovik reaction with dimethyl phosphite?

A5: A typical procedure involves reacting dimethyl phosphite with an aldehyde or ketone in a solvent like diethyl ether at 0 °C in the presence of a catalytic amount of diethylamine (e.g., 5 mol%). The reaction time can vary from a few hours to overnight.[4][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive or insufficient catalyst.Use a fresh, anhydrous catalyst. Consider increasing the catalyst loading.
Low reactivity of the carbonyl compound (e.g., sterically hindered ketone).Increase the reaction temperature or prolong the reaction time. Consider using a more reactive catalyst.
Inappropriate solvent.Experiment with different solvents. Polar aprotic solvents are often a good starting point.
Formation of Significant Byproducts (e.g., Phospha-Brook rearrangement product) High catalyst concentration.Reduce the amount of base catalyst used (e.g., to 5 mol%).
Elevated reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C).
Prolonged reaction time.Monitor the reaction progress by TLC or NMR and quench the reaction upon consumption of the starting material.
Difficulty in Product Isolation The product is an oil and difficult to crystallize.Purify the product using column chromatography.
The product is water-soluble.Use continuous extraction or saturate the aqueous phase with salt before extraction.

Catalyst Performance Data

The following tables summarize quantitative data for various catalysts used in the Pudovik reaction with dimethyl phosphite and different carbonyl compounds.

Table 1: Amine-Catalyzed Pudovik Reaction of Diethyl α-oxoethylphosphonate with Dimethyl Phosphite

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Product Composition (%) (Adduct : Rearranged)Yield (%)Reference
Et₂NH5Et₂O0894 : 6-[4]
Et₂NH20Et₂O0812 : 88-[4]
Et₂NH40Et₂O083 : 9776[4]
Bu₂NH5Et₂O08100 : 087[4]

Table 2: Lewis Acid and Other Base-Catalyzed Pudovik Reactions

CatalystCatalyst Loading (mol%)SubstrateSolventTemperature (°C)TimeYield (%)Reference
Cu(OTf)₂102-PyridinecarboxaldehydeToluene100-62[3][8]
Zn(acac)₂-Alcohol-01 h44[9]
K₃PO₄5Aldehydes--ShortHigh[2]
Ba(OH)₂10Aldehydes----[2]
MgO1 equivalentAldehydes----[2]
Al₂O₃3 equivalentsKetones--72 h-[2]

Experimental Protocols

Protocol 1: Diethylamine-Catalyzed Pudovik Reaction of Diethyl α-oxoethylphosphonate with Dimethyl Phosphite

This protocol is adapted from a published procedure.[4]

Materials:

  • Diethyl α-oxoethylphosphonate

  • Dimethyl phosphite

  • Diethylamine (Et₂NH)

  • Diethyl ether (Et₂O), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine diethyl α-oxoethylphosphonate (1.0 eq) and dimethyl phosphite (1.0 eq) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diethylamine (5 mol%) dropwise to the stirred solution.

  • Continue stirring the reaction at 0 °C and monitor the progress by TLC or ³¹P NMR. A typical reaction time is 8 hours.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Reaction Mechanism

Pudovik_Mechanism Base-Catalyzed Pudovik Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DimethylPhosphite Dimethyl Phosphite (MeO)₂P(O)H PhosphiteAnion Phosphite Anion [(MeO)₂P(O)]⁻ DimethylPhosphite->PhosphiteAnion B: Carbonyl Carbonyl R¹R²C=O Base Base (B:) ProtonatedBase BH⁺ PhosphiteAnion_ref [(MeO)₂P(O)]⁻ ProtonatedBase_ref BH⁺ Alkoxide Alkoxide Intermediate Carbonyl->Alkoxide Product α-Hydroxyphosphonate Alkoxide->Product BH⁺ Alkoxide->Product PhosphiteAnion_ref->Alkoxide Base_regenerated Base (B:)

Caption: General mechanism of the base-catalyzed Pudovik reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Pudovik Reaction Troubleshooting start Reaction Issue low_yield Low or No Yield start->low_yield side_products Side Products Observed start->side_products check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst Yes is_rearrangement Phospha-Brook Rearrangement? side_products->is_rearrangement Yes other_byproducts Other Byproducts side_products->other_byproducts No check_reactants Check Reactant Purity & Steric Hindrance check_catalyst->check_reactants optimize_conditions Optimize Temperature & Time check_reactants->optimize_conditions purification Optimize Purification Method optimize_conditions->purification reduce_base Lower Base Concentration is_rearrangement->reduce_base other_byproducts->purification lower_temp Decrease Reaction Temperature reduce_base->lower_temp lower_temp->purification

References

Validation & Comparative

Dimethyl Phosphonate vs. Diethyl Phosphonate: A Comparative Analysis of Reactivity in the Pudovik Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pudovik reaction, a cornerstone of organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond through the addition of a hydrophosphoryl compound, such as a dialkyl phosphonate, to an unsaturated electrophile like an aldehyde or ketone.[1][2][3] This reaction is fundamental for the synthesis of α-hydroxyphosphonates, which are valuable precursors and possess significant biological activity.[3] The choice of the dialkyl phosphonate reagent is critical, with dimethyl phosphonate and diethyl phosphonate being the most common options. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in reagent selection and reaction optimization.

General Mechanism of the Pudovik Reaction

The base-catalyzed Pudovik reaction typically proceeds through a three-step mechanism. First, a base abstracts the acidic proton from the dialkyl phosphonate to form a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate. Finally, this intermediate is protonated, typically by the conjugate acid of the base or a protic solvent, to yield the final α-hydroxyphosphonate product.[1][4]

Caption: General mechanism of the base-catalyzed Pudovik reaction.

Reactivity Comparison: Dimethyl vs. Diethyl Phosphonate

The primary difference influencing the reactivity of dimethyl and diethyl phosphonate is steric hindrance. The smaller methyl groups of this compound present less steric bulk compared to the ethyl groups of diethyl phosphonate. This generally leads to faster reaction rates, particularly when reacting with sterically hindered aldehydes or ketones.[5][6][7]

While electronic effects also play a role, they are often secondary to steric factors. The ethyl groups in diethyl phosphonate are slightly more electron-donating than methyl groups, which could marginally increase the nucleophilicity of the corresponding phosphite anion. However, experimental evidence suggests that the reduced steric hindrance of this compound is the dominant factor accelerating the reaction.

A significant consequence of the potentially higher reactivity of this compound is its greater propensity to facilitate subsequent reactions, such as the phospha-Brook rearrangement. This rearrangement converts the initially formed α-hydroxyphosphonate into a phosphate ester, especially under strong basic conditions or with prolonged reaction times.[5]

Experimental Data Summary

The following data, derived from the reaction of diethyl α-oxoethylphosphonate with diethyl phosphite and dimethyl phosphite, illustrates the difference in reactivity and product distribution.[8][9] The experiments were conducted under identical conditions to provide a direct comparison.

EntryPhosphite ReagentCatalyst (Et₂NH)Adduct Yield (%)Rearranged Product Yield (%)
1Diethyl Phosphite20 mol%982
2Dimethyl Phosphite20 mol%2971

As the data indicates, the reaction with diethyl phosphite overwhelmingly yielded the desired Pudovik adduct (α-hydroxy-bisphosphonate). In contrast, the reaction with the less sterically hindered this compound resulted in the rearranged phosphate product as the major component, highlighting a significant difference in the reaction outcome driven by the choice of phosphonate reagent.[8][9] The Pudovik reaction was noted to be much less selective with dimethyl phosphite compared to its diethyl counterpart in this specific reaction.[8][9]

Experimental Protocols

Below are representative experimental protocols for the base-catalyzed Pudovik reaction.

General Workflow

The typical experimental workflow for a Pudovik reaction involves the setup of the reaction under an inert atmosphere, addition of reagents, monitoring of the reaction progress, and subsequent workup and purification of the product.

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, solvent) start->setup add_reagents Add Carbonyl Compound & Dialkyl Phosphonate setup->add_reagents add_catalyst Add Base Catalyst (e.g., Et₃N, DBN) add_reagents->add_catalyst react Stir at Specified Temp. (Monitor by TLC/NMR) add_catalyst->react workup Reaction Quench & Aqueous Workup react->workup purify Purification (Crystallization/Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for the Pudovik reaction.
Protocol 1: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate[3]

This protocol details a base-catalyzed Pudovik reaction between benzaldehyde and diethyl phosphite.

  • Materials:

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Diethyl phosphite (1.0 mmol, 138 mg)

    • Triethylamine (10 mol%, 0.014 mL)

    • Acetone (approx. 0.5 mL)

    • n-Pentane

    • 25 mL Round-bottom flask with magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).

    • Equip the flask with a reflux condenser and a magnetic stirrer.

    • Heat the reaction mixture to reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

    • Add n-pentane to the mixture and cool to 5 °C in an ice bath to induce crystallization.

    • Collect the precipitated solid product by filtration.

    • Wash the crystals with cold n-pentane and dry under vacuum to yield the pure product.

Protocol 2: Synthesis of Dimethyl 1-Diarylphosphinoyl-1-hydroxy-ethylphosphonate[10]

This protocol describes the reaction of an α-oxophosphonate with a secondary phosphine oxide, a variation of the Pudovik reaction. A similar setup can be adapted for reactions with dimethyl phosphite.

  • Materials:

    • Dimethyl α-oxoethylphosphonate (2.2 mmol, 0.33 g)

    • Diphenylphosphine oxide (2.2 mmol, 0.44 g)

    • Diethylamine (0.88 mmol, 0.090 mL)

    • Diethyl ether (13 mL)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve diphenylphosphine oxide (2.2 mmol) and diethylamine (0.88 mmol) in diethyl ether (13 mL) at 0 °C with stirring.

    • Add dimethyl α-oxoethylphosphonate (2.2 mmol) dropwise to the mixture.

    • Stir the reaction at 0 °C for 8 hours.

    • If a precipitate forms, collect it by filtration and wash with cold diethyl ether.

    • Recrystallize the crude product from acetone to obtain the pure compound.

Conclusion

Both this compound and diethyl phosphonate are effective reagents in the Pudovik reaction. The choice between them has a significant impact on reactivity and product distribution.

  • This compound: Generally exhibits higher reactivity due to lower steric hindrance. This can lead to shorter reaction times but may also promote side reactions, such as the phospha-Brook rearrangement, leading to phosphate byproducts. It is often preferred for reactions with sterically demanding substrates where the reactivity of diethyl phosphonate is insufficient.

  • Diethyl Phosphonate: Its greater steric bulk leads to slower but often more selective reactions, favoring the formation of the desired α-hydroxyphosphonate adduct over rearranged products. It is a reliable choice for reactions with unhindered and reactive carbonyl compounds where selectivity is paramount.

Ultimately, the optimal reagent depends on the specific substrate and desired outcome. Researchers should consider the steric and electronic properties of their carbonyl compound and weigh the need for high reactivity against the risk of side reactions when selecting between dimethyl and diethyl phosphonate.

References

A Comparative Guide to Phosphonate Esters for E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical aspect of molecular design and synthesis. The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and versatile tool for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[1][2][3] A key feature of the HWE reaction is the ability to control the E/Z stereoselectivity of the resulting alkene by carefully selecting the phosphonate ester and reaction conditions.[1][4]

This guide provides a comprehensive comparison of commonly employed phosphonate esters, detailing their influence on the E/Z selectivity of the HWE reaction. Supported by experimental data, this document aims to facilitate the rational selection of reagents to achieve the desired isomeric outcome in your synthetic endeavors.

Understanding the Stereochemical Control

The stereochemical outcome of the HWE reaction is primarily determined by the stability of the intermediates and the kinetics of the elimination step.[1][5] The reaction proceeds through the formation of an oxaphosphetane intermediate.[4][6] Under thermodynamic control, the reaction favors the formation of the more stable E-alkene.[7][8] However, by modifying the structure of the phosphonate ester, it is possible to shift the reaction towards kinetic control, enabling the selective formation of the Z-alkene.[5][7]

Comparison of Phosphonate Esters for E/Z Selectivity

The choice of the phosphonate ester is the most critical factor in directing the stereochemical outcome of the HWE reaction. The electronic and steric properties of the ester groups significantly influence the reaction pathway.

For High E-Selectivity

The standard HWE reaction, employing simple alkyl phosphonates, generally affords the E-alkene with high selectivity.[1][4] This is attributed to the thermodynamic equilibration of the intermediates to the more stable anti-oxaphosphetane, which leads to the E-product.[8]

Commonly Used Phosphonates for E-Selectivity:

  • Triethyl phosphonoacetate: A widely used and commercially available reagent that reliably provides high E-selectivity with a variety of aldehydes.

  • Trimethyl phosphonoacetate: Similar to the triethyl ester, it is a cost-effective option for achieving E-alkenes.

  • Paterson's Diisopropyl Phosphonate: In some cases, bulkier ester groups like diisopropyl can enhance E-selectivity.[2]

Factors that further enhance E-selectivity include the use of lithium or sodium bases (e.g., n-BuLi, NaH), higher reaction temperatures, and sterically bulky aldehydes.[4][9] The Masamune-Roush conditions, which utilize lithium chloride and a mild base, are also effective for achieving high E-selectivity, particularly with base-sensitive substrates.[6][10]

For High Z-Selectivity

To overcome the inherent preference for the E-isomer, several modified phosphonate esters have been developed to enforce a kinetically controlled reaction pathway that favors the Z-alkene.

Modified Phosphonates for Z-Selectivity:

  • Still-Gennari Phosphonates: These reagents feature electron-withdrawing bis(2,2,2-trifluoroethyl) ester groups.[6][11][12] The strong electron-withdrawing nature of these groups accelerates the elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamically favored anti-intermediate and leading to the Z-alkene.[6][7] These reactions are typically run at low temperatures (-78 °C) with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (18-crown-6).[7][8]

  • Ando Phosphonates: These phosphonates possess diaryl ester groups, which also promote Z-selectivity.[3][13] The steric bulk and electronic properties of the aryl groups are thought to favor the formation of the cis-oxaphosphetane intermediate.[13]

  • Bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonates: These recently developed reagents, with even stronger electron-withdrawing groups, have shown excellent Z-selectivity, often with the advantage of using simpler bases like sodium hydride and less stringent temperature requirements compared to the traditional Still-Gennari protocol.[7]

Quantitative Data on E/Z Selectivity

The following table summarizes experimental data from various studies, comparing the performance of different phosphonate esters in the HWE reaction with representative aldehydes.

Phosphonate EsterAldehydeBase/ConditionsSolventTemp (°C)E:Z RatioYield (%)Reference
Triethyl phosphonoacetateBenzaldehydeNaHTHFRT>95:595[1]
Triethyl phosphonoacetateHeptanalNaHDME2590:1085[4]
Diisopropyl phosphonoacetate(-)-Bafilomycin A1 intermediatePaterson conditionsTHF-78 to 095:5 (Z,E:E,E)-[2]
Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari)BenzaldehydeKHMDS, 18-crown-6THF-785:9592[8]
Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari)CyclohexanecarboxaldehydeKHMDS, 18-crown-6THF-78<5:9588[8]
Ethyl (diphenylphosphono)acetate (Ando-type)BenzaldehydeKHMDS, 18-crown-6THF-781:9998[14]
Ethyl (di-o-tolylphosphono)acetate (Ando-type)BenzaldehydeTriton BTHF-787:9398[14]
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-203:9799[7]
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateOctanalNaHTHF-2012:8891[7]

Note: Direct comparison of data from different sources should be made with caution as reaction conditions may vary.

Experimental Protocols

General Procedure for E-Selective HWE Reaction
  • Preparation of the Phosphonate Carbanion: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of the trialkyl phosphonoacetate (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.[9]

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes.

  • Reaction with Aldehyde: The resulting solution of the phosphonate carbanion is cooled to 0 °C, and a solution of the aldehyde (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, monitoring by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired E-alkene.[1]

General Procedure for Z-Selective Still-Gennari Modification
  • Preparation of the Reaction Mixture: To a flame-dried round-bottom flask under an inert atmosphere, 18-crown-6 (1.2 eq.) is added and dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.[8]

  • Formation of the Carbanion: Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq., as a solution in THF or toluene) is added dropwise, followed by the dropwise addition of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.). The mixture is stirred at -78 °C for 30-60 minutes.

  • Reaction with Aldehyde: A solution of the aldehyde (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the Z-alkene.[8]

Determination of E/Z Isomer Ratio

The ratio of E and Z isomers in the product mixture is typically determined using the following analytical techniques:

  • ¹H NMR Spectroscopy: The vinylic protons of the E and Z isomers generally exhibit distinct signals in the ¹H NMR spectrum. The coupling constants (J-values) for these protons are characteristic of the alkene geometry. For disubstituted alkenes, the trans (E) isomer typically has a larger coupling constant (around 12-18 Hz) compared to the cis (Z) isomer (around 6-12 Hz). The relative ratio of the isomers can be determined by integrating the corresponding signals.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The E and Z isomers often have different retention times on a GC column, allowing for their separation and quantification.[1]

Visualizing the Reaction Pathways

HWE_Mechanism cluster_E_pathway Thermodynamic Control (E-selective) cluster_Z_pathway Kinetic Control (Z-selective) P_E Alkyl Phosphonate Carbanion_E Phosphonate Carbanion P_E->Carbanion_E Deprotonation Base_E Base (e.g., NaH) Ald_E Aldehyde Oxaphosphetane_anti anti- Oxaphosphetane (more stable) Carbanion_E->Oxaphosphetane_anti Nucleophilic Addition E_Alkene E-Alkene Oxaphosphetane_anti->E_Alkene syn-Elimination P_Z Electron-withdrawing Phosphonate (Still-Gennari/Ando) Carbanion_Z Phosphonate Carbanion P_Z->Carbanion_Z Deprotonation Base_Z Base (e.g., KHMDS) Ald_Z Aldehyde Oxaphosphetane_syn syn- Oxaphosphetane (kinetically favored) Carbanion_Z->Oxaphosphetane_syn Nucleophilic Addition Z_Alkene Z-Alkene Oxaphosphetane_syn->Z_Alkene Rapid syn-Elimination Experimental_Workflow start Start reagents Select Phosphonate Ester & Aldehyde start->reagents conditions Choose Reaction Conditions (Base, Solvent, Temperature) reagents->conditions reaction Perform HWE Reaction conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Determine E/Z Ratio (NMR, GC-MS) purification->analysis end End analysis->end

References

Validation of Dimethyl Methylphosphonate (DMMP) as a Sarin Nerve Agent Surrogate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dimethyl methylphosphonate (DMMP) and the nerve agent sarin (GB), validating the use of DMMP as a less toxic surrogate in research and development. The information presented is supported by experimental data on their physicochemical properties, toxicity, and interaction with biological targets. Detailed experimental protocols for key validation studies are also included.

Executive Summary

Sarin is a highly toxic organophosphorus nerve agent that poses a significant threat.[1][2] Due to its extreme toxicity, research on detection, decontamination, and medical countermeasures is often conducted using less toxic surrogates.[3][4] Dimethyl methylphosphonate (DMMP) is a widely accepted surrogate for sarin due to its structural and chemical similarities.[3][4][5] This guide outlines the key comparative data that validates DMMP's use in simulating sarin's behavior in various experimental settings.

Data Presentation: Comparative Analysis of Sarin and DMMP

The following tables summarize the key quantitative data comparing the properties of sarin and its surrogate, DMMP.

Table 1: Physicochemical Properties of Sarin and DMMP

PropertySarin (GB)Dimethyl Methylphosphonate (DMMP)Reference
Chemical Formula C₄H₁₀FO₂PC₃H₉O₃P[5]
Molecular Weight ( g/mol ) 140.09124.08[5]
Boiling Point (°C) 158181[5]
Vapor Pressure (mmHg at 25°C) 2.90.6[5]
Density (g/mL at 25°C) 1.08871.145[5]

Table 2: Toxicity Comparison of Sarin and DMMP

ParameterSarin (GB)Dimethyl Methylphosphonate (DMMP)Reference
Lethal Dose 50 (LD₅₀) 172 µg/kg (subcutaneous, mice)Low toxicity[2]
Lethal Concentration 50 (LCt₅₀) 28-35 mg·min/m³ (inhalation, human)Low toxicity[2]
Classification Schedule 1 Chemical (Chemical Weapons Convention)Schedule 2 Chemical (Chemical Weapons Convention)[5]

Mechanism of Action and Rationale for Surrogate Use

Sarin exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of cholinergic receptors and resulting in a cholinergic crisis. The validation of DMMP as a surrogate is based on its similar organophosphorus structure, which allows it to mimic the interaction of sarin with AChE and other materials, albeit with significantly lower toxicity.

cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Sarin/DMMP cluster_effect Physiological Effect ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Excess_ACh Excess Acetylcholine ACh->Excess_ACh Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Sarin Sarin / DMMP (Surrogate) Sarin->AChE Irreversibly Inhibits Overstimulation Receptor Overstimulation Excess_ACh->Overstimulation Toxicity Cholinergic Crisis (Toxicity) Overstimulation->Toxicity

Mechanism of Sarin Toxicity and DMMP's Role as a Surrogate.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Thermal Decomposition Analysis of DMMP using Temperature-Programmed Desorption (TPD)

This protocol describes the experimental setup for studying the decomposition of DMMP on the surface of metal oxides, a common method for evaluating materials for chemical warfare agent destruction.

Objective: To identify the decomposition products and determine the decomposition temperature of DMMP on a catalytic surface.

Materials:

  • Dimethyl methylphosphonate (DMMP)

  • Metal oxide catalyst (e.g., Al₂O₃, TiO₂)

  • High-vacuum chamber

  • Quadrupole mass spectrometer (QMS)

  • Sample holder with a heating element

  • Temperature controller

  • Gas doser for DMMP introduction

Procedure:

  • Prepare a pressed pellet of the metal oxide catalyst and mount it on the sample holder.

  • Introduce the sample into the high-vacuum chamber and heat to a high temperature (e.g., 500°C) to clean the surface.

  • Cool the sample to the desired adsorption temperature (e.g., room temperature).

  • Introduce a controlled dose of DMMP vapor into the chamber, allowing it to adsorb onto the catalyst surface.

  • Evacuate the chamber to remove any non-adsorbed DMMP.

  • Begin the temperature-programmed desorption by heating the sample at a linear rate (e.g., 2°C/s).

  • Continuously monitor the desorbing species using the QMS, recording the mass-to-charge ratios of interest (e.g., for DMMP, methanol, formaldehyde, and other potential decomposition products).

  • Plot the QMS signal intensity for each mass fragment as a function of temperature to create TPD spectra. The peaks in the spectra correspond to the desorption of specific molecules, and the peak temperature provides information about the desorption energy and decomposition kinetics.

cluster_prep Sample Preparation cluster_adsorption Adsorption cluster_analysis Analysis A Prepare Metal Oxide Pellet B Mount Sample in Vacuum Chamber A->B C Clean Sample (Heating) B->C D Cool Sample C->D E Introduce DMMP Vapor D->E F Evacuate Chamber E->F G Heat Sample (Linear Ramp) F->G H Monitor Desorbing Species with QMS G->H I Generate TPD Spectra H->I

Experimental Workflow for TPD Analysis of DMMP Decomposition.

Analysis of Sarin and DMMP using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of sarin and its surrogate DMMP, which is crucial for impurity profiling, stability studies, and verification of decontamination.

Objective: To separate and identify sarin or DMMP and their related compounds in a sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-1701)

  • Helium carrier gas

  • Sample vials with septa

  • Solvent for sample dilution (e.g., isopropanol)

  • Sarin or DMMP standard solutions

Procedure:

  • Prepare a calibration curve using standard solutions of known concentrations.

  • Dilute the sample to be analyzed in an appropriate solvent.

  • Set the GC-MS parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer scan range.

  • Inject a known volume of the sample into the GC.

  • The sample is vaporized and carried by the helium gas through the GC column, where compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrometer separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Identify the compounds by comparing their retention times and mass spectra to those of the standards and to library data.

  • Quantify the amount of each compound by integrating the peak area and comparing it to the calibration curve.

Decontamination Studies

DMMP is frequently used to test the efficacy of decontamination materials and procedures for sarin. These studies typically involve applying DMMP to a surface, treating it with a decontaminant, and then analyzing the residual DMMP and any degradation products.

Common Decontamination Approaches:

  • Physical Removal: Using adsorbents like Fuller's earth or washing with soap and water.[6]

  • Chemical Neutralization: Using reactive solutions such as 0.5% hypochlorite (bleach) or specialized decontamination lotions.[6][7]

The effectiveness of these methods is often evaluated by quantifying the removal or degradation of DMMP from the challenged surface, with results extrapolated to predict the performance against live sarin.

Conclusion

The available data strongly support the validation of dimethyl methylphosphonate as a surrogate for the sarin nerve agent in a wide range of research applications. Its similar physicochemical properties, combined with its significantly lower toxicity, allow for safer and more accessible studies in areas such as the development of detection technologies, decontamination strategies, and medical countermeasures. While DMMP provides a robust model, researchers should always consider the specific properties of sarin, such as the reactivity of the P-F bond, when interpreting results and transitioning to studies with live agents in appropriately equipped facilities.

References

comparative analysis of catalysts in the enantioselective Pudovik reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective Pudovik reaction, a powerful tool for the formation of stereogenic carbon-phosphorus (C-P) bonds, has garnered significant attention in synthetic chemistry due to the prevalence of chiral α-hydroxy and α-amino phosphonates in biologically active molecules and pharmaceuticals. The success of this reaction hinges on the choice of catalyst, with a diverse array of both metal-based complexes and organocatalysts demonstrating high efficacy. This guide provides an objective comparison of the performance of prominent catalyst systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Catalytic Systems

The efficiency and stereoselectivity of the enantioselective Pudovik reaction are critically dependent on the catalyst employed. Below is a summary of the performance of representative catalysts across different classes, highlighting their strengths in terms of yield, enantiomeric excess (ee%), catalyst loading, and reaction time.

Catalyst TypeCatalyst/LigandSubstrate (Electrophile)PhosphiteCat. Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
Metal-Based (R)-TBOx-AlClBenzaldehydeBis(2,2,2-trifluoroethyl) phosphite1Hexanes109898
(R)-TBOx-AlClN-Diphenylphosphinoyl-imineBis(2,2,2-trifluoroethyl) phosphite1Hexanes2209596
Organocatalyst Chiral SquaramideBenzaldehydeDiphenyl phosphite10Toluene24RT9592
Chiral Squaramide4-NitrobenzaldehydeDibenzyl phosphite10Toluene12RT>95>99
Organocatalyst Chiral Phosphoric Acid (TRIP)N-Boc-imineDiethyl phosphite5Toluene48RT8590

In-Depth Catalyst Analysis

Metal-Based Catalysts: The Case of TBOx-Aluminum Complexes

Tethered Bis(8-quinolinato) (TBOx) aluminum complexes have emerged as highly effective catalysts for the enantioselective Pudovik reaction, demonstrating remarkable activity at low catalyst loadings.[1][2][3]

Advantages:

  • High Efficiency: Excellent yields and high enantioselectivities are consistently achieved.[1][3]

  • Low Catalyst Loading: Typically, only 0.5-1.0 mol% of the catalyst is required, making it economically viable.[2][3]

  • Broad Substrate Scope: Effective for a wide range of both aldehydes and aldimines.[1][2]

  • Short Reaction Times: Reactions are often complete within a few hours.[1]

Disadvantages:

  • Sensitivity: Metal-based catalysts can be sensitive to air and moisture, requiring inert reaction conditions.

  • Metal Contamination: The potential for metal contamination in the final product is a concern, particularly in pharmaceutical applications, necessitating rigorous purification.

Organocatalysts: Squaramides and Chiral Phosphoric Acids

Organocatalysis presents a valuable metal-free alternative for the enantioselective Pudovik reaction. Chiral squaramides and phosphoric acids have proven to be particularly effective.[4][5][6]

Advantages:

  • Metal-Free: Eliminates the risk of heavy metal contamination in the final products.[7]

  • Operational Simplicity: Generally less sensitive to air and moisture compared to many metal-based catalysts.[7]

  • Availability and Stability: Organocatalysts are often derived from readily available starting materials and exhibit good stability.[7]

Disadvantages:

  • Higher Catalyst Loading: Often require higher catalyst loadings (5-10 mol%) compared to their metal-based counterparts.

  • Longer Reaction Times: Reactions can be slower, sometimes requiring 24 hours or more for completion.

  • Substrate Specificity: The performance can be more sensitive to the specific combination of substrate and phosphite.

Experimental Workflows and Methodologies

A general understanding of the experimental workflow is crucial for the successful implementation of the enantioselective Pudovik reaction. The following diagram illustrates a typical sequence of operations.

G General Workflow for Enantioselective Pudovik Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_prep Catalyst Preparation/ Activation mixing Mixing of Reactants and Catalyst catalyst_prep->mixing reagents_prep Reagent Preparation (Aldehyde/Imine, Phosphite) reagents_prep->mixing monitoring Reaction Monitoring (TLC, GC, HPLC) mixing->monitoring quenching Quenching of Reaction monitoring->quenching extraction Extraction and Washing quenching->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization enantio_analysis Enantiomeric Excess Determination (Chiral HPLC) purification->enantio_analysis

A typical experimental workflow for the reaction.

Detailed Experimental Protocols

Protocol 1: TBOx-Aluminum Catalyzed Pudovik Reaction of Benzaldehyde[1]

Catalyst: (R)-Tethered Bis(8-quinolinato) Aluminum Chloride ((R)-TBOx-AlCl)

Materials:

  • (R)-TBOx-AlCl (1 mol%)

  • Benzaldehyde (1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) phosphite (1.2 mmol)

  • Anhydrous Hexanes (5 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add (R)-TBOx-AlCl.

  • Add anhydrous hexanes, followed by benzaldehyde.

  • Cool the mixture to 0 °C in an ice bath.

  • Add bis(2,2,2-trifluoroethyl) phosphite dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1 hour), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired α-hydroxy phosphonate.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Squaramide-Catalyzed Pudovik Reaction of 4-Nitrobenzaldehyde[4]

Catalyst: Chiral Squaramide Organocatalyst

Materials:

  • Chiral Squaramide (10 mol%)

  • 4-Nitrobenzaldehyde (0.5 mmol)

  • Dibenzyl phosphite (0.6 mmol)

  • Toluene (2 mL)

Procedure:

  • To a vial, add the chiral squaramide catalyst and 4-nitrobenzaldehyde.

  • Add toluene, followed by dibenzyl phosphite.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 12 hours), directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate) to yield the α-hydroxy phosphonate product.

  • Determine the enantiomeric excess by chiral HPLC.

Signaling Pathways and Logical Relationships

The catalytic cycle of the enantioselective Pudovik reaction, whether metal-catalyzed or organocatalyzed, involves the activation of the electrophile (aldehyde or imine) and the phosphite nucleophile to facilitate a stereocontrolled C-P bond formation.

G Catalytic Cycle of Enantioselective Pudovik Reaction catalyst Chiral Catalyst (Metal Complex or Organocatalyst) activated_complex Activated Catalyst- Electrophile Complex catalyst->activated_complex Coordination/ H-bonding electrophile Electrophile (Aldehyde or Imine) electrophile->activated_complex phosphite Phosphite nucleophilic_attack Stereoselective Nucleophilic Attack phosphite->nucleophilic_attack activated_complex->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate product α-Hydroxy/Amino Phosphonate Product intermediate->product Protonolysis product->catalyst Catalyst Regeneration

A generalized catalytic cycle for the reaction.

Conclusion

Both metal-based catalysts and organocatalysts offer effective solutions for the enantioselective Pudovik reaction, each with a distinct set of advantages and disadvantages. TBOx-aluminum complexes provide high efficiency and broad applicability at low catalyst loadings, making them an excellent choice for a wide range of substrates. On the other hand, organocatalysts like squaramides and chiral phosphoric acids offer a robust, metal-free alternative, which is particularly advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a critical concern. The choice of catalyst should be guided by the specific requirements of the synthesis, including substrate scope, desired efficiency, and purity standards. The provided data and protocols serve as a valuable resource for researchers to make informed decisions in their pursuit of chiral phosphonate synthesis.

References

A Comparative Guide to Assessing the Purity of Synthesized Dimethyl Phosphonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of dimethyl phosphonate derivatives, crucial intermediates in the synthesis of a wide range of biologically active molecules. The methodologies detailed herein offer a robust framework for quality control, ensuring the integrity of subsequent experimental work.

The primary methods for determining the purity of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The selection of a specific method or a combination of techniques depends on the nature of the potential impurities and the required sensitivity of the analysis. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[1][2]

Comparison of Analytical Methods

The following table summarizes the key performance parameters of the most common analytical techniques used for purity assessment of this compound derivatives.

Analytical TechniqueParameterThis compound Derivative (Synthesized)Alternative: Chloro-analogueCommon Impurities (e.g., Trimethyl Phosphite)
¹H NMR Spectroscopy Chemical Shift (δ, ppm)Methoxy protons (~3.8 ppm, doublet), Alkyl chain protons (variable)[1]Methoxy protons (~3.8 ppm, doublet), Alkyl chain protons (variable)~3.5 ppm (doublet)
Coupling Constants (J, Hz)³J(P,H) for methoxy protons is characteristicSimilar to the bromo-derivative³J(P,H) is characteristic
³¹P NMR Spectroscopy Chemical Shift (δ, ppm)~28-32 ppm (single peak)[1]Varies depending on the chloro-analogue
GC-MS Retention Time (min)Compound-specific, determined by column and conditionsDiffers from the bromo-derivative, allowing for separationShorter or longer retention time than the main product
Mass Spectrum (m/z)Characteristic molecular ion peak and fragmentation pattern[1]Distinct molecular ion peak reflecting the chlorine isotope patternUnique mass spectrum for identification
Purity Determination ¹H and ³¹P NMRCalculated from the relative integration of product peaks versus impurity peaks[1]Calculated from the relative integration of product peaks versus impurity peaksN/A
GC-MSDetermined by the relative peak area of the product in the chromatogram[1]Determined by the relative peak area of the product in the chromatogramN/A
Experimental Workflow

A systematic approach is crucial for the accurate assessment of purity. The following diagram illustrates a typical workflow from the synthesized product to the final purity report.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Assessment cluster_reporting Final Report synthesis Synthesized Crude Product purification Column Chromatography / Distillation synthesis->purification nmr NMR Spectroscopy (¹H and ³¹P) purification->nmr gcms GC-MS Analysis purification->gcms report Purity Confirmation & Report nmr->report gcms->report

Workflow for Purity Assessment

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of a sample.

a. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Analysis:

    • Acquire the spectrum and perform Fourier transformation.

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals corresponding to the protons of the this compound derivative and any visible impurities.[1]

    • Calculate the molar purity by comparing the integration of the product peaks to the total integration of all signals (product + impurities).

b. ³¹P NMR Spectroscopy Protocol

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Parameters:

    • Spectrometer: The frequency will depend on the ¹H frequency of the instrument.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 128-512, as ³¹P is less sensitive than ¹H.

    • Relaxation Delay: 2-5 seconds.

  • Analysis:

    • The spectrum should ideally show a single major peak for the desired this compound derivative.[1]

    • The presence of other peaks indicates phosphorus-containing impurities.

    • Purity can be estimated by the relative integration of the signals.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]

  • GC Conditions:

    • Injector Temperature: 250°C.[1]

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of compounds with different boiling points. A typical program might be: 50°C for 2 min, then ramp at 15°C/min to 280°C, and hold for 5 min.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan a range appropriate for the expected molecular weight of the product and potential impurities (e.g., 40-400 amu).[1]

    • Ion Source Temperature: 230°C.[1]

  • Analysis:

    • Identify the peak corresponding to the this compound derivative based on its retention time and the mass spectrum of the molecular ion and its fragmentation pattern.[1]

    • Purity is determined by calculating the relative peak area of the product compared to the total area of all peaks in the chromatogram.[1]

References

Spectroscopic Confirmation of Phosphonate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of phosphonate-containing compounds is a critical step in various research and development endeavors, from drug discovery to materials science. Confirmation of the desired product structure is paramount, and a multi-faceted spectroscopic approach is often required for unambiguous characterization. This guide provides a comparative overview of the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the confirmation of phosphonate reaction products, complete with experimental data and detailed protocols.

Key Spectroscopic Techniques at a Glance

A combination of spectroscopic methods provides a comprehensive understanding of the molecular structure of phosphonate products. While ³¹P NMR offers direct evidence of phosphorus incorporation and its chemical environment, ¹H and ¹³C NMR elucidate the organic scaffold. Mass spectrometry confirms the molecular weight and fragmentation pattern, and IR spectroscopy identifies key functional groups.

TechniqueInformation ProvidedStrengthsLimitations
³¹P NMR Direct detection of phosphorus, chemical environment, purity, and presence of phosphorus-containing impurities.[1]High sensitivity due to 100% natural abundance of ³¹P, wide chemical shift range providing good signal dispersion.[1]Can have long relaxation times affecting quantification; coupling to protons can complicate spectra.[2]
¹H & ¹³C NMR Information on the organic framework of the molecule, connectivity through spin-spin coupling with ³¹P.Provides detailed structural information about the entire molecule.Spectra can be complex due to P-H and P-C coupling; may require decoupling techniques.[3]
Mass Spec (MS) Molecular weight of the product, elemental composition (HRMS), and structural information through fragmentation.Highly sensitive, provides definitive molecular weight.[4]Phosphonates can have poor ionization efficiency; may require derivatization or specialized techniques.[5]
Infrared (IR) Presence of key functional groups, particularly P=O and P-O bonds.Fast, simple, and non-destructive.Provides limited structural information compared to NMR and MS; spectra can be complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of phosphonate reaction products. The presence of the NMR-active ³¹P nucleus provides a direct window into the success of the reaction.[1]

³¹P NMR Spectroscopy

The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, making it an excellent probe for identifying the type of phosphorus compound formed.[1] Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.[3]

Table 1: Typical ³¹P NMR Chemical Shifts for Common Phosphonate Species

Compound TypeChemical Shift Range (ppm)
Alkylphosphonates+15 to +35
α-Aminophosphonates+5 to +25
Phosphonate esters (e.g., dialkyl phosphonates)+5 to +20
Phosphonic acids0 to +20 (pH dependent)[6]
Phosphorous (III) compounds (starting materials)Can be > +100
Phosphoric acid and its esters (impurities)-10 to +5

Source: Adapted from various sources, including chemical shift tables.[2][7]

¹H and ¹³C NMR Spectroscopy

In ¹H and ¹³C NMR spectra, the signals for nuclei near the phosphorus atom are split due to spin-spin coupling, providing valuable connectivity information.[8] These coupling constants (J-values) are highly characteristic.

Table 2: Typical P-H and P-C Coupling Constants

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹J(P,C)1120 - 180Large and highly characteristic for direct C-P bonds.[3]
²J(P,C)25 - 20Smaller than one-bond couplings.[3]
³J(P,C)30 - 15Dependent on dihedral angle.[3]
¹J(P,H)1600 - 750Very large, often seen in P-H of dialkyl phosphonates.[2]
²J(P,H)210 - 30Commonly observed for protons on carbons adjacent to phosphorus.[3]
³J(P,H)35 - 20Useful for conformational analysis.[3]

The complexity arising from these couplings can be managed using techniques like ³¹P decoupling, which collapses the multiplets into singlets, simplifying the spectrum.[3] Two-dimensional NMR techniques such as ¹H-³¹P HSQC can directly correlate proton and phosphorus signals.[3]

Experimental Protocol: NMR Analysis of a Phosphonate Product
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[3] Ensure the solution is homogeneous.

  • Spectrometer Setup:

    • Tune the NMR probe for ¹H, ¹³C, and ³¹P frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity (shimming).[3]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • If the spectrum is complex due to P-H coupling, acquire a second spectrum with ³¹P decoupling.

  • ³¹P NMR Acquisition:

    • Acquire a ³¹P spectrum, typically with ¹H decoupling to improve signal-to-noise and provide a single peak for each unique phosphorus environment.[2]

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C spectrum with ¹H decoupling.

    • If C-P couplings need to be confirmed, a ¹³C spectrum without ³¹P decoupling can be acquired, though this is less common. A ¹³C-{¹H, ³¹P} triple-resonance experiment can also be performed to simplify the spectrum.[8]

  • 2D NMR (Optional): Acquire ¹H-¹³C HSQC, ¹H-¹³C HMBC, and/or ¹H-³¹P HSQC spectra to establish detailed connectivity within the molecule.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep Dissolve Product in Deuterated Solvent acq_1H 1. Acquire ¹H NMR (with/without ³¹P decoupling) prep->acq_1H acq_31P 2. Acquire ³¹P NMR (with ¹H decoupling) acq_1H->acq_31P acq_13C 3. Acquire ¹³C NMR (with ¹H decoupling) acq_31P->acq_13C acq_2D 4. Acquire 2D NMR (optional) (HSQC, HMBC) acq_13C->acq_2D analysis Correlate Spectra & Confirm Structure acq_2D->analysis

Workflow for NMR spectroscopic confirmation of phosphonate products.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the target phosphonate. Due to the high polarity of phosphonates, they can be challenging to analyze by standard reversed-phase chromatography coupled with electrospray ionization (ESI).[9]

Several strategies can be employed to overcome these challenges:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is well-suited for retaining and separating polar compounds like phosphonates.[5][9]

  • Ion-Pair Chromatography (IPC): Adding an ion-pairing reagent, such as N,N-dimethylhexylamine (NNDHA), to the mobile phase can improve retention on reversed-phase columns and enhance ionization in positive ESI mode by forming adducts.[5]

  • Chemical Derivatization: Derivatizing the phosphonic acid groups, for example, through methylation with trimethylsilyldiazomethane (TMSCHN₂), can dramatically increase sensitivity in LC-MS/MS by several orders of magnitude.[10]

Table 3: Comparison of MS Approaches for Phosphonate Analysis

ApproachPrincipleAdvantagesDisadvantages
Direct Infusion ESI-MS Direct introduction of the sample into the mass spectrometer.Fast and simple.May suffer from ion suppression and poor ionization efficiency.
LC-MS with HILIC Chromatographic separation based on analyte partitioning into a water-enriched layer on a polar stationary phase.Excellent retention for polar phosphonates.[5][9]Requires careful mobile phase optimization; can be sensitive to matrix effects.[9]
LC-MS with Ion-Pairing Forms a neutral, more hydrophobic ion-pair with the phosphonate, aiding retention on C18 columns.Improves chromatographic retention and can enhance ESI signal.Ion-pairing reagents can suppress ionization and contaminate the MS system.[5]
LC-MS with Derivatization Covalent modification of the phosphonate to a less polar, more easily ionizable derivative.Significantly improves sensitivity and chromatographic performance.[10]Adds an extra step to sample preparation; requires careful reaction optimization.
Experimental Protocol: LC-MS Analysis using an Ion-Pairing Reagent
  • Sample Preparation: Prepare a stock solution of the phosphonate product in a suitable solvent (e.g., water:acetonitrile).

  • Mobile Phase Preparation:

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate) with the ion-pairing reagent (e.g., 10 mM NNDHA), pH adjusted.

    • Mobile Phase B: Acetonitrile.

  • LC-MS System Setup:

    • Equilibrate a C18 reversed-phase column with the initial mobile phase composition.

    • Set up the ESI source in either positive or negative ion mode. For NNDHA adducts, positive mode is used.

  • Data Acquisition: Inject the sample and run a suitable gradient to elute the compound of interest. Acquire full scan mass spectra to identify the molecular ion and any adducts (e.g., [M+H]⁺, [M+Na]⁺, or [M+2NNDHA-H]⁺).

  • Data Analysis: Extract the ion chromatogram for the expected mass of the product and its adducts to confirm its presence and retention time. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

G cluster_path1 Direct Analysis cluster_path2 Improved Methods a1 Poor Retention & Low Sensitivity b1 HILIC b2 Ion-Pairing outcome Successful MS Confirmation b1->outcome b3 Derivatization b2->outcome b3->outcome start Phosphonate Reaction Product start->a1 start->b2

Alternative strategies for successful MS analysis of phosphonates.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid method to confirm the presence of the phosphonate group in the reaction product by identifying its characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for Phosphonates

Wavenumber (cm⁻¹)VibrationNotes
1260 - 1100P=O StretchA strong and characteristic band for the phosphoryl group.[11]
1200 - 900P-O-C StretchAssociated with the ester or acid groups attached to the phosphorus.[11]
~970ν(PO₃²⁻)Symmetric stretching of the deprotonated phosphonate group.[12]
~925ν(P-OH)Stretching vibration in protonated phosphonic acids.[12]

The exact position of these bands can be influenced by hydrogen bonding, the electronic nature of the substituents, and the protonation state of the phosphonate, which is pH-dependent in aqueous solutions.[12][13]

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid product directly onto the ATR crystal. If the product is a liquid or oil, a thin film can be applied.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction) and identify the key vibrational bands corresponding to the phosphonate group and other functional groups in the molecule. Compare the product spectrum with the starting material spectrum to identify the disappearance of reactant bands and the appearance of product bands.

References

Comparative Kinetic Analysis of Dimethyl Methylphosphonate (DMMP) Hydrolysis in Water: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degradation kinetics of organophosphorus compounds like dimethyl methylphosphonate (DMMP) is critical for applications ranging from environmental remediation to the development of nerve agent antidotes. This guide provides a comparative analysis of DMMP hydrolysis under various conditions, supported by experimental data and detailed protocols.

DMMP is a widely used surrogate for more toxic G-series nerve agents due to its similar chemical structure and reactivity. Its hydrolysis, the primary degradation pathway in aqueous environments, leads to the formation of less toxic products, methylphosphonic acid (MPA) and methanol. The rate of this hydrolysis is highly dependent on environmental conditions such as temperature, pressure, and pH. This guide compares the kinetics of DMMP hydrolysis in hot-compressed water with its degradation under acidic and alkaline conditions, and also in comparison to other organophosphorus compounds.

Quantitative Data Summary

The following tables summarize the kinetic parameters for the hydrolysis of DMMP and other selected organophosphorus compounds under different conditions.

Table 1: Kinetic Parameters for the Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water [1][2][3]

Temperature (°C)Pressure (MPa)Pseudo-first-order Rate Constant, k (s⁻¹)
200200.0031
220200.0106
240200.0229
260200.0517
260300.0491
280200.0852
  • Activation Energy (Ea): 90.17 ± 5.68 kJ/mol[1][2]

  • Pre-exponential Factor (A): 10⁷·⁵¹ ± ⁰·⁵⁸ s⁻¹[1][2]

Table 2: Comparative Kinetic Data for Hydrolysis of Other Organophosphorus Esters

CompoundConditionsRate Constant, kActivation Energy (Ea)Reference
Triethyl PhosphateNeutral water, 101°C8.35 x 10⁻⁶ s⁻¹23.4 kcal/mol
Trimethyl PhosphateNeutral water, 100°C4.23 x 10⁻⁵ s⁻¹-
Diethyl [hydroxy(phenyl)methyl]phosphonate---[4]
Diisopropyl [hydroxy(phenyl)methyl]phosphonate---[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and comparing results.

Hydrolysis of DMMP in Hot-Compressed Water[2]

This experiment is conducted in a continuous flow reactor system designed for high-pressure and high-temperature conditions.

Apparatus:

  • High-pressure liquid chromatography (HPLC) pumps for delivering deionized water and DMMP solution.

  • A pre-heater for the water stream.

  • A custom mixing section to ensure rapid and uniform mixing of the DMMP solution with the hot water.

  • A coiled reactor made of an inert material (e.g., Inconel) housed in a furnace to maintain a constant reaction temperature.

  • A back-pressure regulator to control the system pressure.

  • A cooling section to quench the reaction.

  • An analytical system, such as in-situ Raman spectroscopy, to monitor the concentration of reactants and products in real-time.

Procedure:

  • Deionized water is pumped through the pre-heater to reach the desired reaction temperature.

  • A dilute solution of DMMP (e.g., 5 wt%) is introduced into the hot water stream at the mixing section.

  • The reaction mixture flows through the heated reactor for a specific residence time, which is controlled by the flow rate and the reactor volume.

  • The system pressure is maintained by the back-pressure regulator.

  • After the reactor, the mixture is rapidly cooled to stop the hydrolysis reaction.

  • The composition of the cooled mixture is analyzed to determine the extent of DMMP hydrolysis and the formation of products.

  • The pseudo-first-order rate constant (k) is determined from the decay of the DMMP concentration as a function of residence time.

  • Experiments are repeated at various temperatures to determine the activation energy and pre-exponential factor from an Arrhenius plot.

General Protocol for Acidic or Alkaline Hydrolysis Studies

While specific data for DMMP is pending, a general approach for studying its hydrolysis under acidic or alkaline conditions at ambient or moderately elevated temperatures would involve:

Apparatus:

  • A temperature-controlled reaction vessel (e.g., a jacketed glass reactor connected to a water bath).

  • A pH meter and controller for maintaining constant pH.

  • A magnetic stirrer for ensuring homogeneity.

  • Syringes or an autosampler for collecting samples at specific time intervals.

  • An analytical instrument for quantifying the concentration of DMMP and its hydrolysis products, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Procedure:

  • A buffered aqueous solution of the desired pH (acidic or alkaline) is prepared and brought to the target temperature in the reaction vessel.

  • A known amount of DMMP is added to the solution to initiate the hydrolysis reaction.

  • The reaction mixture is stirred continuously to ensure it is well-mixed.

  • Aliquots of the reaction mixture are withdrawn at predetermined time points.

  • The reaction in the aliquots is quenched immediately, for example, by neutralization or rapid cooling.

  • The concentrations of DMMP and MPA in the samples are determined using a suitable analytical technique.

  • The rate of hydrolysis is determined by plotting the concentration of DMMP versus time. From this, the reaction order and the rate constant can be calculated.

  • The experiment is repeated at different temperatures to determine the activation energy.

Visualizations

DMMP Hydrolysis Reaction Pathway

The hydrolysis of dimethyl methylphosphonate proceeds in two steps, with the first step being the rate-determining one. The overall reaction is the cleavage of the two P-O-CH₃ bonds.

DMMP_Hydrolysis cluster_reactants Reactants cluster_products Products DMMP Dimethyl Methylphosphonate (CH₃O)₂P(O)CH₃ Intermediate Monomethyl Methylphosphonate (CH₃O)P(O)(OH)CH₃ DMMP->Intermediate + H₂O Methanol1 Methanol CH₃OH DMMP->Methanol1 MPA Methylphosphonic Acid (HO)₂P(O)CH₃ Intermediate->MPA + H₂O Methanol2 Methanol CH₃OH Intermediate->Methanol2 Water1 H₂O Water2 H₂O

Caption: Reaction pathway for the two-step hydrolysis of DMMP.

Experimental Workflow for Kinetic Analysis of DMMP Hydrolysis

The following diagram illustrates the general workflow for conducting a kinetic analysis of DMMP hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare DMMP Solution & Buffered Water Apparatus Set up Reaction Apparatus (Reactor/Vessel) Reagents->Apparatus Initiation Initiate Reaction (Mixing/Injection) Apparatus->Initiation Sampling Collect Samples at Timed Intervals Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Quantification Quantify Reactant/Product (HPLC, NMR, etc.) Quenching->Quantification Data_Analysis Kinetic Data Analysis (Rate Constants, Ea) Quantification->Data_Analysis

Caption: General experimental workflow for kinetic analysis.

Conclusion

The hydrolysis of dimethyl methylphosphonate is significantly influenced by temperature, with a high activation energy suggesting a strong temperature dependence. The data from hot-compressed water studies provide a baseline for rapid degradation under extreme conditions. For a complete understanding and to develop comprehensive degradation models, further experimental studies are needed to quantify the kinetics of DMMP hydrolysis under a broader range of acidic and alkaline pH values at ambient and moderately elevated temperatures. The protocols and comparative data presented in this guide serve as a valuable resource for researchers working on the environmental fate and remediation of organophosphorus compounds.

References

A Comparative Guide to Lewis Acid and Lewis Base Catalysis in the Pudovik Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pudovik reaction, a powerful tool for the formation of carbon-phosphorus bonds, has seen significant advancements through the use of catalytic methods. This guide provides an objective comparison of Lewis acid and Lewis base catalysis for this important transformation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalytic system for their synthetic needs. The products of the Pudovik reaction, α-hydroxyphosphonates and α-aminophosphonates, are of considerable interest in medicinal chemistry due to their roles as enzyme inhibitors and mimics of α-amino acids.[1]

At a Glance: Lewis Acid vs. Lewis Base Catalysis

FeatureLewis Acid CatalysisLewis Base Catalysis
Mechanism Activation of the electrophile (aldehyde/imine) by coordination of the Lewis acid to the carbonyl oxygen or imine nitrogen, increasing its electrophilicity.Activation of the nucleophile (hydrophosphoryl compound) by deprotonation with a Brønsted base or through nucleophilic catalysis, increasing its nucleophilicity.[1]
Catalysts Metal complexes (e.g., Al, Ti, La, Cu). Chiral ligands are used for asymmetric variants.[2][3][4]Organic bases (e.g., amines like DEA, DBN), chiral amines (e.g., quinine derivatives), and bifunctional organocatalysts.[1][5][6]
Substrate Scope Broad, including both aromatic and aliphatic aldehydes and imines.[2]Generally broad, with various aldehydes and ketones being suitable substrates.[1]
Key Advantages High enantioselectivity achievable with chiral catalysts, often with very low catalyst loadings.[2]Milder reaction conditions can sometimes be employed. Organocatalysts can offer a metal-free alternative.
Potential Limitations Some Lewis acids are sensitive to moisture and air. The catalyst needs to be carefully chosen to avoid side reactions.Achieving high enantioselectivity can be challenging and may require more complex bifunctional catalysts.

Quantitative Data Comparison

The following table summarizes representative experimental data for both Lewis acid and Lewis base-catalyzed Pudovik reactions, showcasing their performance in terms of yield and enantioselectivity.

Catalyst TypeCatalystAldehyde/IminePhosphiteYield (%)ee (%)Catalyst Loading (mol%)Time (h)Ref.
Lewis Acid (R)-TBOxAlClBenzaldehydeBis(2,2,2-trifluoroethyl) phosphite989816[2]
Lewis Acid (R)-TBOxAlClN-Diphenylphosphinoyl- (4-methoxyphenyl)imineBis(2,2,2-trifluoroethyl) phosphite9596112[7]
Lewis Base Cinchona Alkaloid Derivative (B5)N-Boc-isatinDimethyl phosphite>9997 (97:3 er)1024[6]
Lewis Base Diethylamine (DEA)Dimethyl α-oxoethylphosphonateDimethyl phosphite87 (adduct)N/A58[1]
Lewis Base DBN2-NitrobenzaldehydeDiethyl phosphite95 (product)N/A100.33[1]

Mechanistic Pathways

The catalytic cycles of Lewis acid and Lewis base-catalyzed Pudovik reactions proceed through distinct mechanisms, as illustrated below.

Lewis Acid Catalysis

In this pathway, the Lewis acid activates the carbonyl or imine electrophile, making it more susceptible to nucleophilic attack by the hydrophosphoryl compound.

Lewis_Acid_Catalysis reagents Aldehyde/Imine + (RO)2P(O)H activated_complex Activated Electrophile [Aldehyde/Imine-LA] reagents->activated_complex Coordination catalyst Lewis Acid (LA) catalyst->activated_complex pudovik_adduct Pudovik Adduct-LA Complex activated_complex->pudovik_adduct + (RO)2P(O)H (Nucleophilic Attack) product α-Hydroxy/Amino- phosphonate pudovik_adduct->product Proton Transfer/ Catalyst Regeneration

Caption: Lewis acid-catalyzed Pudovik reaction mechanism.

Lewis Base Catalysis

Here, the Lewis base (often a Brønsted base) deprotonates the hydrophosphoryl compound, generating a more potent phosphite anion nucleophile that then attacks the electrophile.

Lewis_Base_Catalysis reagents Aldehyde/Imine + (RO)2P(O)H alkoxide_intermediate Alkoxide/Amide Intermediate reagents->alkoxide_intermediate Nucleophilic Attack catalyst Lewis Base (B:) phosphite_anion Phosphite Anion [(RO)2P-O]⁻ catalyst->phosphite_anion + (RO)2P(O)H (Deprotonation) phosphite_anion->alkoxide_intermediate product α-Hydroxy/Amino- phosphonate alkoxide_intermediate->product + HB⁺ (Protonation/ Catalyst Regeneration)

Caption: Lewis base-catalyzed Pudovik reaction mechanism.

Experimental Protocols

The following are representative experimental protocols for asymmetric Lewis acid-catalyzed and racemic Lewis base-catalyzed Pudovik reactions.

Asymmetric Lewis Acid-Catalyzed Pudovik Reaction of Benzaldehyde

Catalyst: (R)-Tethered Bis(8-quinolinato) (TBOx) Aluminum Chloride ((R)-TBOxAlCl)

Procedure (adapted from Abell & Yamamoto, 2008): [2]

  • To a flame-dried Schlenk tube under an argon atmosphere, the (R)-TBOxAlCl catalyst (0.01 mmol, 1.0 mol%) is added.

  • Anhydrous hexanes (1.0 mL) are added, and the solution is cooled to -78 °C.

  • Benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of bis(2,2,2-trifluoroethyl) phosphite (1.2 mmol).

  • The reaction mixture is stirred at -78 °C for 6 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired α-hydroxyphosphonate.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Racemic Lewis Base-Catalyzed Pudovik Reaction of 2-Nitrobenzaldehyde

Catalyst: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

Procedure (adapted from BenchChem, 2025): [1]

  • In a round-bottom flask, 2-nitrobenzaldehyde (1.0 mmol) and diethyl phosphite (1.2 mmol) are dissolved in acetonitrile (5 mL).

  • The solution is stirred at room temperature.

  • A solution of DBN (0.1 mmol, 10 mol%) in acetonitrile (1 mL) is added dropwise to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 20 minutes.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure α-hydroxyphosphonate.

  • The product is characterized by NMR spectroscopy and mass spectrometry.

Experimental Workflow

A general workflow for comparing Lewis acid and Lewis base catalysis in the Pudovik reaction is outlined below. This workflow can be adapted for specific substrates and catalysts.

Experimental_Workflow start Reaction Planning (Select Substrates, Catalysts, Solvents) la_setup Lewis Acid Reaction Setup (Anhydrous Conditions) start->la_setup lb_setup Lewis Base Reaction Setup start->lb_setup reaction_monitoring Reaction Monitoring (TLC, GC, LC-MS) la_setup->reaction_monitoring lb_setup->reaction_monitoring workup Work-up and Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, HRMS) purification->characterization ee_determination Enantiomeric Excess Determination (Chiral HPLC/SFC) characterization->ee_determination For Asymmetric Reactions analysis Data Analysis and Comparison (Yield, ee, Reaction Rate) characterization->analysis ee_determination->analysis

Caption: General experimental workflow for comparing catalytic systems.

Conclusion

Both Lewis acid and Lewis base catalysis offer effective and versatile strategies for promoting the Pudovik reaction. The choice between the two will depend on the specific synthetic goals. For asymmetric synthesis requiring high enantioselectivity, chiral Lewis acid catalysts, such as the TBOx-aluminum complex, have demonstrated exceptional performance with low catalyst loadings. For applications where enantioselectivity is not a concern, simpler and less sensitive Lewis base catalysts like DBN or DEA can provide high yields in short reaction times. The provided data, protocols, and diagrams serve as a valuable resource for researchers to make informed decisions in the design and execution of their synthetic routes toward valuable organophosphorus compounds.

References

A Comparative Guide to Dimethyl Phosphonate as an Additive Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of dimethyl phosphonate (DMP), with a focus on its widely used derivative, dimethyl methylphosphonate (DMMP), as an additive flame retardant. It objectively compares its performance against other common flame retardants, supported by experimental data, and details the methodologies for key experiments.

Executive Summary

Dimethyl methylphosphonate (DMMP) is a halogen-free organophosphorus flame retardant that has garnered significant attention due to its effectiveness in various polymers. It operates through a dual mechanism, acting in both the gas and condensed phases to inhibit combustion. In the gas phase, it releases phosphorus-containing radicals that scavenge flame-propagating H• and OH• radicals. In the condensed phase, it promotes the formation of a protective char layer, insulating the underlying material from heat and oxygen. This guide presents a comparative analysis of DMMP's performance in enhancing the flame retardancy of polymers, as measured by key industry standards such as Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and cone calorimetry.

Performance Comparison of Flame Retardants

The following tables summarize the performance of DMMP in comparison to other flame retardants in various polymer matrices. It is important to note that the effectiveness of a flame retardant is highly dependent on the polymer type, the loading level of the additive, and the presence of synergistic agents. The data presented here is compiled from various studies and should be considered in the context of the specific experimental conditions outlined in the cited literature.

Table 1: Limiting Oxygen Index (LOI) Data

The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

Polymer MatrixFlame Retardant SystemLoading (wt%)LOI (%)Reference
Fiber Reinforced Plastics (FRP) None0-[1]
DMMP1030.4[1]
Rigid Polyurethane Foam (RPUF) None019.2[2]
DMMP1024.6[2]
DMMP/Expandable Graphite (EG) (1:1)1633.0[2]
Ammonium Polyphosphate (APP)15~25[2]
Waterborne Polyurethane (WPU) None018.1[3]
DMMP-27.6[3]
DMMP/Nano-Silica-28.3[3]
Poly(methyl methacrylate) (PMMA) None0-
DMMP/Methacrylamide (MAM)1423.1
Table 2: UL-94 Vertical Burn Test Classification

The UL-94 test classifies materials based on their burning behavior after exposure to a flame. The classifications, from most to least flame retardant, are V-0, V-1, and V-2.

Polymer MatrixFlame Retardant SystemLoading (wt%)UL-94 RatingReference
Unsaturated Polyester Resin (UPR) None0No Rating
DMMP/ATH/APP10/15/9 (phr)V-0
Waterborne Polyurethane (WPU) None0No Rating[3]
DMMP-V-0[3]
DMMP/Nano-Silica-V-0[3]
Poly(methyl methacrylate) (PMMA) None0-
DMMP/Methacrylamide (MAM)14V-0
Epoxy Resin None0-[3][4]
DOPO-based FR1 (as P%)V-0[3]
PPMP-based FR1 (as P%)V-0[3]
Table 3: Cone Calorimetry Data

Cone calorimetry measures various parameters related to heat release and smoke production, providing a comprehensive assessment of a material's fire behavior. Key parameters include Peak Heat Release Rate (pHRR) and Total Heat Release (THR). Lower values indicate better flame retardancy.

Polymer MatrixFlame Retardant SystemLoading (wt%)pHRR (kW/m²)THR (MJ/m²)Reference
Rigid Polyurethane Foam (RPUF) None0317-[2]
DMMP10230-[2]
Waterborne Polyurethane (WPU) None0--[3]
DMMP/Nano-Silica-Reduced by 29.1%Reduced by 6.8%[3]
Epoxy Resin None0--[4]
DOPO-based FR---[4]
PPMP-based FR---[4]

Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test is performed in a vertical glass column containing a flowing mixture of nitrogen and oxygen. A specimen is held vertically in the column and ignited at the top. The oxygen concentration in the gas mixture is systematically varied to determine the minimum concentration that just sustains combustion of the material for a specified period or over a specified length.

UL-94 Vertical Burning Test

In the UL-94 vertical burn test, a rectangular specimen is held vertically and a flame is applied to its lower end for 10 seconds and then removed. The duration of flaming and glowing after the flame is removed is recorded. The flame is then applied for a second 10-second period, and the after-flame and after-glow times are again recorded. Dripping of flaming particles that ignite a cotton pad placed below the specimen is also noted. The material is classified as V-0, V-1, or V-2 based on these observations.

Cone Calorimetry (ASTM E1354)

A square specimen is exposed to a controlled level of radiant heat from a conical heater. The specimen is typically ignited by a spark igniter. The test measures various parameters, including the rate of heat release (HRR), total heat released (THR), time to ignition, mass loss rate, and smoke production, by measuring the oxygen consumed during combustion.

Flame Retardant Mechanism of Dimethyl Methylphosphonate (DMMP)

DMMP functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms.

Gas-Phase Mechanism: Radical Scavenging

In the high-temperature environment of a flame, DMMP decomposes to produce phosphorus-containing radicals, primarily PO•. These radicals are highly effective at scavenging the chain-carrying H• and OH• radicals, which are essential for flame propagation. This radical trapping action interrupts the combustion chain reactions, thereby inhibiting the flame.

Gas_Phase_Mechanism DMMP DMMP (CH₃O)₂P(O)CH₃ Decomposition Decomposition DMMP->Decomposition High Temperature Heat Heat PO_radicals Phosphorus Radicals (PO•, HPO₂•, etc.) Decomposition->PO_radicals Inhibition Inhibition PO_radicals->Inhibition Radical Scavenging Flame_Propagation Flame Propagation (H•, OH•) Flame_Propagation->Inhibition Non_Reactive Non-Reactive Species (HPO, H₂O) Inhibition->Non_Reactive

Caption: Gas-phase radical scavenging mechanism of DMMP.

Condensed-Phase Mechanism: Char Formation

In the solid phase of the burning polymer, DMMP decomposes to form phosphoric acid and polyphosphoric acid. These acidic species act as catalysts for the dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating char layer on the surface. This char layer acts as a physical barrier, limiting the transport of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame zone.

Condensed_Phase_Mechanism cluster_polymer Polymer Matrix DMMP DMMP Decomposition Decomposition DMMP->Decomposition High Temperature Heat Heat Phosphoric_Acid Phosphoric Acid & Polyphosphoric Acid Decomposition->Phosphoric_Acid Char_Formation Char Formation (Dehydration & Cross-linking) Phosphoric_Acid->Char_Formation Catalysis Polymer_Degradation Polymer Degradation Polymer_Degradation->Char_Formation Volatiles Flammable Volatiles Polymer_Degradation->Volatiles Char_Layer Protective Char Layer Char_Formation->Char_Layer Insulation Heat & Mass Transfer Barrier Char_Layer->Insulation Volatiles->Insulation Blocked

Caption: Condensed-phase char formation mechanism of DMMP.

Experimental Workflow

The evaluation of a flame retardant additive like DMMP typically follows a systematic workflow, from material preparation to performance testing.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Flammability Testing cluster_analysis Analysis & Characterization Polymer Polymer Resin Mixing Compounding/ Mixing Polymer->Mixing DMMP DMMP Additive DMMP->Mixing Processing Specimen Fabrication (e.g., Molding, Extrusion) Mixing->Processing LOI LOI Test (ASTM D2863) Processing->LOI UL94 UL-94 Test Processing->UL94 Cone Cone Calorimetry (ASTM E1354) Processing->Cone Data_Analysis Data Analysis & Comparison LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis Char_Analysis Char Residue Analysis (SEM, Raman) Cone->Char_Analysis Data_Analysis->Char_Analysis

Caption: Typical experimental workflow for evaluating DMMP.

Conclusion

This compound, particularly DMMP, demonstrates significant efficacy as a halogen-free flame retardant additive in a variety of polymers. Its dual-mode action in both the gas and condensed phases contributes to its effectiveness in reducing flammability, as evidenced by increased LOI values, improved UL-94 ratings, and reduced heat release in cone calorimetry tests. While its performance can be influenced by the polymer matrix and the presence of synergistic agents, DMMP stands as a viable and environmentally more benign alternative to traditional halogenated flame retardants. Further research focusing on direct, comprehensive comparative studies will be invaluable in optimizing its application and fully elucidating its performance characteristics across a broader range of materials.

References

A Comparative Guide to Phosphonylation Reagents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a phosphonate moiety is a critical step in the synthesis of a wide array of biologically active molecules. This guide provides an objective comparison of common phosphonylation reagents, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

Phosphonates are key structural motifs in many pharmaceutical and agrochemical compounds due to their ability to act as stable mimics of phosphates or as transition-state analogues for enzymatic reactions. The choice of phosphonylation reagent and reaction conditions can significantly impact the yield, substrate scope, and functional group tolerance of the synthesis. This guide will delve into a comparative analysis of some of the most prevalent phosphonylation methods: the Michaelis-Arbuzov, Pudovik, and Hirao reactions.

Comparative Performance of Phosphonylation Reagents

The selection of a phosphonylation strategy is often a trade-off between reaction conditions, substrate compatibility, and desired product. The following table summarizes the performance of key phosphonylation reactions with various substrates.

ReactionReagent(s)SubstrateCatalyst/ConditionsYield (%)Reference
Michaelis-Arbuzov Triethyl phosphiteBenzyl bromideHeat (150-160 °C)85-95[1][2]
Triethyl phosphite4-Methoxybenzyl chlorideZnI₂ (catalytic)92[3]
Triethyl phosphite1-Bromo-4-nitrobenzenePd(OAc)₂/dppf, DIPEA78[4]
Pudovik Diethyl phosphiteBenzaldehydeDiethylamine (base)90[5]
Dimethyl phosphiteCyclohexanoneDBN (catalyst)85[6][7]
Diethyl phosphiteN-BenzylideneanilineMicrowave, solvent-free95[8]
Hirao Diethyl phosphiteIodobenzenePd(PPh₃)₄, Et₃N88[4]
Diisopropyl phosphite2-ChloropyrazinePd(OAc)₂/dppf, DIPEA67[4]
Diethyl phosphite4-BromotoluenePd(OAc)₂, MW, solvent-free85[9][10]

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Michaelis-Arbuzov, Pudovik, and Hirao reactions.

Protocol 1: Michaelis-Arbuzov Reaction - Synthesis of Diethyl Benzylphosphonate[1]

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Anhydrous toluene (optional, for high-boiling substrates)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).

  • Heat the reaction mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

Protocol 2: Base-Catalyzed Pudovik Reaction - Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate[5]

Materials:

  • Benzaldehyde

  • Diethyl phosphite

  • Diethylamine

  • Anhydrous diethyl ether

Procedure:

  • To a solution of benzaldehyde (1.0 eq) and diethyl phosphite (1.1 eq) in anhydrous diethyl ether at 0 °C (ice bath), add a catalytic amount of diethylamine (0.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute hydrochloric acid (1 M) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α-hydroxyphosphonate.

Protocol 3: Hirao Cross-Coupling Reaction - Synthesis of Diethyl Phenylphosphonate[4]

Materials:

  • Iodobenzene

  • Diethyl phosphite

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%) and dppf (1.2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous acetonitrile, followed by iodobenzene (1.0 eq), diethyl phosphite (1.2 eq), and DIPEA (1.3 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the diethyl phenylphosphonate.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Michaelis_Arbuzov cluster_reactants Reactants P_reagent Trialkyl Phosphite (R'O)₃P Intermediate Phosphonium Salt [(R'O)₃P⁺-R]X⁻ P_reagent->Intermediate SN2 Attack Alkyl_halide Alkyl Halide R-X Alkyl_halide->Intermediate Product Dialkyl Phosphonate R-P(O)(OR')₂ Intermediate->Product Dealkylation Byproduct Alkyl Halide R'-X Intermediate->Byproduct

Figure 1: Mechanism of the Michaelis-Arbuzov Reaction.

Pudovik_Reaction cluster_reactants Reactants Phosphite Dialkyl Phosphite (RO)₂P(O)H Phosphite_anion Phosphite Anion (RO)₂P-O⁻ Phosphite->Phosphite_anion Deprotonation Carbonyl Aldehyde/Ketone R'R''C=O Alkoxide_intermediate Alkoxide Intermediate Carbonyl->Alkoxide_intermediate Base Base Base->Phosphite_anion Phosphite_anion->Alkoxide_intermediate Nucleophilic Attack Product α-Hydroxyphosphonate Alkoxide_intermediate->Product Protonation Hirao_Reaction_Workflow cluster_setup Reaction Setup Reactants Combine Aryl Halide, Dialkyl Phosphite, Base, Pd Catalyst, and Ligand in Solvent Reaction Heat to Reflux under Inert Atmosphere Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Cool, Filter, Concentrate Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Aryl Phosphonate Product Purification->Product Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Protein Kinase Receptor->Kinase Activation Ligand Growth Factor Ligand->Receptor Binding Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphatase Protein Phosphatase Phospho_Substrate Phosphorylated Substrate Protein Phosphatase->Phospho_Substrate Dephosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Signal Transduction Phosphonate_Inhibitor Phosphonate-based Inhibitor Phosphonate_Inhibitor->Kinase Inhibition Phosphonate_Inhibitor->Phosphatase Inhibition

References

A Researcher's Guide to GC-MS Analysis of Byproducts from Dimethyl Phosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical synthesis involving dimethyl phosphonate, a thorough understanding of reaction byproducts is critical for optimizing reaction conditions, ensuring product purity, and meeting regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of these byproducts. This guide provides a comparative analysis of byproducts from common this compound reactions, supported by experimental protocols and data presentation to aid in your research.

This compound is a versatile reagent frequently employed in carbon-phosphorus bond-forming reactions, such as the Michaelis-Arbuzov and Pudovik reactions. However, side reactions can lead to a variety of byproducts that may complicate purification and impact the final product's characteristics. Proactive and accurate analysis of these impurities is therefore essential.

Unraveling Reaction Complexity: A Comparative Look at Byproducts

The nature and quantity of byproducts in this compound reactions are highly dependent on the specific reaction type and conditions. Below is a qualitative comparison of typical byproducts identified by GC-MS in common reactions involving this compound.

Table 1: Potential Byproducts in Common this compound Reactions

Reaction TypeKey ReactantsExpected Main Product TypePotential ByproductsReference
Michaelis-Arbuzov Alkyl halideAlkyl phosphonateUnreacted this compound, trimethyl phosphite (if used as precursor), methyl phosphonic acid, other phosphonate esters from side reactions.[1][2]
Pudovik Aldehyde or Ketoneα-hydroxyphosphonateUnreacted this compound, rearranged phosphonate-phosphate species, products of self-condensation of the carbonyl compound.[3]
Hydrolysis WaterMonomethyl phosphonate, Phosphorous acid, Methanol-
Oxidative Decomposition Oxidizing agent (e.g., over a catalyst)Phosphate species, CO, CO2, H2OMethyl phosphonate species, surface-bound methoxy and formate groups.[4]

A Practical Framework: Experimental Protocol for GC-MS Analysis

The following protocol outlines a generalized procedure for the analysis of byproducts from this compound reactions. Researchers should optimize these conditions based on their specific analytes and instrumentation.

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis and to prevent contamination of the instrument.

  • Quenching the Reaction: Immediately after the desired reaction time, quench the reaction to halt further transformations. This can be achieved by rapid cooling or the addition of a suitable quenching agent.

  • Extraction:

    • Dilute a small aliquot of the reaction mixture in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Perform a liquid-liquid extraction with water or a suitable buffer to remove inorganic salts and highly polar compounds.

    • For aqueous samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be effective.[5] This typically involves adding an acetonitrile solution with 1% acetic acid, followed by the addition of MgSO₄ and NaCl to induce phase separation.[5]

  • Derivatization (Optional): For highly polar byproducts such as phosphonic acids, derivatization may be necessary to increase volatility for GC analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[6]

  • Internal Standard: The addition of a known concentration of an internal standard (a compound not present in the sample with similar chemical properties to the analytes) is recommended for accurate quantification.

GC-MS Instrumentation and Conditions

The following table provides a starting point for GC-MS method development.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingAlternative Options/Considerations
Gas Chromatograph
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.For more polar analytes, a mid-polarity column like DB-1701 or a polar column like HP-INNOWax may provide better separation.[4]
Injector Temperature 250 °CAdjust based on the volatility of the least volatile analyte.
Injection Mode Splitless (1 µL injection volume)Split injection can be used for more concentrated samples.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min.
Oven Temperature Program Initial: 50-70 °C, hold for 1-2 min. Ramp: 10-20 °C/min to 280-300 °C, hold for 5-10 min.Optimize the temperature program to achieve good separation of all components.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV.Chemical Ionization (CI) can be useful for enhancing the molecular ion peak.
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-550Adjust based on the expected molecular weights of the byproducts.
Scan Mode Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis of specific byproducts.

Visualizing the Process: GC-MS Workflow

The following diagram illustrates the key steps in the GC-MS analysis of byproducts from a this compound reaction.

GCMS_Workflow cluster_reaction Reaction & Quenching cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Reaction This compound Reaction Quench Quench Reaction Reaction->Quench Extraction Extraction of Analytes Quench->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Internal_Standard Add Internal Standard Derivatization->Internal_Standard GC_Injection Inject into GC-MS Internal_Standard->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Byproduct Identification (Library Search) Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of reaction byproducts.

Alternative Analytical Approaches

While GC-MS is a primary tool, other techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, detection by mass spectrometry.High resolution, sensitive, provides structural information for identification.Requires volatile and thermally stable analytes (or derivatization).
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography, detection by UV or MS.Suitable for non-volatile and thermally labile compounds.[7]Lower resolution than GC for some compounds, may require different columns for diverse byproduct polarities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR) Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.[7]Lower sensitivity than MS, complex mixtures can lead to overlapping signals.

Conclusion

The successful analysis of byproducts from this compound reactions by GC-MS is achievable with a systematic approach. By understanding the potential side reactions, employing a robust experimental protocol, and utilizing appropriate data analysis strategies, researchers can gain valuable insights into their chemical processes. This knowledge is paramount for the development of efficient, clean, and reliable synthetic routes for phosphonate-containing molecules in the pharmaceutical and other chemical industries.

References

Batch vs. Continuous Flow: A Comparative Analysis of the Pudovik Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing reaction conditions for efficiency and yield is a paramount concern. The Pudovik reaction, a fundamental method for forming carbon-phosphorus bonds, has traditionally been performed under batch conditions. However, recent advancements in continuous flow chemistry offer a compelling alternative. This guide provides an objective comparison of the Pudovik reaction performed in both batch and continuous flow setups, supported by experimental data, to inform methodology selection.

Continuous flow chemistry has emerged as a powerful technology, offering significant advantages in terms of efficiency, scalability, and sustainability.[1] Studies directly comparing the two methods for the Pudovik reaction have demonstrated that continuous stirred tank reactors (CSTRs) allow for superior control over reaction parameters, leading to marked reductions in reaction times and improvements in yields when compared to conventional batch methods.[2]

Performance Comparison: Batch vs. Continuous Flow

A direct comparison of the Pudovik reaction between an aldehyde and a phosphite highlights the significant advantages of a continuous flow process over traditional batch synthesis.

ParameterBatch ReactionContinuous Flow Reaction
Reaction Time 6 hours120 minutes (residence time)
Yield 23%Excellent yields
Catalyst 5 mol% DBN5 mol% DBN
Temperature Room Temperature25 °C
Mixing Speed N/A (Stirring)500 rpm

Data sourced from a study optimizing the Pudovik reaction between 2-nitrobenzaldehyde and diethyl phosphite.[2][3]

The data clearly indicates that for this specific Pudovik reaction, transitioning to a continuous flow setup dramatically reduces the required reaction time from 6 hours to 120 minutes while significantly increasing the product yield.[3] The batch reaction resulted in a low yield with a majority of unreacted starting material, whereas the optimized flow conditions produced excellent yields.[2]

Experimental Protocols

Detailed methodologies for both the batch and continuous flow Pudovik reactions are provided below. These protocols are based on established literature and should be adapted as necessary for specific substrates and equipment.

Batch Reaction Protocol (General)

This protocol outlines a typical procedure for a base-catalyzed Pudovik reaction in a batch reactor.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirring bar, dissolve the aldehyde/ketone and dialkyl phosphite in an appropriate solvent.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[4]

  • Catalyst Addition: Add the base catalyst (e.g., 1,5-diazabicyclo(4.3.0)non-5-ene - DBN) dropwise to the stirred mixture.[4]

  • Reaction: Allow the reaction to stir at the specified temperature for the required duration (e.g., 6 hours at room temperature).[3][4]

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography to isolate the desired α-hydroxyphosphonate.[4]

Continuous Flow Reaction Protocol

This protocol describes the synthesis of α-hydroxyphosphonates via a Pudovik reaction using a continuous flow reactor setup, specifically with continuous stirred tank reactors (CSTRs).[2]

  • Solution Preparation:

    • Prepare a solution of the aldehyde (e.g., 2-nitrobenzaldehyde) and diethyl phosphite in a suitable solvent like acetonitrile.[4]

    • Prepare a separate solution of the DBN catalyst in the same solvent.[4]

  • System Setup:

    • Arrange a series of CSTRs (e.g., a five-module fReactor) on a stirrer plate.[2]

    • Set the desired temperature (e.g., 25 °C) and stirring speed (e.g., 500 rpm).[2][3]

    • Place the prepared solutions into separate syringes and mount them on syringe pumps.[2]

  • Reaction Execution:

    • Simultaneously feed the two solutions into the first CSTR module at flow rates calculated to achieve the desired residence time (e.g., 120 minutes).[2][4]

  • Collection and Quenching:

    • Place the output tube from the final CSTR into a beaker containing a dilute aqueous acid solution (e.g., 2 M HCl) to quench the reaction.[2]

  • Work-up and Purification:

    • After the desired period, thoroughly rinse the reactor and tubing with the solvent to recover any residual material.[2]

    • Extract the reaction mixture with an appropriate organic solvent (e.g., Et2O), dry the organic layer (e.g., over MgSO4), and concentrate it under reduced pressure.[3]

    • Purify the resulting residue by column chromatography to afford the α-hydroxyphosphonate.[3]

Visualizing the Workflows

The following diagrams illustrate the logical flow of the experimental protocols for both batch and continuous flow Pudovik reactions.

Batch_Workflow A 1. Combine Aldehyde, Phosphite & Solvent in Flask B 2. Cool Mixture to 0 °C A->B C 3. Add DBN Catalyst Dropwise B->C D 4. Stir at Room Temperature for 6h C->D E 5. Quench Reaction & Solvent Evaporation D->E F 6. Purify Product via Column Chromatography E->F

Pudovik Reaction: Batch Workflow

Flow_Workflow cluster_prep Solution Preparation cluster_reaction Continuous Flow Reaction A1 Aldehyde + Phosphite in Acetonitrile B Pump Solutions into CSTR Cascade (25 °C, 500 rpm) A1->B A2 DBN in Acetonitrile A2->B C 120 min Residence Time B->C D Collect & Quench in Dilute HCl C->D E Extract, Dry & Concentrate D->E F Purify Product via Column Chromatography E->F

Pudovik Reaction: Continuous Flow Workflow

Conclusion

The transition from batch to continuous flow processing for the Pudovik reaction offers substantial benefits for chemical synthesis. The enhanced control over reaction parameters such as temperature and residence time in a continuous flow setup leads to significantly shorter reaction times and higher product yields.[1][2] While batch processing remains a viable option for small-scale and exploratory synthesis due to its simplicity, continuous flow presents a superior methodology for process optimization, scale-up, and manufacturing, aligning with the principles of green chemistry through increased efficiency and safety.[5][6] Researchers and drug development professionals should consider continuous flow as a primary option for improving the synthesis of organophosphorus compounds via the Pudovik reaction.

References

A Comparative Guide to Phosphonate Reagents for Stereoselective Alkene Synthesis via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a pivotal tool for the stereoselective synthesis of alkenes. The choice of phosphonate reagent is a critical determinant of the E/Z selectivity of the resulting olefin. This guide provides a comprehensive comparison of commonly used phosphonate reagents, supported by experimental data, to facilitate informed reagent selection for achieving the desired isomeric outcome.

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, offers a powerful method for forming carbon-carbon double bonds.[1] A key advantage of the HWE reaction is its capacity to produce predominantly E-alkenes with high stereoselectivity, and the water-soluble phosphate byproduct simplifies product purification.[2] However, the stereochemical outcome is highly dependent on the structure of the phosphonate reagent, the choice of base, solvent, and reaction temperature.[3] This guide will explore the performance of various phosphonate reagents in the HWE reaction, with a focus on stereoselectivity.

Understanding the Stereochemical Control in the HWE Reaction

The stereoselectivity of the HWE reaction is primarily governed by the thermodynamics of the intermediate oxaphosphetane formation and the subsequent syn-elimination. In the standard HWE reaction, the initial addition of the phosphonate carbanion to the aldehyde is often reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which leads to the formation of the E-alkene.[4] However, modifications to the phosphonate reagent can kinetically favor the formation of the syn-oxaphosphetane, resulting in the Z-alkene as the major product.

HWE_Stereoselectivity

Comparison of Phosphonate Reagents: A Data-Driven Overview

The choice of phosphonate reagent is paramount in directing the stereochemical outcome of the HWE reaction. While standard reagents like triethyl phosphonoacetate generally favor the formation of E-alkenes, modified reagents have been developed to achieve high Z-selectivity. The following table summarizes the performance of key phosphonate reagents in the HWE reaction with various aldehydes under different conditions.

Phosphonate ReagentAldehydeBase/AdditivesSolventTemperature (°C)E/Z Ratio
Standard Reagent
Triethyl phosphonoacetateBenzaldehydeNaHTHF25>95:5
Triethyl phosphonoacetateCyclohexanecarboxaldehydeDBU, LiClCH3CN2091:9
Still-Gennari Reagent
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonatep-TolualdehydeKHMDS, 18-crown-6THF-786:94
Bis(2,2,2-trifluoroethyl)phosphonoacetateBenzaldehydeKHMDS, 18-crown-6THF-782:98
Ando Reagent
Ethyl (diphenylphosphoryl)acetateBenzaldehydeNaHTHF-78<5:>95
Ethyl 2-(di-o-isopropylphenylphosphono)propionateBenzaldehydet-BuOKTHF-783:97

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for achieving high E and Z-selectivity in the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start prep_reagents Prepare Anhydrous Solvent and Reagents start->prep_reagents deprotonation Deprotonation of Phosphonate Reagent with Base prep_reagents->deprotonation addition Slow Addition of Aldehyde Solution deprotonation->addition reaction Reaction at Controlled Temperature addition->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup and Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Product Characterization and E/Z Ratio Determination (NMR, GC-MS) purification->analysis end End analysis->end

Protocol 1: Standard HWE Reaction for E-Alkenes (using Triethyl phosphonoacetate)

This protocol is a general procedure for the synthesis of E-alkenes using a standard phosphonate reagent.

Materials:

  • Triethyl phosphonoacetate

  • Aldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to form a suspension and cool to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Still-Gennari Modification for Z-Alkenes

This protocol utilizes a phosphonate with electron-withdrawing groups to favor the formation of Z-alkenes.[3]

Materials:

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 equivalents) to the flask and stir for 15 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Ando Modification for Z-Alkenes

The Ando modification employs phosphonates with bulky aryl groups to achieve high Z-selectivity.

Materials:

  • Ethyl 2-(di-o-isopropylphenylphosphono)propionate

  • Aldehyde

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the ethyl 2-(di-o-isopropylphenylphosphono)propionate (1.1 equivalents) in anhydrous THF and cool to -78 °C.

  • Add a solution of potassium tert-butoxide (1.1 equivalents) in THF to the phosphonate solution and stir for 15 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for stereoselective alkene synthesis. The selection of the phosphonate reagent is the most critical factor in determining the E/Z ratio of the product. Standard trialkyl phosphonoacetates reliably produce E-alkenes, while the Still-Gennari and Ando modifications, employing phosphonates with electron-withdrawing or bulky substituents, respectively, provide excellent methodologies for the synthesis of Z-alkenes. By carefully considering the desired stereochemical outcome and the nature of the substrates, researchers can choose the most appropriate phosphonate reagent and reaction conditions to achieve their synthetic goals. The experimental protocols provided in this guide offer a starting point for the practical application of these valuable synthetic methods.

References

Safety Operating Guide

Proper Disposal of Dimethyl Phosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of dimethyl phosphonate is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established procedures is paramount to mitigate risks and comply with regulations. This compound is a combustible liquid that is harmful to aquatic life and presents several health hazards, including the potential to cause genetic defects and cancer.[1][2][3][4] This guide provides essential, step-by-step instructions for its proper disposal.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, consult the Safety Data Sheet (SDS) and all relevant institutional, local, and national regulations. The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management in the United States.[5]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as the substance can be harmful.[6][7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and eye irritation.[2][6]
Skin/Body Protection Flame-resistant lab coat.To protect against skin exposure and in case of fire.[6]
Respiratory Protection Use only under a chemical fume hood.[8] If ventilation is inadequate or aerosols may be generated, use a NIOSH/MSHA approved respirator.[6]To prevent inhalation of harmful vapors.[1][9]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[6][7] Do not dispose of this chemical down the drain or in regular trash.[5][9]

Step 1: Waste Segregation and Collection

  • Identify and Segregate: Treat all this compound and materials contaminated with it (e.g., absorbent pads, gloves) as hazardous waste.[10]

  • Do Not Mix: Do not mix this compound waste with other chemical wastes to prevent potentially hazardous reactions.[1]

Step 2: Containerization

  • Use a Compatible Container: Collect the waste in a chemically compatible container, ideally the original container if it is in good condition.[11] The container must be free from damage and have a secure, leak-proof screw cap.[5][11]

  • Avoid Overfilling: Leave at least one inch of headspace in the container to allow for vapor expansion.[11]

Step 3: Labeling

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., Combustible, Toxic).[12] Hazard pictograms should also be used.[12]

Step 4: Storage

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]

  • Safe Conditions: The storage area must be cool, dry, and well-ventilated.[9][13]

  • Prevent Ignition: Keep the waste away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Secondary Containment: It is best practice to use a secondary containment system to prevent the spread of material in case of a leak.[5]

Step 5: Arrange for Disposal

  • Contact EHS: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[7]

  • Incineration: The typical disposal method is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[4][7]

Regulatory and Hazard Summary

The following table summarizes key quantitative data and classifications for this compound.

ParameterValue / InformationSource(s)
Hazard Classification Combustible Liquid, Harmful to aquatic life, Suspected mutagen, Possible carcinogen.[1][2][4]
UN Number NA1993 (Combustible liquid, n.o.s.) or UN3278 (Organophosphorus compound, toxic, liquid, n.o.s.). Check SDS for specifics.[1][7][8]
SAA Storage Limit Up to 55 gallons of hazardous waste.[10][12]
Storage Time Limit Varies by generator status (e.g., up to 90 days for Large Quantity Generators). Must be removed within 3 days once the container is full.[11][14]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to minimize harm.

  • Minor Spills:

    • Ensure the area is well-ventilated and remove all ignition sources.[9]

    • Wearing appropriate PPE, contain and absorb the spill with an inert material like vermiculite, sand, or earth.[6][9]

    • Collect the contaminated absorbent material into a suitable, labeled container for disposal as hazardous waste.[9][15]

    • Clean the affected area thoroughly.[1]

  • Major Spills:

    • Evacuate personnel from the immediate area and move upwind.[9]

    • Alert your institution's EHS or emergency response team immediately.[9]

    • Prevent the spill from entering drains or waterways.[9]

Disposal Workflow

G cluster_0 Waste Generation & Handling cluster_1 Storage cluster_2 Disposal cluster_3 Emergency Event gen This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 spill Spill Occurs gen->spill segregate Segregate Waste (Do Not Mix) ppe->segregate container Place in Labeled, Compatible Container segregate->container Step 2 store Store Sealed Container in Satellite Accumulation Area container->store Step 3 conditions Ensure Cool, Dry, Ventilated Conditions store->conditions request Request Pickup from EHS / Waste Contractor conditions->request Step 4 pickup Waste Collected by Licensed Professional request->pickup Step 5 dispose Final Disposal via High-Temp Incineration pickup->dispose minor_spill Minor Spill: Absorb & Collect for Disposal spill->minor_spill Assess Size major_spill Major Spill: Evacuate & Call EHS spill->major_spill Assess Size minor_spill->container

Caption: Workflow for the safe handling, storage, and disposal of this compound waste.

References

Personal protective equipment for handling Dimethyl phosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Dimethyl phosphonate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that poses several health risks.[1][2] It is known to cause serious eye irritation, may cause genetic defects, is suspected of damaging fertility, and may cause cancer.[1] It can also cause an allergic skin reaction. Therefore, strict adherence to PPE guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Citation
Eye & Face Tightly fitting safety goggles (conforming to EN 166) and a face shield.[3][4]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Impervious chemical-resistant gloves (conforming to EN 374).[2]Prevents skin contact, as the chemical can be absorbed through the skin and may cause allergic reactions.[5] Gloves must be inspected before use and disposed of properly after handling.[4]
Body Chemical-resistant protective clothing. A lab coat is standard, but for larger quantities or risk of splash, a chemical-resistant apron or suit is required.Protects against skin exposure.[6] Contaminated clothing must be removed immediately and washed before reuse.[1][3]
Respiratory Use in a well-ventilated area or under a chemical fume hood is required.[6] If ventilation is inadequate or during large spills, a respirator with an appropriate filter (e.g., Type ABEK) is necessary. For emergency situations, a Self-Contained Breathing Apparatus (SCBA) should be used.[5]Protects against inhalation of harmful vapors, which can irritate the respiratory tract.[5]

Operational Plan: Safe Handling Workflow

Safe handling requires a systematic approach from preparation to disposal. All handling should occur in a designated area, preferably within a chemical fume hood.

Procedural Steps:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower before starting work.

    • Ensure all containers are properly labeled.

  • Handling:

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Ground all equipment and use non-sparking tools to prevent ignition from static discharge, as the substance is flammable.[2][7]

    • Keep containers tightly closed when not in use.[3]

    • Avoid contact with skin and eyes and avoid breathing in any vapors or mists.[8]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[4]

    • Decontaminate the work surface.

    • Properly store or dispose of the chemical. Store in a cool, dry, well-ventilated area away from incompatible materials.[3][7]

G Diagram 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling & Cleanup cluster_disposal 4. Storage & Disposal p1 Verify PPE Availability p2 Check Emergency Equipment (Eyewash, Shower) p1->p2 p3 Prepare Fume Hood p2->p3 h1 Use Grounded Equipment & Non-Sparking Tools p3->h1 h2 Perform Chemical Transfer h1->h2 h3 Keep Containers Closed h2->h3 c1 Segregate Waste h3->c1 c2 Decontaminate Workspace c1->c2 d2 Dispose via Licensed Waste Service c1->d2 c3 Wash Hands Thoroughly c2->c3 d1 Store in Cool, Dry, Ventilated Area c3->d1

Diagram 1: A workflow for the safe handling of this compound.

Emergency and Disposal Plans

Immediate and appropriate action is critical in an emergency.

Table 2: Emergency First Aid Procedures

Exposure RouteImmediate Action
Skin Contact Immediately take off all contaminated clothing.[1][3] Flood the affected area with water and then gently wash with soap and plenty of water.[5] Seek medical attention if irritation develops or persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate attention from an ophthalmologist.[3]
Inhalation Move the person to fresh air immediately.[7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[7]
Ingestion Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth and have them drink two glasses of water at most.[3] Seek immediate medical attention.[3][5]

Spill Response Plan:

  • Evacuate: Evacuate non-essential personnel from the spill area. For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet).[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[7][8]

  • Containment: Wear full PPE, including respiratory protection. Stop the leak if it is safe to do so.[7][8] Cover drains to prevent environmental contamination.

  • Cleanup:

    • Small Spills: Use absorbent paper to pick up the liquid.[5]

    • Large Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or Chemizorb®.[7][8]

  • Disposal: Collect the absorbed material and any contaminated items (e.g., clothing) into a sealable, labeled container for hazardous waste disposal.[5][8]

Disposal Plan:

  • All waste material, including empty containers and contaminated absorbents, must be treated as hazardous waste.

  • Do not mix with other waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[1] This should be done through a licensed professional waste disposal service.[4]

G Diagram 2: Emergency Response Logic cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event s1 Evacuate Area & Remove Ignition Sources start->s1 e1 Skin Contact: Remove Clothing, Wash with Soap & Water (15 min) start->e1 e2 Eye Contact: Flush with Water (15 min), Seek Medical Attention start->e2 e3 Inhalation: Move to Fresh Air, Seek Medical Attention start->e3 s2 Wear Full PPE (incl. Respirator) s1->s2 s3 Contain with Inert Absorbent Material s2->s3 s4 Collect in Sealed Hazardous Waste Container s3->s4 end_node Seek Medical Attention & Report Incident s4->end_node e1->end_node e2->end_node e3->end_node

Diagram 2: A flowchart for responding to emergencies involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.